1,1-Bis(4-hydroxyphenyl)cyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,19-20H,1-3,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDDLEVPIDBLVHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047963 | |
| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4047963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
843-55-0 | |
| Record name | 1,1-Bis(4-hydroxyphenyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=843-55-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4'-Cyclohexylidenebisphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000843550 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bisphenol Z | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07485 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 843-55-0 | |
| Source | DTP/NCI | |
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| Record name | 843-55-0 | |
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| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | Bisphenol Z | |
| Source | EPA DSSTox | |
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| Record name | 4,4'-cyclohexylidenebisphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.525 | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4,4'-CYCLOHEXYLIDENEBISPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64ZF6464QY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction: Beyond Bisphenol A - The Significance of the Cyclohexylidene Bridge
An In-depth Technical Guide to the Chemical Properties of 1,1-Bis(4-hydroxyphenyl)cyclohexane
This compound, commonly known as Bisphenol Z (BPZ), is a vital aromatic diol belonging to the bisphenol family.[1][2] Structurally similar to the more widely known Bisphenol A (BPA), BPZ replaces the isopropylidene bridge of BPA with a cyclohexane ring. This seemingly subtle structural modification introduces a bulky, non-planar "cardo" group, which imparts significant and desirable changes to the molecule's properties and the performance of polymers derived from it.
This technical guide offers a comprehensive exploration of the core chemical properties of this compound. We will delve into its synthesis, structural characterization, thermal behavior, and reactivity, with a particular focus on its role as a monomer in high-performance polymers. The insights provided are intended for researchers, polymer chemists, and drug development professionals seeking to understand and leverage the unique attributes of this compound.
Physicochemical and Structural Properties
The fundamental properties of a chemical compound dictate its behavior and potential applications. BPZ is a white, crystalline solid at room temperature.[3] Its key identifiers and physicochemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | [1][2] |
| Synonyms | Bisphenol Z (BPZ), 4,4'-Cyclohexylidenebisphenol | [1][2] |
| CAS Number | 843-55-0 | [1][3] |
| Molecular Formula | C₁₈H₂₀O₂ | [1][2] |
| Molecular Weight | 268.35 g/mol | [1][4] |
| Melting Point | 189-192 °C | [3][4] |
| Boiling Point | 440.9 °C at 760 mmHg | [4] |
| Appearance | White to almost white crystalline powder | [3] |
| Solubility | Practically insoluble in water; soluble in methanol. | [4][5] |
| XLogP3 | 5.4 | [1] |
The defining feature of BPZ is the quaternary carbon of the cyclohexane ring bonded to two hydroxyphenyl groups. This creates a three-dimensional, rigid structure that hinders close chain packing in polymers, a characteristic that enhances solubility and lowers the melting viscosity of derived materials compared to their more linear counterparts.
Synthesis of this compound
The synthesis of BPZ is a classic example of an acid-catalyzed electrophilic aromatic substitution reaction. The process involves the condensation of cyclohexanone with two equivalents of phenol.
Caption: General synthesis scheme for this compound.
Reaction Mechanism
The causality of this synthesis lies in the activation of the carbonyl group of cyclohexanone by an acid catalyst.
-
Protonation of Carbonyl: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon significantly more electrophilic.
-
Electrophilic Attack: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the activated carbonyl carbon. This typically occurs at the para position relative to the hydroxyl group due to steric hindrance at the ortho positions and the strong activating, ortho,para-directing nature of the hydroxyl group.
-
Dehydration: The resulting intermediate undergoes dehydration to form a resonance-stabilized carbocation.
-
Second Attack: A second molecule of phenol attacks this carbocation.
-
Deprotonation: Loss of a proton from the aromatic ring restores aromaticity and yields the final this compound product.
Experimental Protocol: Laboratory Scale Synthesis
This protocol is a self-validating system where the purity of the final product is confirmed through characterization (e.g., melting point, spectroscopy), ensuring the reaction's success.
Materials:
-
Phenol
-
Cyclohexanone
-
Concentrated Sulfuric Acid (or another suitable acid catalyst)
-
Sodium Hydroxide solution (20%)
-
Toluene or other suitable recrystallization solvent
-
Standard laboratory glassware (three-neck flask, condenser, dropping funnel, mechanical stirrer)
Procedure:
-
Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, melt phenol.
-
Catalyst Addition: Slowly add the acid catalyst to the molten phenol with vigorous stirring. The choice of catalyst is critical; strong protic acids are required to sufficiently activate the ketone.
-
Cyclohexanone Addition: Add cyclohexanone dropwise to the phenol-catalyst mixture, maintaining the reaction temperature (e.g., 55-70°C).[6] The rate of addition is controlled to manage the exothermic nature of the reaction.
-
Reaction Monitoring: Allow the reaction to proceed for a specified time (e.g., 25-80 minutes) until completion, which can be monitored by Thin Layer Chromatography (TLC).[6]
-
Workup and Neutralization: After cooling, the reaction mixture is dissolved in a suitable organic solvent and washed with water to remove the acid catalyst. The resulting product is often dissolved in an aqueous sodium hydroxide solution to form the phenoxide salt, separating it from non-phenolic impurities.[7]
-
Precipitation: The product is precipitated by neutralizing the alkaline solution with acid.
-
Purification: The crude solid is collected by filtration and purified by recrystallization from a suitable solvent like toluene or an ethanol/water mixture to yield pure, crystalline this compound. The melting point of the recrystallized product should be sharp and within the literature range (189-192 °C) to validate its purity.[3][4]
Caption: Experimental workflow for the synthesis and purification of BPZ.
Spectroscopic and Thermal Characterization
Structural confirmation and thermal stability assessment are paramount for qualifying BPZ for its primary use as a polymer monomer.
Spectroscopic Analysis
The structure of BPZ is unequivocally confirmed by a combination of spectroscopic techniques.[6]
| Technique | Key Observations and Interpretation |
| FTIR | Broad peak at ~3200-3600 cm⁻¹ (O-H stretch of phenol), peaks at ~2850-2950 cm⁻¹ (aliphatic C-H stretch of cyclohexane), and strong absorptions in the aromatic region (~1500-1600 cm⁻¹ for C=C stretch). |
| ¹H NMR | Signals for aromatic protons (~6.6–7.4 ppm), a singlet for the phenolic hydroxyl protons (~4.7 ppm, can vary), and multiplets for the aliphatic protons of the cyclohexane ring.[7] |
| ¹³C NMR | Signals for the quaternary carbon of the cyclohexane ring, other aliphatic carbons, and distinct signals for the ipso, ortho, meta, and para carbons of the hydroxyphenyl groups. |
| Mass Spec. | The molecular ion peak [M]⁺ corresponding to its molecular weight (268.3 g/mol ) is observed.[1] LC-MS analysis often shows the deprotonated molecule [M-H]⁻ at m/z 267.1391 in negative ion mode.[1] |
Thermal Properties
The thermal stability of BPZ and its derived polymers is a key performance metric.
-
Differential Scanning Calorimetry (DSC): DSC analysis shows a sharp endothermic peak corresponding to its melting point between 189-192 °C.[3][4] For polymers derived from BPZ, DSC is used to determine the glass transition temperature (Tg), which for derived polyesters can range from 147 to 215 °C.[8]
-
Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability and decomposition profile. Polyesters synthesized from BPZ are generally stable up to 190°C, with degradation commencing thereafter.[7][9] The bulky cardo group enhances the thermal stability of the resulting polymers, with 10% weight loss temperatures often exceeding 430 °C.[8]
Reactivity and Applications in Polymer Chemistry
The two phenolic hydroxyl groups are the primary sites of reactivity, making BPZ an excellent diol monomer for step-growth polymerization.
Polymer Synthesis
BPZ is a foundational monomer for a variety of high-performance "cardo" polymers, including:
-
Polyesters: Synthesized by reacting BPZ with various diacid chlorides (e.g., adipoyl chloride, terephthaloyl chloride) via interfacial polycondensation.[7][8][9]
-
Polyamides: BPZ can be chemically modified, for example, by converting it to a diamine like 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, which is then polycondensed with aromatic dicarboxylic acids to form soluble, thermally stable polyamides.[10]
-
Polycarbonates: Similar to BPA, BPZ can be used in the synthesis of polycarbonates, often through interfacial polymerization with phosgene or melt transesterification with diphenyl carbonate.
-
Epoxy Resins: It serves as a curing agent or a primary component in epoxy resin formulations.[11][12]
The incorporation of the cyclohexylidene bridge into the polymer backbone disrupts chain packing, which typically leads to enhanced solubility in organic solvents, higher glass transition temperatures, and good thermal stability compared to polymers made from more flexible bisphenols.[10]
Caption: Polycondensation of BPZ to form a cardo polyester.
Safety and Toxicology
As a member of the bisphenol class, understanding the toxicological profile of BPZ is crucial for safe handling and application development.
-
GHS Hazard Classification: According to aggregated data, this compound is classified as a warning-level hazard.[1][13]
-
Precautionary Statements: Standard precautions for handling irritating powders should be followed.[13]
-
P261: Avoid breathing dust.
-
P280: Wear protective gloves, eye protection, and face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
While it is not as extensively studied as BPA, its structural similarity warrants careful handling and further investigation into its potential endocrine-disrupting properties, especially in applications with potential for human contact or environmental release.
Conclusion
This compound is a highly valuable monomer whose chemical properties are defined by the rigid, bulky cyclohexylidene "cardo" group. This structural feature is directly responsible for the enhanced thermal stability and solubility of the high-performance polymers derived from it. Through well-established synthesis protocols and confirmed by robust spectroscopic and thermal analysis, BPZ stands as a critical building block for advanced materials, offering a distinct performance advantage over traditional bisphenols in various demanding applications. Continued research into its derivatives and polymer systems will undoubtedly expand its role in materials science and specialty chemical development.
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Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0... ResearchGate. [Link]
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Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0 -bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC). ResearchGate. [Link]
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(PDF) Synthesis, spectral and thermal characterization of polyester derived from this compound. ResearchGate. [Link]
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Synthesis, Spectral and Thermal Characterization of this compound (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters. ResearchGate. [Link]
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An In-Depth Technical Guide to the Molecular Structure of 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z)
This guide provides a comprehensive technical overview of the molecular structure of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPC), also known as Bisphenol Z (BPZ). Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, spectroscopic characterization, crystallographic analysis, and conformational dynamics of BPC. Furthermore, it explores the implications of its structure on its biological activity and potential applications in medicinal chemistry.
Introduction: The Significance of this compound
This compound (CAS No. 843-55-0) is a bisphenol analog that has garnered significant interest in both material science and the biomedical field.[1] Structurally, it is characterized by a central cyclohexane ring to which two 4-hydroxyphenyl groups are attached at the same carbon atom. This unique arrangement imparts specific stereochemical properties that influence its physical, chemical, and biological behavior. While it serves as a monomer in the production of specialty polycarbonates, its structural similarity to other bisphenols, such as Bisphenol A (BPA), has led to investigations into its endocrine-disrupting properties and potential as a scaffold in drug design.[1][2] Understanding the nuances of its three-dimensional structure is paramount for predicting its interactions with biological targets and for the rational design of novel therapeutic agents.
Synthesis and Purification of this compound
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of cyclohexanone with phenol. This electrophilic aromatic substitution reaction is a cornerstone of industrial bisphenol production.
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis
A detailed protocol for the synthesis of this compound is as follows:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a mixture of phenol (2 molar equivalents) and a suitable acid catalyst (e.g., concentrated hydrochloric acid or a sulfonic acid resin) is prepared.
-
Addition of Cyclohexanone: Cyclohexanone (1 molar equivalent) is added dropwise to the stirred phenol-catalyst mixture at a controlled temperature, typically between 40-70°C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the consumption of the starting materials is complete.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with an alkaline solution, such as sodium hydroxide. The crude product is then extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
Experimental Protocol: Purification
Purification of the crude product is crucial to obtain high-purity this compound. Recrystallization is the most common method.
-
Solvent Selection: A suitable solvent system for recrystallization is a mixture of a good solvent (e.g., methanol, acetone) and a poor solvent (e.g., water, hexane).
-
Dissolution: The crude product is dissolved in a minimal amount of the hot good solvent.
-
Crystallization: The poor solvent is slowly added to the hot solution until turbidity is observed. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.
-
Isolation and Drying: The resulting crystals are collected by vacuum filtration, washed with a cold solvent mixture, and dried under vacuum to yield pure this compound.
Spectroscopic Characterization
A combination of spectroscopic techniques is employed to confirm the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Two doublets are typically observed in the aromatic region (δ 6.5-7.5 ppm), corresponding to the protons on the two 4-hydroxyphenyl rings. The coupling constants are characteristic of ortho-coupling.
-
Hydroxyl Protons: A broad singlet, which is exchangeable with D₂O, is observed for the two phenolic hydroxyl groups. Its chemical shift can vary depending on the solvent and concentration.
-
Cyclohexane Protons: A series of multiplets are observed in the aliphatic region (δ 1.0-2.5 ppm) corresponding to the methylene protons of the cyclohexane ring.
¹³C NMR: The carbon NMR spectrum provides information about the different carbon environments in the molecule.
-
Aromatic Carbons: Signals for the ipso-carbon attached to the hydroxyl group, the carbon atoms ortho and meta to the hydroxyl group, and the quaternary carbon of the phenyl ring attached to the cyclohexane are observed in the aromatic region (δ 110-160 ppm).
-
Quaternary Cyclohexane Carbon: A signal corresponding to the C1 carbon of the cyclohexane ring, which is attached to the two phenyl rings, is observed.
-
Cyclohexane Methylene Carbons: Signals for the methylene carbons of the cyclohexane ring are observed in the aliphatic region (δ 20-40 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3600-3200 (broad) | O-H stretch | Phenolic hydroxyl |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (Cyclohexane) |
| 1610, 1510 | C=C stretch | Aromatic ring |
| 1230 | C-O stretch | Phenol |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound reveals a characteristic fragmentation pattern. The molecular ion peak [M]⁺ is observed at m/z 268. Key fragmentation pathways involve the cleavage of the bonds connecting the phenyl rings to the cyclohexane moiety. A prominent fragment is often observed at m/z 93, corresponding to the phenoxy cation [C₆H₅O]⁺. Another common fragmentation involves the loss of a phenol molecule.
Crystallographic Analysis
The three-dimensional arrangement of atoms in the solid state is elucidated by X-ray crystallography. The crystal structure of this compound has been reported, and its crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 615422.
The analysis reveals that the cyclohexane ring typically adopts a chair conformation, which is the most stable arrangement for six-membered rings. The two 4-hydroxyphenyl substituents are attached to the same carbon atom (C1) of the cyclohexane ring. The orientation of these phenyl rings relative to the cyclohexane core is a critical feature of its molecular structure. Intermolecular hydrogen bonding between the phenolic hydroxyl groups plays a significant role in the crystal packing.
Caption: Key features from the crystallographic analysis of BPC.
Conformational Analysis
The flexibility of the cyclohexane ring and the rotational freedom of the C-C bonds connecting the phenyl groups lead to various possible conformations for this compound. The chair conformation of the cyclohexane ring is the most stable. In a 1,1-disubstituted cyclohexane, one substituent can occupy an axial position while the other is in an equatorial position, or both can have orientations that are intermediate between axial and equatorial.
The conformational preference of the two 4-hydroxyphenyl groups is governed by steric and electronic factors. The bulky nature of the phenyl groups leads to significant steric interactions, particularly in the di-axial conformation. Therefore, the molecule is likely to adopt a conformation that minimizes these steric clashes. This can be achieved by a twisting of the phenyl rings relative to the cyclohexane ring. Computational modeling studies can provide further insights into the relative energies of the different conformers and the rotational barriers of the phenyl groups.
Biological Activity and Implications for Drug Development
The structural similarity of this compound to Bisphenol A has prompted investigations into its endocrine-disrupting potential. Several studies have shown that BPC exhibits estrogenic activity by binding to estrogen receptors.[2] This interaction can trigger downstream signaling pathways, leading to potential adverse effects on the endocrine system.
Beyond its toxicological profile, the bisphenol scaffold has been explored in medicinal chemistry for the development of new therapeutic agents. For instance, lipophilically modified derivatives of Bisphenol Z have been synthesized and evaluated for their anti-proliferative effects against cancer cell lines. This suggests that the this compound core can serve as a starting point for the design of novel bioactive molecules. The rigid cyclohexane core provides a defined spatial arrangement for the two phenyl rings, which can be further functionalized to optimize interactions with specific biological targets.
Caption: Biological implications of BPC's molecular structure.
Conclusion
The molecular structure of this compound is a multifaceted subject with implications ranging from polymer chemistry to drug discovery. Its synthesis and purification are well-established, and its structure has been thoroughly characterized by a suite of spectroscopic and crystallographic techniques. The conformational flexibility of the cyclohexane ring and the orientation of the two 4-hydroxyphenyl groups are key determinants of its physical and biological properties. While its endocrine-disrupting activities warrant careful consideration, the unique three-dimensional scaffold of BPC presents opportunities for the development of novel therapeutic agents. A profound understanding of its molecular architecture is, therefore, indispensable for harnessing its potential in a safe and effective manner.
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Kitamura, S., Suzuki, T., Sanoh, S., Kohta, R., Jin, K., Sugihara, K., ... & Ohta, S. (2005). Comparative study of the endocrine-disrupting activity of bisphenol A and 19 related compounds. Toxicological sciences, 84(2), 249-259. [Link]
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An In-Depth Technical Guide to 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z) for Researchers and Drug Development Professionals
Introduction
1,1-Bis(4-hydroxyphenyl)cyclohexane, a compound of significant interest in both material science and toxicology, is increasingly under scrutiny by the drug development and research communities. Structurally a member of the bisphenol family, it shares a core chemical scaffold with the well-known endocrine disruptor Bisphenol A (BPA). This guide provides a comprehensive technical overview of this compound, focusing on its chemical identity, synthesis, physicochemical properties, and critically, its biological activity with relevance to endocrine disruption. This document is intended to serve as a foundational resource for scientists investigating its potential toxicological profile and for drug development professionals exploring the broader chemical space of estrogen receptor modulators.
Section 1: Chemical Identity and Synonyms
The unambiguous identification of a chemical entity is paramount for reproducible scientific research. The Chemical Abstracts Service (CAS) has assigned the number 843-55-0 to this compound.[1][2][3] It is also known by a variety of synonyms, which are crucial to recognize when conducting literature and database searches.
| Synonym | Source |
| Bisphenol Z | [1][2][4] |
| 4,4'-Cyclohexylidenebisphenol | [4] |
| 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | [3][4] |
| Antigene W | [4] |
| Bis-Z | [4] |
| BPCH cpd | [4] |
| 4,4'-(cyclohexane-1,1-diyl)diphenol | [4] |
Section 2: Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Source |
| Molecular Formula | C18H20O2 | [1][2][3] |
| Molecular Weight | 268.35 g/mol | [1][3][4] |
| Appearance | White to almost white crystalline powder | |
| Melting Point | 189-192 °C | [5] |
| Boiling Point | 440.9 °C at 760 mmHg | [5] |
| Water Solubility | Practically insoluble | [5] |
| LogP | 4.348 | [5] |
| pKa | 9.91 ± 0.30 (Predicted) | [5] |
Section 3: Synthesis and Purification
The synthesis of this compound is typically achieved through the acid-catalyzed condensation of phenol with cyclohexanone.[6][7] This electrophilic aromatic substitution reaction is analogous to the synthesis of other bisphenols.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from established methods for bisphenol synthesis.[6][8]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine phenol (2 molar equivalents) and a suitable acid catalyst (e.g., a mixture of hydrochloric acid and acetic acid).[6]
-
Addition of Cyclohexanone: While maintaining the temperature between 40-70°C, add cyclohexanone (1 molar equivalent) dropwise to the reaction mixture over a period of 2-4 hours with vigorous stirring.[6][8]
-
Reaction Monitoring: Continue the reaction at the same temperature for an additional 18-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Neutralization and Workup: After the reaction is complete, cool the mixture and neutralize the acid catalyst with an aqueous solution of a weak base, such as sodium bicarbonate or sodium hydroxide.[8]
-
Extraction: Extract the product into a suitable organic solvent, such as methyl isobutyl ketone. Wash the organic layer with water to remove any remaining salts.
-
Crystallization and Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by crystallization from a suitable solvent system, such as a mixture of methanol and water, to yield high-purity this compound as a white crystalline solid.[8]
Logical Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Section 4: Biological Activity and Endocrine Disruption
The primary concern for researchers and drug development professionals regarding bisphenol compounds is their potential to interact with the endocrine system.[9][10] this compound is classified as a potential endocrine-disrupting chemical (EDC).[11][12] EDCs can interfere with the body's hormonal systems and have been linked to a variety of adverse health outcomes.[9][10]
Mechanism of Action: Estrogen Receptor Modulation
Many bisphenols exert their endocrine-disrupting effects by binding to estrogen receptors (ERs), specifically ERα and ERβ.[13] These receptors are ligand-activated transcription factors that play crucial roles in development, reproduction, and homeostasis. Compounds that bind to ERs can act as agonists (mimicking the effects of the natural hormone, estradiol) or antagonists (blocking the effects of estradiol).
A study screening a library of 119 bisphenol derivatives found that this compound (referred to as Bisphenol Z in the study) exhibited a stronger binding affinity for ERβ (IC50 of 21.6 ± 1.9 nM) than Bisphenol A (BPA).[14] This suggests that it has the potential to interfere with ERβ-mediated signaling pathways.
Signaling Pathway of Estrogen Receptor Activation
Caption: Simplified signaling pathway of estrogen receptor activation by a ligand.
Section 5: Experimental Protocol for Assessing Estrogenic Activity
The MCF-7 human breast cancer cell line is widely used to assess the estrogenic activity of compounds.[15][16] These cells express estrogen receptors, and their proliferation is stimulated by estrogens.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This protocol provides a framework for evaluating the estrogenic or anti-estrogenic potential of this compound.
-
Cell Culture: Culture MCF-7 cells in a standard growth medium (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO2.
-
Hormone Deprivation: To sensitize the cells to estrogens, switch them to a hormone-free medium (e.g., phenol red-free DMEM with 10% charcoal-stripped fetal bovine serum) for 3-6 days prior to the assay.
-
Seeding: Seed the hormone-deprived MCF-7 cells into 96-well plates at an appropriate density (e.g., 3,000-5,000 cells per well) and allow them to attach overnight.
-
Treatment:
-
Agonist Assay: Treat the cells with a range of concentrations of this compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 17β-estradiol).
-
Antagonist Assay: Co-treat the cells with a fixed concentration of 17β-estradiol and a range of concentrations of this compound. Include controls for the vehicle, 17β-estradiol alone, and a known antagonist (e.g., tamoxifen).
-
-
Incubation: Incubate the treated cells for 6-7 days.
-
Cell Proliferation Measurement: Quantify cell proliferation using a suitable method, such as the sulforhodamine B (SRB) assay, MTS assay, or by direct cell counting.[17][18]
-
Data Analysis: Plot the cell proliferation data against the log of the compound concentration to generate dose-response curves. Calculate the EC50 (half-maximal effective concentration) for agonists and the IC50 (half-maximal inhibitory concentration) for antagonists.
Section 6: Analytical Methods
The detection and quantification of this compound in various matrices, including biological samples, are crucial for exposure assessment and pharmacokinetic studies. Several analytical techniques are suitable for this purpose.
| Analytical Method | Key Features | Reference |
| High-Performance Liquid Chromatography (HPLC) | Coupled with UV or fluorescence detection, HPLC is a robust method for routine quantification. | [19] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Offers high sensitivity and specificity. Derivatization is often required for polar compounds like bisphenols. | [19] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Provides excellent sensitivity and selectivity, making it ideal for trace analysis in complex matrices like biological fluids. | [19] |
Section 7: Safety and Handling
This compound is associated with several hazard statements.
-
H361: Suspected of damaging fertility or the unborn child.
-
H411: Toxic to aquatic life with long-lasting effects.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses). It should be handled in a well-ventilated area. For disposal, it should be treated as hazardous waste in accordance with local regulations.
Conclusion
This compound is a compound with a well-defined chemical structure and established synthetic routes. Its significance to the research and drug development communities lies primarily in its potential as an endocrine disruptor, specifically through its interaction with estrogen receptors. The available data, particularly its binding affinity for ERβ, warrant further investigation into its biological effects and toxicological profile. The experimental protocols and analytical methods outlined in this guide provide a solid foundation for researchers to conduct these critical studies. As the scrutiny of bisphenol analogues continues to grow, a comprehensive understanding of compounds like this compound will be indispensable for both ensuring environmental and human safety and for informing the design of novel therapeutics that target the estrogen receptor signaling pathway.
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An In-depth Technical Guide on the Synthesis Pathways for 1,1-Bis(4-hydroxyphenyl)cyclohexane
Introduction
1,1-Bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol Z (BPZ), is a significant member of the bisphenol family of compounds. Structurally, it is characterized by a cyclohexane ring attached to two 4-hydroxyphenyl groups at the same carbon atom. This unique structure imparts specific properties that make it a valuable monomer in the synthesis of various polymers, including polycarbonates, epoxy resins, and polyesters.[1][2] These polymers find applications in diverse fields due to their desirable thermal and mechanical properties. This guide provides a comprehensive overview of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, experimental methodologies, and analytical characterization.
Core Synthesis Pathway: Acid-Catalyzed Condensation of Phenol and Cyclohexanone
The most prevalent and industrially significant method for synthesizing this compound is the acid-catalyzed condensation reaction between phenol and cyclohexanone.[1][3] This reaction is a classic example of electrophilic aromatic substitution.
Mechanism of Reaction
The synthesis proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are as follows:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack by Phenol: The electron-rich aromatic ring of phenol acts as a nucleophile, attacking the activated carbonyl carbon. This step is regioselective, with the attack preferentially occurring at the para position to the hydroxyl group due to steric hindrance and electronic effects.
-
Formation of a Hemiketal Intermediate: The initial attack results in the formation of a hemiketal intermediate.
-
Dehydration: The hemiketal is unstable and readily undergoes dehydration under acidic conditions to form a resonance-stabilized carbocation.
-
Second Nucleophilic Attack: A second molecule of phenol then attacks the carbocation, leading to the formation of the final product, this compound.
Caption: Mechanism of Acid-Catalyzed Synthesis of Bisphenol Z.
Catalysts
A variety of acid catalysts can be employed for this condensation reaction. The choice of catalyst can significantly influence the reaction rate, yield, and selectivity.
-
Brønsted Acids: Strong mineral acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[3] While effective, they can be corrosive and lead to the formation of undesired byproducts.
-
Solid Acid Catalysts: To overcome the drawbacks of mineral acids, solid acid catalysts have been developed. These include:
-
Ion-exchange resins: Sulfonated polystyrene resins cross-linked with divinylbenzene (e.g., Amberlyst-15) are widely used due to their high acidity, ease of separation, and reusability.[1][4]
-
Zeolites and Clays: Materials like acid-activated palygorskite have shown promise as catalysts.[5]
-
Heteropoly acids: 12-phosphotungstic acid supported on various materials can also effectively catalyze the reaction.[5]
-
Reaction Conditions
The optimization of reaction conditions is crucial for achieving high yields and purity of this compound.
| Parameter | Typical Range | Impact on Reaction |
| Molar Ratio (Phenol:Cyclohexanone) | 4:1 to 10:1 | A stoichiometric excess of phenol is used to drive the reaction towards the product and minimize side reactions. |
| Temperature | 50 - 90 °C | Higher temperatures generally increase the reaction rate but can also lead to the formation of isomers and other impurities.[6] |
| Catalyst Loading | 1 - 5 wt% | Catalyst concentration affects the reaction rate; however, excessive amounts can lead to side reactions. |
| Reaction Time | 1 - 6 hours | The optimal reaction time depends on the other parameters and needs to be determined experimentally.[6] |
Experimental Protocol: Laboratory Scale Synthesis
This section provides a detailed step-by-step methodology for the synthesis of this compound on a laboratory scale.
Materials:
-
Phenol (C₆H₅OH)
-
Cyclohexanone (C₆H₁₀O)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenol and cyclohexanone in a 4:1 molar ratio.[7]
-
Catalyst Addition: Slowly add concentrated hydrochloric acid (approximately 2-3% by weight of the total reactants) to the mixture while stirring.
-
Reaction: Heat the reaction mixture to 70°C and maintain this temperature for 1-2 hours with continuous stirring.[6][7]
-
Workup:
-
Purification:
-
The crude product is often a 1:1 adduct with phenol.[7] To obtain pure this compound, the adduct can be recrystallized from hot water or a mixture of methanol and water.[3][7]
-
Alternatively, the crude product can be dissolved in a suitable solvent like methanol and then precipitated by the addition of water.
-
-
Drying: Dry the purified crystals in a vacuum oven at 60-80°C to a constant weight.
Caption: Laboratory Synthesis Workflow for Bisphenol Z.
Greener Synthesis Pathways
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthesis routes for bisphenols. The use of solid acid catalysts is a significant step in this direction as they are often reusable and produce less corrosive waste.[8] Research is ongoing to explore solvent-free reaction conditions and the use of catalysts derived from renewable resources.
Analytical Characterization
The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.
| Analytical Technique | Expected Results |
| Melting Point | 189-192 °C |
| ¹H NMR (DMSO-d₆) | Signals corresponding to the aromatic protons, the hydroxyl protons, and the aliphatic protons of the cyclohexane ring. The integration of these signals should be consistent with the structure. |
| ¹³C NMR | Peaks corresponding to the different carbon environments in the molecule, including the quaternary carbon of the cyclohexane ring and the aromatic carbons. |
| FTIR | Characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups (around 3300-3400 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic rings. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (268.36 g/mol ).[9] |
Applications in Drug Development and Research
While primarily used as a monomer for polymers, the bisphenol scaffold is of interest in medicinal chemistry. The two phenolic hydroxyl groups can be functionalized to create a variety of derivatives with potential biological activities. The rigid cyclohexane core provides a specific three-dimensional orientation of the phenyl rings, which can be crucial for binding to biological targets. Further research into the biological effects of BPZ and its derivatives is an active area of investigation.
Conclusion
The acid-catalyzed condensation of phenol and cyclohexanone remains the most practical and widely used method for the synthesis of this compound. The reaction is well-understood, and the conditions can be optimized to achieve high yields of the desired product. The use of solid acid catalysts offers a greener alternative to traditional mineral acids. Thorough analytical characterization is essential to ensure the purity of the final product, which is critical for its applications in polymer synthesis and other research areas.
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Introduction: The Evolving Landscape of Bisphenols and Endocrine Disruption
An In-Depth Technical Guide to the Estrogenic and Antiestrogenic Activity of Bisphenol Z
Bisphenol A (BPA) has been a cornerstone of the polymer industry for decades, integral to the production of polycarbonate plastics and epoxy resins. However, its classification as an endocrine-disrupting chemical (EDC) has raised significant concerns regarding its impact on human health, stemming from its ability to mimic endogenous estrogens.[1][2] This has catalyzed a market shift towards "BPA-free" products, introducing a new generation of structural analogues, including Bisphenol Z (BPZ), into the commercial landscape.[3][4] The critical question for researchers and drug development professionals is whether these alternatives are genuinely safer or if they exhibit similar, or even more potent, hormonal activities.
This technical guide provides an in-depth analysis of the estrogenic and antiestrogenic properties of Bisphenol Z (4,4'-(cyclohexane-1,1-diyl)diphenol). Moving beyond a simple summary, we will dissect the molecular mechanisms, detail the validated experimental workflows for assessment, and present a comparative analysis of BPZ's potency. The objective is to equip researchers with the foundational knowledge and methodological rigor required to accurately evaluate the endocrine activity of BPZ and other emerging bisphenol analogues.
Part 1: Molecular Mechanisms of Bisphenol Z Action on Estrogen Receptors
The biological activity of BPZ, like other xenoestrogens, is primarily mediated through its interaction with estrogen receptors (ERs), principally ERα and ERβ.[1][5] These receptors are ligand-activated transcription factors that regulate a vast array of physiological processes. The interaction of BPZ with these receptors can initiate a cascade of molecular events, leading to either estrogenic (agonist) or antiestrogenic (antagonist) outcomes.
Estrogenic (Agonist) Activity
The predominant activity reported for BPZ is estrogenic.[3][6] The canonical pathway for this action involves several key steps:
-
Ligand Binding: BPZ enters the cell and binds to the Ligand Binding Domain (LBD) of ERα or ERβ located in the cytoplasm or nucleus.[7]
-
Conformational Change and Dimerization: This binding induces a conformational change in the receptor, causing the dissociation of heat shock proteins and promoting the formation of receptor homodimers (ERα/ERα or ERβ/ERβ) or heterodimers (ERα/ERβ).
-
Nuclear Translocation and DNA Binding: The ligand-receptor complex translocates to the nucleus and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[6][8]
-
Transcriptional Activation: The complex recruits co-activator proteins, initiating the transcription of estrogen-responsive genes, which ultimately leads to a physiological response mimicking that of estradiol (E2).[9]
Studies consistently demonstrate that BPZ induces both ERα and ERβ-mediated transcriptional activity.[5] Its potency has been shown in some assays to be comparable to or even greater than that of BPA.[5][6][8]
Caption: Tiered experimental workflow for assessing BPZ endocrine activity.
Key Experimental Protocols
Protocol 1: ERE-Luciferase Reporter Gene Assay
This assay is the gold standard for quantifying the ability of a compound to activate transcription via the estrogen receptor.
-
Principle: Genetically modified cells (e.g., T47D-KLuc, HeLa 9903) contain a luciferase reporter gene under the control of multiple EREs. [3][6]When an active estrogen agonist binds to the ER, the complex binds to the EREs and drives the expression of luciferase, which produces a measurable light signal.
-
Methodology:
-
Cell Culture: Plate T47D-KLuc or other suitable reporter cells in 96-well plates and allow them to adhere.
-
Hormone Starvation: Replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for at least 24 hours to minimize background estrogenic signals. [8] 3. Dosing (Agonist Mode): Treat cells with a serial dilution of BPZ (e.g., 10⁻¹¹ to 10⁻⁴ M), 17β-estradiol (E2) as a positive control, and a vehicle control (e.g., DMSO). [6] 4. Dosing (Antagonist Mode): Co-treat cells with a fixed, sub-maximal concentration of E2 (e.g., 25 pM) and a serial dilution of BPZ. [3]Include a pure antagonist like ICI 182,780 as a positive control for inhibition.
-
Incubation: Incubate the plates for 24 hours.
-
Lysis and Signal Detection: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer.
-
Data Analysis: Normalize the luminescence data to the vehicle control. Plot the dose-response curves and calculate the half-maximal effective concentration (EC₅₀) for agonists and the half-maximal inhibitory concentration (IC₅₀) for antagonists.
-
Protocol 2: E-Screen (Cell Proliferation) Assay
This assay measures a key physiological outcome of estrogenic action: cell proliferation. It is particularly relevant for hormone-dependent cancer cell lines.
-
Principle: ER-positive breast cancer cells, such as MCF-7, require estrogen for proliferation. An estrogenic compound will stimulate their growth. [6][8]* Methodology:
-
Cell Culture and Starvation: Seed MCF-7 cells in 96-well plates and follow the hormone starvation protocol as described above.
-
Dosing: Treat cells with a serial dilution of BPZ, E2 (positive control), and a vehicle control.
-
Incubation: Incubate for 6-7 days, allowing for multiple cell divisions.
-
Quantify Proliferation: At the end of the incubation, quantify cell viability/number using a method such as the Sulforhodamine B (SRB) assay, MTT assay, or direct cell counting.
-
Data Analysis: Calculate the proliferative effect (PE) relative to the hormone-free control and determine the EC₅₀.
-
Part 3: Quantitative and Comparative Analysis of Bisphenol Z Activity
A critical aspect of evaluating BPZ is comparing its potency to that of BPA and the natural hormone 17β-estradiol. Data from multiple studies using different in vitro models provide a comprehensive picture of its relative estrogenicity.
Comparative Estrogenic Potency
Several studies have directly compared the estrogenic activity of BPZ with BPA and other analogues. The consensus is that BPZ is an active estrogen, with a potency that is often greater than that of BPA. [5][6]
| Compound | Assay Type | Cell Line | Endpoint | Potency Relative to BPA | Reference |
|---|---|---|---|---|---|
| Bisphenol Z (BPZ) | ERα Luciferase Reporter | HepG2 | Transcriptional Activation | 3.0-fold higher | [5] |
| Bisphenol Z (BPZ) | E-Screen / Luciferase | MCF-7 / T47D | Proliferation / Transcription | ~ Equal to BPA (Potency order: BPB > BPZ ≈ BPA) | [6][8] |
| Bisphenol Z (BPZ) | pA-YBS Bioassay | A. adeninivorans | EC₅₀ | Slightly higher (BPZ EC₅₀: 267 pg/band vs BPA: 322 pg/band) | [10] |
| Bisphenol Z (BPZ) | Yeast Estrogen Screen | Yeast | Estrogenicity | Higher (Potency order: BPB > BPZ > BPE > BPF > BPA) | [11][12]|
This table synthesizes data from multiple sources. Direct comparison of absolute values across different assays should be done with caution due to variations in experimental conditions.
Transcriptome and In Vivo Insights
Beyond simple reporter assays, advanced techniques provide a broader view of BPZ's impact.
-
Transcriptome Profiling: Microarray and RNA-sequencing analyses in MCF-7 cells have shown that BPZ alters gene expression profiles in a manner characteristic of an ERα agonist. [6]This confirms that BPZ's activity extends beyond artificial reporters to the regulation of endogenous estrogen-responsive genes.
-
In Vivo Studies: While most detailed mechanistic studies on BPZ are in vitro, related bisphenols have been evaluated in vivo. For instance, studies in zebrafish have demonstrated that bisphenols can transactivate estrogen receptor subtypes and induce the expression of estrogen-responsive genes like brain aromatase (cyp19a1b), confirming their activity in a whole-organism context. [13][14]Such studies provide crucial evidence for predicting the potential physiological effects in vertebrates.
Conclusion and Future Directions for Research
The available evidence strongly indicates that Bisphenol Z is a potent estrogenic compound, acting as an agonist for both ERα and ERβ. [5]Multiple in vitro assays demonstrate that its potency is comparable to, and in some cases exceeds, that of Bisphenol A. [5][6][11]This finding is critical for the scientific and regulatory communities, as it underscores the principle that "BPA-free" does not inherently mean free of endocrine-disrupting activity. [4]The replacement of one bisphenol with another that possesses similar or greater hormonal activity does not mitigate the potential risk.
For drug development professionals, the antiestrogenic potential of some bisphenol structures warrants further investigation for novel selective estrogen receptor modulators (SERMs). [15]However, based on current data, BPZ itself functions primarily as an estrogen agonist.
Future research should focus on:
-
Comprehensive in vivo studies to determine the metabolic fate and toxicokinetic profile of BPZ.
-
Assessment of non-monotonic dose responses , which are common for EDCs and have significant implications for risk assessment. [1]* Evaluation of BPZ's effects on non-classical or membrane-associated estrogen receptors to fully elucidate its mechanisms of action. [16]* Investigation into the activity of BPZ derivatives , as modifications to the core structure can significantly alter biological effects. [17] By employing the rigorous, multi-tiered experimental workflows detailed in this guide, researchers can continue to build a comprehensive understanding of the biological activities of BPZ and other emerging BPA alternatives, ensuring that decisions in public health and materials science are guided by robust scientific evidence.
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Chen, D., et al. (2017). Bisphenol AF and Bisphenol B Exert Higher Estrogenic Effects than Bisphenol A via G Protein-Coupled Estrogen Receptor Pathway. R Discovery. [Link]
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Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. PubMed. [Link]
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Koniari, M. (2016). In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. WUR eDepot. [Link]
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Sengupta, S., et al. (2013). Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells. British Journal of Pharmacology. [Link]
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Gallagher, K., et al. (2018). In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity. ResearchGate. [Link]
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Zhang, Z., et al. (2017). Fluorene-9-bisphenol is anti-oestrogenic and may cause adverse pregnancy outcomes in mice. Nature Communications. [Link]
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Endo, Y., et al. (2009). Synthesis and biological evaluation of p-carborane bisphenols and their derivatives: structure-activity relationship for estrogenic activity. PubMed. [Link]
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Diamanti-Kandarakis, E., & Lainas, G. T. (2019). The role of endocrine-disrupting phthalates and bisphenols in cardiometabolic disease: the evidence is mounting. Current Opinion in Endocrinology, Diabetes and Obesity. [Link]
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Liu, X., et al. (2021). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry. [Link]
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Cao, M., et al. (2022). Antagonistic mechanisms of bisphenol analogues on the estrogen receptor α in zebrafish embryos: Experimental and computational studies. ResearchGate. [Link]
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Li, Y., et al. (2014). Bisphenol AF-Induced Endogenous Transcription Is Mediated by ERα and ERK1/2 Activation in Human Breast Cancer Cells. PLOS ONE. [Link]
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Matsushima, A., et al. (2010). Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives. [Link]
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vom Saal, F. S., et al. (2007). In Vivo Effects of Bisphenol A in Laboratory Rodent Studies. Environmental Health Perspectives. [Link]
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Introduction: Defining 4,4'-Cyclohexylidenebisphenol (Bisphenol Z)
An In-Depth Technical Guide to the Physicochemical Properties of 4,4'-Cyclohexylidenebisphenol
4,4'-Cyclohexylidenebisphenol, commonly referred to as Bisphenol Z (BPZ), is a bisphenol derivative characterized by a central cyclohexyl ring linking two p-hydroxyphenyl moieties.[1] Its chemical structure, featuring a bulky, non-planar cycloaliphatic group, imparts unique properties such as enhanced thermal stability, solubility in organic solvents, and specific optical characteristics to polymers derived from it.[2] Unlike its more famous analogue, Bisphenol A (BPA), the cyclohexylidene bridge in BPZ introduces significant steric hindrance, which influences its reactivity and the physical properties of its resulting polymers, such as specialty polycarbonates and epoxy resins.[1] This guide provides a comprehensive technical overview of the core physical and chemical properties of BPZ, intended for researchers, polymer chemists, and drug development professionals who utilize this monomer in advanced material synthesis and biomedical applications.
Molecular Identity and Structure
Accurate identification is the cornerstone of all scientific investigation. BPZ is registered under CAS Number 843-55-0. Its molecular formula is C₁₈H₂₀O₂, corresponding to a molecular weight of 268.35 g/mol .[3] The IUPAC name for this compound is 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol.[3]
The three-dimensional structure of BPZ is critical to understanding its behavior. The central sp³-hybridized carbon atom of the cyclohexane ring creates a tetrahedral geometry with the two phenyl rings, which are not coplanar. This non-planar, "cardo" structure is a key differentiator from linear bisphenols and is directly responsible for the high glass transition temperatures (Tg) and good solubility of polymers incorporating this monomer.
Caption: Molecular structure of 4,4'-Cyclohexylidenebisphenol (BPZ).
Table 1: Core Compound Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| Common Name | Bisphenol Z (BPZ) | [4] |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | [3] |
| CAS Number | 843-55-0 | [4] |
| EC Number | 212-677-1 | [5] |
| Molecular Formula | C₁₈H₂₀O₂ | [3][4] |
| Molecular Weight | 268.35 g/mol | [5] |
| InChI Key | SDDLEVPIDBLVHC-UHFFFAOYSA-N | [5] |
| SMILES | Oc1ccc(cc1)C2(CCCCC2)c3ccc(O)cc3 |[5] |
Synthesis Pathway
The standard synthesis of BPZ is an acid-catalyzed condensation reaction between two equivalents of phenol and one equivalent of cyclohexanone.[1] This electrophilic aromatic substitution reaction is analogous to the synthesis of other bisphenols.
Causality in Synthesis:
-
Catalyst: A strong acid catalyst (e.g., sulfuric acid or hydrogen chloride) is required to protonate the carbonyl oxygen of cyclohexanone. This protonation makes the carbonyl carbon significantly more electrophilic, rendering it susceptible to attack by the electron-rich phenol ring.[4]
-
Reactant Stoichiometry: An excess of phenol is often used to drive the reaction to completion and minimize the formation of side products, such as those involving the reaction of the intermediate carbinol with another molecule of cyclohexanone.
-
Temperature Control: The reaction is typically performed at a moderately elevated temperature (e.g., 60°C) to ensure a sufficient reaction rate without promoting undesirable side reactions or decomposition.[4]
Caption: General workflow for the synthesis of Bisphenol Z.
Physical and Chemical Properties
The utility of BPZ in material science is dictated by its distinct physicochemical properties.
Table 2: Summary of Physical Properties
| Property | Value | Comments | Source(s) |
|---|---|---|---|
| Appearance | White crystalline powder | At room temperature. | [4][6] |
| Melting Point | 190-192 °C | A sharp melting range indicates high purity. | [4][7] |
| Boiling Point | ~371.5 °C (rough estimate) | High value due to molecular weight and hydrogen bonding. | [4][8] |
| Density | ~1.05 g/cm³ (rough estimate) | Denser than water. | [4][8] |
| Vapor Pressure | 2.2 x 10⁻⁸ mmHg at 25°C | Extremely low volatility. | [4] |
| pKa | 9.91 ± 0.30 (Predicted) | Weakly acidic, typical for phenols. |[4][8] |
Solubility Profile
The solubility of a monomer is critical for polymerization processes, dictating solvent choice and reaction conditions. BPZ's bulky, hydrophobic cyclohexyl group and two polar hydroxyl groups give it a mixed-solubility character.
-
Water: Practically insoluble in water.[4][8] The large nonpolar surface area dominates, preventing effective hydration.
-
Organic Solvents: Slightly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and alcohols like Methanol.[8] Its solubility is significantly better in many organic solvents compared to more planar bisphenols, a direct consequence of its non-planar structure which disrupts efficient crystal packing.
Table 3: Solubility Data
| Solvent | Solubility | Rationale | Source(s) |
|---|---|---|---|
| Water | Practically Insoluble | Dominated by large hydrophobic structure. | [4][8] |
| DMSO | Slightly Soluble | Polar aprotic solvent capable of hydrogen bonding. | [8] |
| Methanol | Slightly Soluble | Polar protic solvent. |[8] |
Thermal Properties
Thermal stability is a defining characteristic of BPZ and the polymers it produces. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for its characterization.[9]
-
Melting Point (Tm): As noted, the melting point is consistently reported in the 190-192 °C range. This high melting point reflects a stable crystal lattice.
-
Thermal Stability: TGA analysis of polymers derived from BPZ shows high decomposition temperatures, often with a 5% weight loss temperature (T₅%) exceeding 400 °C.[2] This indicates that the monomer itself possesses excellent thermal stability, a prerequisite for high-performance polymer applications that require high-temperature processing.
Spectroscopic Characterization
Spectroscopic methods provide an unambiguous fingerprint for the identification and purity assessment of 4,4'-Cyclohexylidenebisphenol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.[10]
-
¹H NMR: The proton NMR spectrum of BPZ will exhibit characteristic signals corresponding to the aromatic protons, the phenolic -OH protons, and the aliphatic protons of the cyclohexane ring.[11][12]
-
Aromatic Protons: Two sets of doublets in the ~6.7-7.1 ppm range, typical for a 1,4-disubstituted benzene ring.
-
Phenolic Protons: A singlet, whose chemical shift is concentration and solvent dependent, typically appearing between 8.0 and 9.5 ppm. This peak disappears upon D₂O exchange, a classic confirmatory test.
-
Cyclohexane Protons: A series of complex multiplets in the aliphatic region (~1.5-2.2 ppm). The complexity arises from the fixed chair conformation of the ring and the resulting magnetic inequivalence of the axial and equatorial protons.
-
-
¹³C NMR: The carbon spectrum will confirm the presence of 10 unique carbon environments (due to symmetry): 4 aromatic CH, 2 aromatic quaternary carbons, 1 aliphatic quaternary carbon, and 3 aliphatic CH₂ carbons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.[13]
-
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded phenolic hydroxyl groups.
-
C-H (sp²) Stretch: Sharp peaks just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹) corresponding to the aromatic C-H bonds.
-
C-H (sp³) Stretch: Sharp peaks just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) from the C-H bonds of the cyclohexane ring.
-
C=C Stretch: Aromatic ring stretching vibrations appear as a series of absorptions in the 1500-1600 cm⁻¹ region.
-
C-O Stretch: A strong band around 1200-1250 cm⁻¹ due to the stretching of the phenol C-O bond.
Reactivity and Applications
The chemical reactivity of BPZ is dominated by its two phenolic hydroxyl groups. These groups can undergo a variety of reactions, making BPZ a versatile monomer for polymer synthesis.
-
Polymerization: BPZ is a key monomer in the production of high-performance polymers, including:
-
Polycarbonates: Reacted with phosgene or a phosgene equivalent.
-
Polyesters: Reacted with dicarboxylic acids or their derivatives.
-
Epoxy Resins: Glycidylation of the hydroxyl groups to form diglycidyl ethers.[14]
-
Polybenzoxazines: Reaction with an amine and formaldehyde.
-
-
HIF Inhibition: Some derivatives of bisphenols have been investigated as hypoxia-inducible factor (HIF) inhibitors, suggesting potential, though not fully explored, applications in drug development research.[7]
The resulting polymers are valued for their high thermal stability, excellent mechanical properties, and good optical transparency, finding use in applications like flexible display substrates and advanced dielectric materials.[2]
Experimental Protocols
The following protocols are provided as a self-validating framework for the characterization of 4,4'-Cyclohexylidenebisphenol. The rationale behind key steps is explained to ensure both reproducibility and a deeper understanding of the methodology.
Protocol: Determination of Melting Point
Objective: To accurately determine the melting range of a BPZ sample as an indicator of purity.
Methodology:
-
Sample Preparation: Ensure the BPZ sample is a fine, dry powder. If necessary, gently grind the crystals in an agate mortar. Causality: A fine powder ensures uniform heat transfer throughout the sample.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm. Causality: A small, tightly packed sample minimizes thermal gradients and provides a sharp, observable melting point.
-
Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
-
Measurement:
-
Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting point (~190 °C).
-
Approximately 20 °C below the expected melting point, reduce the ramp rate to 1-2 °C/min. Causality: A slow ramp rate near the melting point allows the sample and thermometer to remain in thermal equilibrium, yielding an accurate reading.
-
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁-T₂. For high-purity BPZ, this range should be narrow (< 2 °C).
Protocol: Thermal Stability Analysis by TGA
Objective: To evaluate the thermal decomposition profile of BPZ.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards (e.g., calcium oxalate).
-
Sample Preparation: Accurately weigh 5-10 mg of the dry BPZ sample into a ceramic or platinum TGA pan.
-
Experimental Setup:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes. Causality: An inert atmosphere prevents thermo-oxidative degradation, allowing for the determination of the inherent thermal stability of the compound.
-
-
Thermal Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[9]
-
Data Analysis: Plot the sample weight (%) as a function of temperature. Determine the onset of decomposition and the temperature of 5% mass loss (T₅%), which is a standard metric for thermal stability.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Conclusion
4,4'-Cyclohexylidenebisphenol is a highly versatile and valuable monomer for the synthesis of advanced polymers. Its unique non-planar structure, conferred by the central cyclohexyl moiety, translates into materials with superior thermal stability, mechanical robustness, and favorable processing characteristics. A thorough understanding of its fundamental physical and chemical properties, from its spectroscopic fingerprint to its thermal decomposition profile, is essential for its effective application in research, materials science, and potentially in the development of novel therapeutic agents. The protocols and data presented in this guide serve as a foundational resource for scientists and engineers working with this important chemical building block.
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An In-depth Technical Guide to 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z)
For Researchers, Scientists, and Drug Development Professionals
Foreword
1,1-Bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol Z (BPZ), is a synthetic organic compound that has garnered significant attention in both material science and toxicology. As a key monomer in the production of high-performance polymers and as a compound with notable endocrine-disrupting properties, a comprehensive understanding of its chemical and biological characteristics is crucial for its safe and effective application. This guide provides a detailed technical overview of Bisphenol Z, from its synthesis and physicochemical properties to its applications and biological interactions, intended to serve as a vital resource for professionals in research and development.
Molecular Identity and Physicochemical Characteristics
This compound is structurally characterized by a central cyclohexane ring bonded to two 4-hydroxyphenyl groups at the same carbon atom. This structure contributes to its unique properties and applications.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-[1-(4-hydroxyphenyl)cyclohexyl]phenol | [1] |
| Synonyms | Bisphenol Z, BPZ, 4,4'-Cyclohexylidenebisphenol | [1][2] |
| CAS Number | 843-55-0 | [1][2] |
| Molecular Formula | C₁₈H₂₀O₂ | [1][2] |
| Molecular Weight | 268.35 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 189-192 °C | [3] |
| Boiling Point | 440.9 °C at 760 mmHg | |
| Water Solubility | Practically insoluble | |
| LogP | 4.348 | |
| pKa | 9.91 ± 0.30 (Predicted) |
Synthesis and Purification
The primary industrial synthesis of Bisphenol Z involves the acid-catalyzed condensation of phenol with cyclohexanone.[4] The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid or a sulfonic acid resin.
Experimental Protocol: Synthesis of this compound
This protocol is a generalized procedure based on established chemical principles for bisphenol synthesis.
Materials:
-
Cyclohexanone
-
Phenol
-
Strong acid catalyst (e.g., Amberlyst 15)
-
Toluene
-
Methanol
-
Deionized water
Procedure:
-
In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge an excess of phenol and the acid catalyst.
-
Heat the mixture to the desired reaction temperature (typically 50-90 °C) with constant stirring.
-
Slowly add cyclohexanone to the reaction mixture over a period of 1-2 hours.
-
Maintain the reaction temperature and continue stirring for an additional 4-6 hours to ensure complete reaction.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The excess phenol can be removed by vacuum distillation.
-
The crude Bisphenol Z is then dissolved in a suitable solvent, such as toluene, and washed with hot water to remove any remaining impurities.[4]
-
The product is then purified by recrystallization from a solvent mixture, such as methanol and water, to yield high-purity crystalline Bisphenol Z.[4][5]
Caption: General workflow for the synthesis and purification of Bisphenol Z.
Analytical Methodology
The detection and quantification of Bisphenol Z in various matrices, including environmental and biological samples, are crucial for exposure assessment and toxicological studies. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and specific method for the analysis of Bisphenol Z. Due to the low volatility of BPZ, a derivatization step is typically required to convert the polar hydroxyl groups into less polar and more volatile silyl ethers.
Experimental Protocol: GC-MS Analysis of Bisphenol Z
Sample Preparation:
-
Extraction: Extract Bisphenol Z from the sample matrix using a suitable solvent (e.g., solid-phase extraction for aqueous samples, liquid-liquid extraction for biological fluids).
-
Derivatization: Evaporate the solvent and add a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to the dried extract. Heat the mixture to facilitate the reaction.
GC-MS Conditions (Typical):
-
Column: 5% Phenyl-methylpolysiloxane capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector: Splitless mode.
-
Oven Temperature Program: Start at a lower temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C) to ensure separation of analytes.
-
Mass Spectrometer: Electron ionization (EI) source with selective ion monitoring (SIM) for enhanced sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC)
HPLC, often coupled with fluorescence or mass spectrometry detection, is another powerful technique for BPZ analysis that does not require derivatization.
Experimental Protocol: HPLC Analysis of Bisphenol Z
Sample Preparation:
-
Extraction: Similar to GC-MS, extract Bisphenol Z from the sample matrix.
-
Reconstitution: After extraction and solvent evaporation, reconstitute the sample in the mobile phase.
HPLC Conditions (Typical):
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is commonly used.
-
Detector:
-
Fluorescence Detector (FLD): Excitation at ~275 nm and emission at ~300 nm.
-
Mass Spectrometry (MS/MS): Electrospray ionization (ESI) in negative ion mode is typically used for high sensitivity and structural confirmation.
-
Caption: Analytical workflows for the determination of Bisphenol Z.
Applications in Polymer Science
The primary application of Bisphenol Z is as a monomer in the synthesis of high-performance polymers, such as polycarbonates and polysulfones. The bulky cyclohexyl group in the BPZ backbone imparts unique properties to these polymers compared to their counterparts derived from Bisphenol A (BPA).
Polycarbonates
Polycarbonates derived from Bisphenol Z (PC-Z) exhibit enhanced thermal stability and mechanical properties compared to traditional BPA-based polycarbonates.
Table 2: Comparative Properties of BPZ-PC and BPA-PC
| Property | BPZ-Polycarbonate | BPA-Polycarbonate | Reference |
| Glass Transition Temperature (Tg) | Higher (e.g., up to 160°C) | ~147 °C | [6][7] |
| Thermal Stability (Td5%) | Higher (e.g., up to 407°C) | Lower | [6] |
| Refractive Index | Higher (e.g., up to 1.656) | 1.584–1.586 | [6][7] |
| Dielectric Constant | Lower | Higher | [8] |
The higher glass transition temperature and thermal stability make PC-Z suitable for applications requiring high heat resistance, such as in the electronics and aerospace industries.[6] Its lower dielectric constant is advantageous for use in high-frequency communication technologies.[8]
Polysulfones
Polysulfones synthesized with Bisphenol Z (PSU-BPZ) also demonstrate excellent thermal stability and mechanical strength.[9] These materials are amorphous thermoplastics known for their toughness and stability at high temperatures, making them suitable for specialty engineering applications.
Toxicological Profile: Endocrine Disruption
A significant area of research on Bisphenol Z focuses on its potential as an endocrine-disrupting chemical (EDC). EDCs are exogenous substances that interfere with the endocrine system and can cause adverse health effects.
Estrogenic Activity
Bisphenol Z is known to exhibit estrogenic activity, meaning it can mimic the effects of the natural hormone estrogen in the body. This activity is primarily mediated through its interaction with estrogen receptors (ERs), ERα and ERβ. Several in vitro studies have demonstrated that BPZ can bind to and activate these receptors, leading to the transcription of estrogen-responsive genes.
Comparative studies have shown that the estrogenic potency of Bisphenol Z is comparable to or even greater than that of Bisphenol A. This has raised concerns about its safety as a BPA replacement in consumer products.
Mechanism of Estrogenic Action
The estrogenic effects of Bisphenol Z are initiated by its binding to estrogen receptors, which are ligand-activated transcription factors. Upon binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus. In the nucleus, the BPZ-ER complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their expression. This can lead to a cascade of cellular responses that are normally regulated by endogenous estrogens.
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An In-Depth Technical Guide to the Safe Handling of 1,1-Bis(4-hydroxyphenyl)cyclohexane
Introduction: 1,1-Bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol Z (BPZ), is a chemical compound utilized in various research and industrial applications, including as a monomer in the synthesis of polymers.[1] Its structural similarity to other bisphenols necessitates a thorough understanding of its safety and hazard profile to ensure the protection of laboratory personnel and the environment. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals, focusing on the core principles of chemical safety, risk mitigation, and emergency preparedness when working with this compound.
Section 1: Compound Identification and Properties
A foundational element of safe laboratory practice is the accurate identification and understanding of a chemical's physical properties. These characteristics influence its potential for exposure and dictate appropriate handling and storage conditions.
Key Identifiers and Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | This compound | [2] |
| Synonyms | Bisphenol Z (BPZ), 4,4'-Cyclohexylidenebisphenol | [2][3][4] |
| CAS Number | 843-55-0 | [2][5][6][7] |
| Molecular Formula | C18H20O2 | [2][3][8] |
| Molecular Weight | 268.36 g/mol | [9] |
| Appearance | White to almost white solid, powder, or crystalline form | [4][9] |
| Melting Point | 189-192 °C (372-378 °F) | [4][8][9] |
| Flash Point | 207.3 °C (405.1 °F) | [8] |
| Water Solubility | Practically insoluble |[8] |
Section 2: Hazard Identification and Toxicology
Understanding the specific hazards associated with this compound is critical for risk assessment and the implementation of appropriate safety controls. The compound is classified under the Globally Harmonized System (GHS) with several key hazards.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word | Source(s) |
|---|---|---|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | GHS07 | Warning | [3][5] |
| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | GHS07 | Warning | [3][5] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | GHS07 | Warning | [3][5] |
| Reproductive Toxicity | 2 | H361: Suspected of damaging fertility or the unborn child | GHS08 | Warning | [4] |
| Hazardous to the Aquatic Environment (Long-term) | 2 | H411: Toxic to aquatic life with long lasting effects | GHS09 | (none) |[4] |
Toxicological Profile:
-
Primary Routes of Exposure: Inhalation of dust particles, skin contact, and eye contact are the primary routes of occupational exposure.
-
Irritant Effects: The compound is a confirmed irritant.[3][5] Direct contact with the skin can cause redness and irritation.[5] In the eyes, it can lead to serious irritation, characterized by pain and swelling.[5] Inhalation of the dust may irritate the respiratory tract, causing coughing and discomfort.[5]
-
Systemic Effects: The most significant systemic concern is its classification as a suspected reproductive toxicant.[4] This necessitates stringent controls to prevent exposure, particularly for individuals of reproductive age. The precautionary statement P201 ("Obtain special instructions before use") underscores the importance of this hazard.
-
Carcinogenicity and Mutagenicity: Based on currently available data, the classification criteria for carcinogenicity or germ cell mutagenicity are not met.[5]
-
Environmental Hazards: BPZ is classified as toxic to aquatic life with long-lasting effects.[4] This property demands that the compound be prevented from entering drains, waterways, or the soil.
Section 3: Risk Assessment and Control Hierarchy
A systematic risk assessment is essential before handling this compound. The goal is to identify potential exposure scenarios and implement a hierarchy of controls to mitigate risks effectively.
The most effective way to manage exposure is to follow the hierarchy of controls:
-
Engineering Controls: These are the most effective controls as they involve physically isolating the hazard. When handling BPZ powder, a certified chemical fume hood or a ventilated balance enclosure should be used to control dust and prevent inhalation.[10]
-
Administrative Controls: These include establishing standard operating procedures (SOPs), providing thorough training on the specific hazards of BPZ, and restricting access to storage areas. Storing the material in a locked cabinet is a key administrative control due to its reproductive toxicity.[5]
-
Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with other controls.
Section 4: Safe Handling and Storage Protocols
Adherence to a strict protocol is non-negotiable when working with this compound. The following workflow outlines the critical steps for safely handling the solid compound in a laboratory setting.
Storage Requirements:
-
Conditions: Store in a cool, dry, dark, and well-ventilated area.
-
Containers: Keep containers tightly closed to prevent contamination and potential release.[11][12]
-
Security: Due to its reproductive toxicity hazard (H361), it is recommended to store the container locked up.[5][10]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10]
Section 5: Personal Protective Equipment (PPE)
The selection of appropriate PPE is dictated by the hazards identified in Section 2.
-
Eye and Face Protection: Chemical safety goggles are mandatory to protect against dust particles.[5]
-
Skin Protection:
-
Gloves: Wear impermeable, chemical-resistant gloves. The specific glove material should be selected based on the manufacturer's resistance data for the solvents being used in the procedure. Always inspect gloves for tears or holes before use.[5]
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn to protect street clothing and prevent skin contact.[10]
-
-
Respiratory Protection: Under normal conditions with adequate engineering controls (i.e., a fume hood), respiratory protection is not typically required.[5][10] However, if there is a potential for dust generation outside of a ventilated enclosure, a NIOSH-approved particulate respirator should be used.
Section 6: Emergency Procedures
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures:
-
Inhalation: Immediately move the affected person to fresh air. If symptoms like coughing or difficulty breathing persist, seek medical attention.[5][11]
-
Skin Contact: Promptly wash the affected area with plenty of soap and water.[5] Remove any contaminated clothing. If irritation develops or persists, seek medical advice.[11]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[5] Remove contact lenses if it is safe to do so.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[11]
Spill and Leak Containment Protocol:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but avoid actions that could aerosolize the dust.
-
Contain: Prevent the spill from spreading or entering drains.[13]
-
Clean-Up: Carefully sweep or scoop up the solid material using non-sparking tools and place it into a clearly labeled, sealed container for chemical waste.[10][13] Avoid actions that create dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then soap and water.
-
Disposal: Dispose of the container and any contaminated cleaning materials as hazardous waste in accordance with regulations.[5]
Section 7: Disposal Considerations
Proper disposal is a critical final step in the chemical lifecycle, driven by the compound's environmental hazards.
-
Regulatory Compliance: Disposal of this compound and its containers must be carried out in strict accordance with all local, regional, and national regulations.[5][13]
-
Waste Classification: This material should be treated as hazardous chemical waste.
-
Procedure: Do not dispose of with household or general laboratory trash.[5] The waste must be collected by a licensed and certified hazardous waste disposal company.[13]
-
Containers: Ensure waste containers are properly labeled with the chemical name and associated hazards.
Conclusion
This compound is a valuable compound in research and development, but it possesses a distinct hazard profile that includes irritation, reproductive toxicity, and long-term environmental effects. A comprehensive safety strategy, rooted in a thorough understanding of these risks, is paramount. By prioritizing engineering controls, adhering to established safe handling protocols, utilizing appropriate PPE, and being prepared for emergencies, researchers can effectively mitigate these risks. This commitment to safety ensures the protection of both the scientific professional and the wider environment.
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Environmental fate and degradation of 1,1-Bis(4-hydroxyphenyl)cyclohexane
An In-depth Technical Guide to the Environmental Fate and Degradation of 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol C)
Authored by: Gemini, Senior Application Scientist
Abstract
This compound, commonly known as Bisphenol C (BPC) or Bisphenol Z, is a member of the bisphenol family of chemical compounds. Structurally similar to the widely studied Bisphenol A (BPA), BPC is utilized in the synthesis of polymers and resins. Its presence in industrial applications raises significant questions regarding its environmental distribution, persistence, and ultimate fate. This technical guide provides a comprehensive overview of the current scientific understanding of BPC's environmental behavior, focusing on its physicochemical properties, abiotic and biotic degradation pathways, and bioaccumulation potential. Drawing upon data from analogous bisphenol compounds, this document synthesizes available information to offer insights for researchers, environmental scientists, and professionals in drug development and chemical safety assessment.
Introduction and Physicochemical Profile
This compound (CAS No: 843-55-0) is an organic compound characterized by two hydroxyphenyl groups attached to a central cyclohexyl ring.[1][2] This structure, shared by other bisphenols, is key to its industrial utility but also central to its environmental behavior. Understanding its fundamental physicochemical properties is the first step in predicting its journey and persistence in various environmental matrices.
Caption: Chemical Structure of this compound.
The compound's low water solubility and high octanol-water partition coefficient (LogP) are critical indicators of its environmental fate.[1] These properties suggest that BPC will preferentially partition from aqueous phases into organic matrices, such as soil, sediment, and biological tissues, rather than remaining dissolved in water.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | [1][2] |
| Molecular Weight | 268.36 g/mol | [1][2] |
| CAS Number | 843-55-0 | [1][3][4] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 190-192 °C | [1] |
| Water Solubility | Practically insoluble | [1] |
| LogP (Octanol-Water) | 4.348 | [1] |
| Vapor Pressure | 2.2 x 10⁻⁸ mmHg at 25°C | [1] |
These characteristics underpin the prediction that BPC is a persistent, low-mobility compound, primarily associating with soil and sediment upon environmental release.[5] Its degradation is expected to be slow, mediated by a combination of biological and non-biological processes.[5]
Abiotic Degradation Pathways
Abiotic degradation involves the transformation of a chemical through non-biological processes, primarily driven by physical and chemical factors in the environment. For BPC, the most relevant abiotic pathway is photodegradation.
Photodegradation
Photodegradation is the breakdown of molecules by light. This process can occur directly or indirectly.
-
Direct Photolysis : Bisphenols can be degraded by direct absorption of short-wavelength UV light (<300 nm).[5] However, this mechanism is less significant in terrestrial environments, as most of this high-energy UV radiation is filtered out by the Earth's atmosphere.[5]
-
Indirect Photolysis : This is a more environmentally relevant process for bisphenols.[5] It is driven by reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide radicals (O₂•⁻), which are generated in sunlit waters containing natural sensitizers like humic acids or nitrates.[5][6][7] The photo-Fenton process, which involves UV light, hydrogen peroxide (H₂O₂), and iron ions, has been shown to be highly effective at degrading bisphenols in water.[5][8] The presence of natural water constituents significantly influences the rate of photodegradation; for instance, iron can enhance the process through the formation of hydroxyl radicals, while high concentrations of chloride may have a dual quenching and promotion effect.[7]
Hydrolysis
Based on the stable carbon-carbon bonds of the cyclohexyl ring and the phenyl groups, hydrolysis is not considered a significant degradation pathway for this compound under typical environmental pH and temperature conditions.
Biotic Degradation: The Microbial Engine
Biotic degradation, primarily driven by microorganisms, is a critical mechanism for the breakdown of persistent organic pollutants like bisphenols in soil and aquatic systems.[5][9]
Microbial Degradation
A variety of bacteria have demonstrated the ability to degrade bisphenols, often utilizing them as a sole source of carbon and energy.[5][9] Genera such as Pseudomonas, Sphingomonas, and Bacillus are frequently implicated in this process.[5] The degradation typically commences with enzymatic attacks that introduce hydroxyl groups and cleave the molecule's core structure.[5]
While specific degradation pathways for BPC are not yet fully elucidated, extensive research on its analogs, BPA and Bisphenol F (BPF), provides a robust framework for predicting its fate.
-
Lessons from BPA Degradation : For Bisphenol A, two primary bacterial degradation pathways have been identified. Both are initiated by hydroxylation, either at the methyl group or the quaternary alpha-carbon, catalyzed by enzymes like cytochrome P450 monooxygenases.[5][10][11]
-
Lessons from BPF Degradation : The biodegradation of Bisphenol F involves an initial hydroxylation of the bridging carbon to form bis(4-hydroxyphenyl)methanol.[12][13] This is followed by oxidation to 4,4′-dihydroxybenzophenone, which is then cleaved via a Baeyer-Villiger-type oxidation into simpler aromatic compounds like 4-hydroxybenzoate and 1,4-hydroquinone, which are subsequently mineralized.[12][13]
Proposed Enzymatic Pathway for BPC
Powerful extracellular enzymes, particularly multicopper oxidases like laccases and peroxidases, play a key role in the degradation of phenolic compounds.[5] A proposed laccase-mediated pathway for BPC involves the oxidation of the phenolic hydroxyl groups to form phenoxy radicals. These reactive intermediates can then undergo C-C cleavage, demethylation, or polymerization, leading to a cascade of smaller degradation products and eventual mineralization.[5]
Caption: Proposed laccase-mediated degradation pathway for Bisphenol C.[5]
Table 2: Comparative Degradation Rates of Various Bisphenols
| Bisphenol | System | Conditions | Degradation Metric | Result | Reference |
| BPA | Rhodococcus equi | 5 mg/L initial concentration | Degradation Rate | 51.2% | [10][11] |
| BPA | Immobilized Laccase | 40 mg/L, pH 5, 45°C | Degradation Rate (12 h) | 87.31% | [5] |
| BPF | Seawater (die-away test) | Aerobic, 60 days | Degradation Efficiency | >92% | [5] |
| BPS | Seawater (die-away test) | Aerobic, 60 days | Degradation Efficiency | No degradation observed | [5] |
Bioaccumulation and Ecotoxicity
The high LogP value of BPC suggests a significant potential for bioaccumulation, the process by which a chemical concentrates in an organism's tissues to a level higher than in the surrounding environment.[1] This is a common concern for lipophilic (fat-soluble) compounds. Studies on other bisphenols in organisms like zebrafish have shown that they can accumulate in various tissues, and this accumulation can be exacerbated by the presence of other pollutants like microplastics.[14]
From a regulatory standpoint, BPC is classified as toxic to aquatic life with long-lasting effects. While specific toxicological data for BPC is less abundant than for BPA, the structural similarity implies a potential for endocrine-disrupting activity, which can interfere with the normal hormonal functions of wildlife and humans.[15]
Analytical Methodologies for Environmental Monitoring
Accurate monitoring of BPC in the environment requires robust analytical methods capable of detecting low concentrations in complex matrices like water, soil, and sediment.[16][17]
Caption: General analytical workflow for determining BPC in environmental samples.
Protocol 1: Sample Preparation from Water
-
Filtration : Filter water samples (e.g., 1 L) through a glass fiber filter to remove suspended solids.
-
Solid-Phase Extraction (SPE) : Condition an SPE cartridge (e.g., C18) with methanol followed by deionized water.
-
Loading : Pass the filtered water sample through the cartridge. BPC will adsorb to the stationary phase.[5]
-
Washing : Wash the cartridge with deionized water to remove interferences.
-
Drying : Dry the cartridge thoroughly under a stream of nitrogen or vacuum.[5]
-
Elution : Elute the adsorbed BPC from the cartridge using a suitable organic solvent (e.g., methanol or acetonitrile).
-
Concentration : Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute the residue in a small, precise volume (e.g., 1 mL) of mobile phase for HPLC or a suitable solvent for GC derivatization.[5]
Protocol 2: Instrumental Analysis
-
High-Performance Liquid Chromatography (HPLC) [5]
-
Column : C18 reverse-phase column.
-
Mobile Phase : Gradient of acetonitrile and water.
-
Flow Rate : 0.3 - 0.5 mL/min.
-
Detection :
-
UV detector at approximately 275 nm.
-
Fluorescence Detector (FLD) for higher sensitivity and selectivity, with excitation at ~275 nm and emission at ~300 nm.[5]
-
-
-
Gas Chromatography-Mass Spectrometry (GC-MS) [5]
-
Derivatization : The hydroxyl groups of BPC must be derivatized to increase volatility. This is a critical step.
-
Analysis : The derivatized compound is then separated on a GC column and detected by a mass spectrometer, providing both quantification and structural confirmation.
-
Conclusion and Future Research Directions
The environmental fate of this compound is governed by its physicochemical properties, which favor partitioning into soil and sediment. While degradation occurs through both abiotic (primarily indirect photolysis) and biotic pathways, the overall process is predicted to be slow, leading to persistence in the environment.[5]
Significant knowledge gaps remain.[5] The scientific community requires more specific data on BPC to move beyond predictions based on analogs. Future research should prioritize:
-
Pathway Elucidation : Definitive identification of the specific microbial degradation pathways and intermediate transformation products of BPC.
-
Kinetic Studies : Determining the degradation rates of BPC in various environmental compartments (soil, water, sediment) under different conditions (e.g., aerobic vs. anaerobic).
-
Ecotoxicological Profiling : Comprehensive assessment of the toxicity and endocrine-disrupting potential of BPC and its primary degradation products.
Addressing these areas will enable a more accurate risk assessment and inform the development of effective remediation strategies for this and other emerging bisphenol contaminants.
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- PubMed Central. (2025). Toxic Effects of Bis(4-hydroxyphenyl) Methane (BPF) on the Development and Reproduction of Chironomus tentans.
- PMC - NIH. (n.d.).
- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America 25 g.
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- 4. calpaclab.com [calpaclab.com]
- 5. benchchem.com [benchchem.com]
- 6. Enhancing Visible Light Photocatalytic Degradation of Bisphenol A Using BiOI/Bi2MoO6 Heterostructures [mdpi.com]
- 7. Direct and indirect photodegradation of bisphenol A in the presence of natural water components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Degradation of Bisphenol A in an Aqueous Solution by a Photo-Fenton-Like Process Using a UV KrCl Excilamp - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
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- 12. Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
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- 17. atsdr.cdc.gov [atsdr.cdc.gov]
An In-Depth Technical Guide to the Endocrine-Disrupting Potential of 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z)
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
1,1-Bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol Z (BPZ), is a member of the bisphenol family of chemicals.[1] Structurally characterized by two hydroxyphenyl groups attached to a central cyclohexyl ring, BPZ has been identified as a potential endocrine-disrupting chemical (EDC).[1] This technical guide provides a comprehensive overview of the current scientific understanding of BPZ's endocrine-disrupting properties, with a focus on its estrogenic and anti-androgenic activities. We will delve into the molecular mechanisms of action, present available quantitative data from in vitro assays, and outline the standardized experimental protocols used to characterize such compounds. This document is intended to serve as a detailed resource for researchers and professionals in the fields of toxicology, pharmacology, and drug development who are investigating the biological effects of bisphenols and other potential EDCs.
Introduction: The Endocrine-Disrupting Landscape of Bisphenols
Endocrine-disrupting chemicals are exogenous substances that can interfere with any aspect of hormone action. The bisphenol class of compounds has come under intense scrutiny for their widespread presence in consumer products and their potential to mimic or block the actions of endogenous hormones. Bisphenol A (BPA) is the most well-studied of these, known to possess both estrogenic and anti-androgenic properties.[2][3] As regulatory and public pressure has led to the phasing out of BPA in many applications, a number of structural analogs, including Bisphenol Z (BPZ), have been introduced as replacements.[4] This has necessitated a thorough evaluation of the endocrine-disrupting potential of these alternatives to ensure they do not pose similar or even greater health risks.
This guide will focus specifically on BPZ, synthesizing the available scientific literature to provide a detailed technical overview of its endocrine-disrupting profile. We will explore its interactions with key nuclear receptors, its potential to modulate hormone signaling pathways, and the experimental frameworks used to assess these activities.
Estrogenic Activity of Bisphenol Z
BPZ has been shown to exhibit estrogenic activity, primarily through its interaction with estrogen receptors (ERs).[4] The primary mechanism of action for many estrogenic EDCs is their ability to bind to ERα and ERβ, which are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in development, reproduction, and metabolism.[5]
Molecular Mechanism of Estrogenic Action
Upon binding to BPZ, the estrogen receptor can undergo a conformational change, leading to its dimerization and translocation to the nucleus. There, the receptor-ligand complex binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This can lead to the inappropriate activation or suppression of estrogen-responsive signaling pathways.
graph Estrogenic_Signaling_Pathway {
layout=dot;
rankdir=TB;
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
}
Caption: Workflow for a luciferase reporter gene assay.
Anti-Androgenic Activity of Bisphenol Z
In addition to estrogenic effects, some bisphenols have been shown to act as antagonists of the androgen receptor (AR), thereby interfering with the action of male sex hormones like testosterone.
Molecular Mechanism of Anti-Androgenic Action
Anti-androgenic compounds can disrupt androgen signaling by competitively binding to the AR and preventing its activation by endogenous androgens. [6]This can lead to the inhibition of androgen-dependent gene expression, which is crucial for the development and maintenance of male reproductive tissues. [6]Some anti-androgens may also affect the nuclear translocation of the AR or its interaction with co-regulators.
[7]
In Vitro Evidence of Anti-Androgenicity
Experimental Protocol: Androgen Receptor Competitive Binding Assay
This protocol describes a common method for assessing the binding of a test compound to the androgen receptor. This assay is based on the principles outlined in established protocols.
[8]
-
Receptor Preparation:
-
Prepare a cytosol fraction containing the androgen receptor from a suitable source, such as the prostate tissue of castrated rats.
[8]
-
Competitive Binding:
-
Incubate the receptor preparation with a radiolabeled androgen (e.g., [³H]-R1881) and a range of concentrations of the test compound (e.g., BPZ).
-
Include a control with only the radiolabeled androgen (total binding) and a control with the radiolabeled androgen and a high concentration of an unlabeled androgen to determine non-specific binding.
-
Separation and Quantification:
-
Separate the receptor-bound radiolabel from the free radiolabel using a method such as hydroxylapatite (HAP) slurry or filtration.
[8] * Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the log of the competitor concentration.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled androgen.
-
The relative binding affinity (RBA) can be calculated relative to a reference compound.
[8]
Potential Effects on Steroidogenesis
Steroidogenesis is the biological process by which steroid hormones are generated from cholesterol. The H295R human adrenocortical carcinoma cell line is a widely used in vitro model to screen for chemicals that can interfere with this process, as it expresses all the key enzymes of the steroidogenic pathway.
[5]
While there is a lack of specific studies investigating the effects of BPZ in the H295R assay, studies on other bisphenols, such as BPA, BPS, and BPF, have demonstrated their ability to alter the production of key steroid hormones, including testosterone and estradiol. [9][10]These effects are often mediated by the up- or down-regulation of genes encoding steroidogenic enzymes. [9]Given the structural similarity of BPZ to these compounds, it is plausible that it may also affect steroidogenesis. However, dedicated studies are required to confirm this and to quantify any such effects.
Experimental Protocol: H295R Steroidogenesis Assay (OECD TG 456)
The H295R steroidogenesis assay is a standardized in vitro method for detecting substances that affect the production of 17β-estradiol and testosterone.
[11]
-
Cell Culture and Exposure:
-
Culture H295R cells in a suitable medium.
-
After an acclimation period in multi-well plates, expose the cells to a range of concentrations of the test chemical for 48 hours.
[11] * Include solvent controls, a known inducer of steroidogenesis (e.g., forskolin), and a known inhibitor (e.g., prochloraz) as positive controls.
[12]
-
Hormone Measurement:
-
At the end of the exposure period, collect the cell culture medium.
-
Measure the concentrations of testosterone and 17β-estradiol in the medium using validated methods such as ELISA or LC-MS/MS.
[11]
-
Cell Viability:
-
Assess cell viability in each well to distinguish between specific effects on steroidogenesis and general cytotoxicity.
-
Data Analysis:
-
Express the hormone concentrations as a fold change relative to the solvent control.
-
Determine the lowest-observed-effect-concentration (LOEC) and the no-observed-effect-concentration (NOEC).
```dot
graph H295R_Workflow {
layout=dot;
rankdir=TB;
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [fontname="Arial", fontsize=9];
}
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- 3. The OECD Program to Validate the Rat Hershberger Bioassay to Screen Compounds for in Vivo Androgen and Antiandrogen Responses: Phase 2 Dose–Response Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. In silico binding of 4,4'-bisphenols predicts in vitro estrogenic and antiandrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gene expression profiling for pharmaceutical toxicology screening - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. croplifeeurope.eu [croplifeeurope.eu]
Methodological & Application
Laboratory synthesis protocol for 1,1-Bis(4-hydroxyphenyl)cyclohexane
An Application Note for the Synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane
Abstract
This compound, commonly known as Bisphenol Z (BPZ), is a crucial building block in the synthesis of high-performance polymers such as specialty polycarbonates and epoxy resins.[1] Its rigid cyclohexyl-containing structure imparts enhanced thermal stability and mechanical properties to these materials. This document provides a comprehensive guide to the laboratory-scale synthesis of BPZ via the acid-catalyzed condensation of phenol and cyclohexanone. The protocol herein is built upon established chemical principles and incorporates practical insights for optimizing yield and purity. We delve into the reaction mechanism, provide a step-by-step experimental procedure, detail methods for purification and characterization, and emphasize critical safety protocols required when handling the hazardous reagents involved.
Underlying Scientific Principles: The Reaction Mechanism
The synthesis of this compound is a classic example of an acid-catalyzed electrophilic aromatic substitution. The reaction proceeds by the condensation of two equivalents of phenol with one equivalent of cyclohexanone.
Causality of Catalysis: An acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, is essential to activate the cyclohexanone.[2] The catalyst protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon. This activation renders the ketone susceptible to nucleophilic attack by the electron-rich phenol rings. The substitution occurs predominantly at the para position of the phenol due to steric hindrance at the ortho positions and the activating, ortho, para-directing nature of the hydroxyl group.
The mechanism unfolds in the following sequence:
-
Activation: Protonation of the cyclohexanone carbonyl group.
-
First Substitution: Nucleophilic attack by a phenol molecule at the activated carbonyl carbon.
-
Dehydration: The resulting tertiary alcohol is protonated and subsequently loses a water molecule to form a stabilized carbocation.
-
Second Substitution: A second phenol molecule attacks the carbocation.
-
Deprotonation: The final product is formed upon deprotonation, regenerating the acid catalyst.
Caption: Reaction mechanism for the synthesis of Bisphenol Z.
Experimental Protocol: From Reagents to Purified Product
This protocol is designed for a laboratory scale synthesis yielding a high-purity crystalline product. The trustworthiness of this protocol lies in its self-validating checkpoints, including neutralization, crystallization, and final characterization.
Materials and Equipment
| Reagents & Solvents | Equipment |
| Phenol (≥99%) | 250 mL Three-neck round-bottom flask |
| Cyclohexanone (≥99%) | Reflux condenser |
| Concentrated Hydrochloric Acid (37%) | Dropping funnel |
| Methanol (ACS Grade) | Magnetic stirrer and stir bar |
| Deionized Water | Heating mantle with temperature control |
| Sodium Bicarbonate (NaHCO₃) | Büchner funnel and filter flask |
| Vacuum oven | |
| Standard laboratory glassware |
Reagent Stoichiometry
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Ratio |
| Phenol | 94.11 | 23.5 g | 0.25 | 2.5 |
| Cyclohexanone | 98.14 | 9.8 g (10.3 mL) | 0.10 | 1.0 |
| HCl (37%) | 36.46 | ~2 mL | Catalyst | Catalyst |
Note: Phenol is used in excess to drive the reaction towards completion and minimize the formation of side products.
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for Bisphenol Z synthesis.
-
Reaction Setup: In a fume hood, gently melt phenol (melting point ~41°C) and charge 23.5 g into the three-neck flask. Add a magnetic stir bar.
-
Catalyst Addition: While stirring, carefully add 2 mL of concentrated HCl. Equip the flask with a reflux condenser and a dropping funnel. Begin heating the mixture to 40-45°C.
-
Cyclohexanone Addition: Add 9.8 g of cyclohexanone to the dropping funnel. Add the cyclohexanone dropwise to the stirred phenol mixture over 30-45 minutes. The reaction is exothermic; maintain the temperature below 50°C.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 40-45°C for 4-6 hours. The mixture will become viscous.
-
Work-up and Neutralization: Cool the reaction mixture to room temperature. Add 100 mL of deionized water to the flask. Slowly add a saturated solution of sodium bicarbonate while stirring until the effervescence ceases and the pH of the aqueous layer is approximately 7.
-
Crude Product Isolation: Cool the neutralized mixture in an ice bath for 1 hour to precipitate the crude product. Collect the solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove salts and residual phenol.
-
Purification by Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add the minimum amount of hot methanol required to dissolve the solid completely. While hot, add deionized water dropwise until the solution becomes faintly turbid. Reheat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[2][3]
-
Final Collection and Drying: Collect the purified white crystals by vacuum filtration. Wash the crystals with a small amount of a cold 50:50 methanol/water mixture. Dry the product in a vacuum oven at 60-70°C to a constant weight.
Product Characterization
The identity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
| Property / Technique | Expected Result |
| Appearance | White crystalline solid[4] |
| Melting Point | 188-192°C[1] |
| FT-IR (KBr, cm⁻¹) | ~3350 (broad, O-H stretch), ~3030 (aromatic C-H), ~2930 & 2850 (aliphatic C-H), ~1600 & 1500 (aromatic C=C), ~1230 (C-O stretch)[5] |
| ¹H NMR (DMSO-d₆, δ) | ~9.1 (s, 2H, -OH), ~6.9 (d, 4H, Ar-H), ~6.6 (d, 4H, Ar-H), ~2.1 (m, 4H, -CH₂-), ~1.4 (m, 6H, -CH₂-)[6][7] |
| ¹³C NMR (DMSO-d₆, δ) | ~155.0, ~142.0, ~127.5, ~114.5 (aromatic carbons), ~50.0 (quaternary C), ~36.0, ~25.5, ~22.5 (aliphatic carbons) |
| Mass Spec (EI) | m/z 268 (M⁺)[5] |
Critical Safety & Handling Protocols
Adherence to strict safety protocols is paramount due to the hazardous nature of the reagents.
-
General Precautions: All operations must be conducted inside a certified chemical fume hood.[8] A safety shower and eyewash station must be readily accessible.[9]
-
Personal Protective Equipment (PPE):
-
Body: A buttoned lab coat and closed-toe shoes are mandatory.[10]
-
Eyes: Chemical safety goggles and a face shield must be worn, especially when handling concentrated acid and phenol.[10]
-
Hands: Use heavy-duty neoprene or butyl rubber gloves when handling phenol and concentrated HCl.[11] Nitrile gloves offer insufficient protection against phenol.
-
-
Reagent-Specific Hazards:
-
Phenol: Highly toxic, corrosive, and rapidly absorbed through the skin, which can be fatal.[11] Skin contact may be painless initially due to local anesthetic effects.[11] Avoid creating dust or vapor.[8]
-
Concentrated HCl: Corrosive and causes severe burns. Releases toxic fumes.
-
Cyclohexanone: Flammable liquid and vapor. Irritating to the eyes and respiratory system.
-
-
Emergency Procedures:
-
Phenol Skin Contact: Immediately remove all contaminated clothing.[8] Flush the affected area with copious amounts of water for at least 15-20 minutes.[11] If available, subsequently apply polyethylene glycol (PEG 300 or 400). Seek immediate medical attention.[11]
-
Acid Spills: Neutralize with sodium bicarbonate and absorb with an inert material.
-
-
Waste Disposal: All organic and acidic waste must be collected in appropriately labeled hazardous waste containers for disposal according to institutional guidelines.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction; Insufficient catalyst; Reaction temperature too low/high. | Extend reaction time; Check catalyst amount and activity; Ensure proper temperature control. |
| Oily Product / Fails to Crystallize | Presence of impurities (e.g., unreacted starting materials, ortho-para isomers). | Re-purify by recrystallization, potentially using a different solvent system. Ensure complete neutralization before isolation. |
| Product Discoloration (Pink/Brown) | Air oxidation of residual phenol. | Wash crude product thoroughly with water before recrystallization. Store final product protected from light and air. |
| Broad Melting Point Range | Impure product. | Perform a second recrystallization. Ensure the product is completely dry. |
References
- WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents.
-
Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0... - ResearchGate. Available at: [Link]
-
This compound | C18H20O2 | CID 232446 - PubChem. Available at: [Link]
-
Cas 129188-99-4,1,1-BIS(4-HYDROXYPHENYL) - LookChem. Available at: [Link]
-
Safety Guideline - ChemTrack.org. Available at: [Link]
- US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents.
-
Phenol - OHS Information Sheet - Health Safety & Wellbeing - Monash University. Available at: [Link]
-
1 H-NMR spectrum of 1,1-bis (3-methyl-4-epoxyphenyl) cyclohexane. - ResearchGate. Available at: [Link]
-
Phenol Standard Operating Procedure - Yale Environmental Health & Safety. Available at: [Link]
-
Phenol | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]
- US20060004214A1 - Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes.
-
Phenol - Safety Data Sheet - Carl ROTH. Available at: [Link]
-
1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane | C30H40O2 | CID 21943953. Available at: [Link]
-
This compound, 500g, Each - CP Lab Safety. Available at: [Link]
-
This compound 98.0+%, TCI America™ | Fisher Scientific. Available at: [Link]
-
Bisphenol Z - Wikipedia. Available at: [Link]
-
Showing metabocard for this compound (HMDB0247513) - Human Metabolome Database. Available at: [Link]
-
Synthesis of cyclohexanes - Organic Chemistry Portal. Available at: [Link]
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Application Note: High-Sensitivity Analytical Methods for the Detection of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ)
Abstract
1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z (BPZ), is a member of the bisphenol family of compounds.[1] Due to increasing scrutiny of bisphenol A (BPA), structural analogues like BPZ are gaining attention in various manufacturing processes. This necessitates the development of robust and sensitive analytical methods for its detection and quantification in diverse matrices, including environmental and biological samples. This document provides detailed protocols for the analysis of BPZ using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), designed to offer high selectivity and sensitivity.
Introduction to this compound (BPZ)
This compound (BPZ) is an organic compound characterized by two hydroxyphenyl groups attached to a central cyclohexyl ring.[1][2] Its structure lends it properties that are of interest in polymer chemistry and material science. However, as an analogue of BPA, there is a growing need to monitor its presence in the environment and assess its potential for human exposure. Accurate and precise analytical methods are paramount for such investigations.
Physicochemical Properties of BPZ:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | [2][3] |
| Molecular Weight | 268.356 g/mol | [3] |
| Melting Point | 190-192 °C | [3] |
| logP | 4.77 - 5.4 | [1][3] |
| Water Solubility | Practically insoluble | [3] |
Analytical Methodologies: A Comparative Overview
The choice of analytical technique for BPZ detection is contingent on the sample matrix, required sensitivity, and available instrumentation. The two most powerful and widely adopted methods are HPLC-MS/MS and GC-MS.
-
HPLC-MS/MS: This is often the preferred method due to its high sensitivity and specificity, and its ability to analyze thermally labile compounds without derivatization. It is particularly well-suited for complex biological matrices.
-
GC-MS: A robust and reliable technique, GC-MS offers excellent chromatographic separation. However, due to the low volatility of BPZ, a derivatization step is mandatory to convert the polar hydroxyl groups into more volatile silyl ethers.[4] This increases sample preparation time but can lead to enhanced sensitivity.[4]
Experimental Protocols
Sample Preparation: Solid Phase Extraction (SPE) for Water Samples
Solid-phase extraction is a crucial step for isolating and concentrating BPZ from aqueous samples, thereby reducing matrix effects.[5][6]
Protocol:
-
Sample Collection: Collect water samples in clean glass or polyethylene containers.[7] Store samples at 4°C and analyze within 48 hours.[7]
-
pH Adjustment: Acidify the water sample to a pH of 2-3 with concentrated HCl.[8]
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water (pH 2-3).
-
Sample Loading: Pass the acidified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any retained polar impurities.
-
Drying: Dry the cartridge under a gentle stream of nitrogen for 10-15 minutes.
-
Elution: Elute the retained BPZ from the cartridge with 5-10 mL of a suitable solvent such as acetonitrile or methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume of mobile phase for HPLC-MS/MS analysis or a derivatization solvent for GC-MS analysis.
Caption: Workflow for Solid Phase Extraction of BPZ from water samples.
HPLC-MS/MS Analysis Protocol
Rationale: This method leverages the high selectivity of tandem mass spectrometry, making it ideal for trace-level quantification in complex matrices.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol |
| Gradient | Start at 40% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions (Negative Ion Mode):
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transitions | Precursor Ion: m/z 267.1 [M-H]⁻. Product ions should be determined by direct infusion of a BPZ standard. |
GC-MS Analysis Protocol with Derivatization
Rationale: Silylation of the hydroxyl groups on BPZ increases its volatility and thermal stability, making it amenable to GC analysis.[4] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective derivatizing agent for this purpose.[4][9][10]
Derivatization Protocol:
-
To the dried sample extract, add 50 µL of a suitable solvent (e.g., acetone or pyridine).
-
Add 50 µL of BSTFA (with 1% TMCS as a catalyst).
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the sample to room temperature before injection into the GC-MS.
Sources
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- 10. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Bisphenol Z
Abstract
Bisphenol Z (BPZ), or 4,4'-cyclohexylidenebisphenol, is an analogue of Bisphenol A (BPA) used in the production of specialty polycarbonate plastics and resins.[1][2] As regulatory scrutiny and public awareness concerning the endocrine-disrupting properties of BPA increase, the use of its analogues like BPZ has become more prevalent.[3] Consequently, robust and sensitive analytical methods are imperative for monitoring its presence in environmental, biological, and industrial matrices. This document provides a comprehensive guide to the analysis of Bisphenol Z using High-Performance Liquid Chromatography (HPLC) coupled with various detection systems. We detail optimized protocols for sample preparation, chromatographic separation, and method validation, offering researchers a reliable framework for accurate quantification.
Introduction and Scientific Principle
Bisphenol Z shares structural similarities with BPA, raising concerns about its potential to exhibit similar endocrine-disrupting effects.[3][4] Its detection often requires trace-level sensitivity and high selectivity to differentiate it from other isomers and matrix components. Reversed-phase HPLC is the premier technique for this application, leveraging the nonpolar character of BPZ for effective separation.
The underlying principle of this method is the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase (commonly a water/acetonitrile or water/methanol mixture). By programming a gradient elution—gradually increasing the organic solvent concentration—compounds are eluted based on their hydrophobicity, allowing for the separation of BPZ from interfering substances.
Causality of Detector Choice:
-
UV-Vis (DAD/PDA): A robust, universal detector suitable for routine analysis at moderate concentrations. BPZ contains phenolic chromophores that absorb UV light, typically around 225-230 nm.[5][6]
-
Fluorescence (FLD): Offers significantly higher sensitivity and selectivity than UV detection for naturally fluorescent compounds like bisphenols.[5][7] This is often the preferred method when trace-level quantification is needed without access to mass spectrometry.
-
Mass Spectrometry (MS/MS): Provides the highest level of sensitivity and specificity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM), it allows for unambiguous identification and quantification, even in highly complex matrices.[3][7][8]
Materials and Instrumentation
Careful selection of materials is critical to avoid background contamination, a common issue in bisphenol analysis.[9] All glassware should be thoroughly cleaned, and the use of plastic containers or tubing should be minimized.
Reagents and Standards
| Material | Grade | Supplier Recommendation | Rationale |
| Bisphenol Z (CAS: 843-55-0) | Purity ≥98% | Sigma-Aldrich, CymitQuimica | High-purity standard is essential for accurate calibration.[10] |
| Bisphenol Z-d6 | Purity ≥98% | Cambridge Isotope Laboratories | Isotopically labeled internal standard to correct for matrix effects and extraction variability.[11] |
| Acetonitrile & Methanol | HPLC or LC-MS Grade | Fisher Scientific, Millipore | High-purity solvents minimize background noise and ensure gradient consistency. |
| Water | Type I Ultrapure (18.2 MΩ·cm) | Milli-Q® System or equivalent | Eliminates ionic and organic contaminants that can interfere with chromatography. |
| Formic Acid | LC-MS Grade | Thermo Fisher Scientific | Mobile phase modifier used to improve peak shape and ionization efficiency in MS.[7] |
| Solid-Phase Extraction (SPE) Cartridges | Strata-X, Oasis HLB, or C18 | Phenomenex, Waters, Agilent | Chosen for their ability to retain and preconcentrate hydrophobic analytes like BPZ from aqueous samples.[9][12] |
Instrumentation
| Instrument | Specification Example | Rationale |
| HPLC System | Agilent 1260 Infinity II, Waters ACQUITY Arc | Quaternary pump for gradient elution, autosampler with temperature control (4 °C) to maintain sample integrity. |
| Column | Reversed-Phase C18 or Biphenyl (e.g., 150 x 4.6 mm, 3 µm) | C18 is the standard for hydrophobic compounds. Biphenyl phases can offer alternative selectivity for aromatic compounds.[3][7] |
| Column Oven | Thermostatted to 30-40 °C | Maintains stable retention times by controlling separation temperature. |
| Detector | DAD/FLD/MS/MS | Choice depends on required sensitivity and selectivity as described in Section 1.0. |
Experimental Protocols
Protocol: Standard & Calibration Curve Preparation
This protocol ensures the accuracy of quantification by establishing a reliable reference.
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of BPZ standard. Dissolve in a 10 mL volumetric flask with methanol. Sonicate for 5 minutes to ensure complete dissolution. Store at 4 °C in an amber glass vial.
-
Internal Standard (IS) Stock (1000 µg/mL): Prepare similarly using BPZ-d6.
-
Working Stock Solution (10 µg/mL): Dilute 100 µL of the primary stock to 10 mL with methanol.
-
Calibration Standards (e.g., 0.5 - 250 ng/mL): Perform serial dilutions from the working stock solution using 50:50 (v/v) methanol:water. Spike each standard with a constant concentration of internal standard (e.g., 50 ng/mL). The concentration range should bracket the expected sample concentrations.
Protocol: Sample Preparation for Aqueous Matrices (e.g., River Water)
Solid-Phase Extraction (SPE) is the gold-standard for isolating and concentrating bisphenols from water, enhancing method sensitivity.[9][13][14]
Sources
- 1. Bisphenol Z - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
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- 5. Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 10. Bisphenol Z | CymitQuimica [cymitquimica.com]
- 11. Bisphenol Z-d6 | C18H20O2 | CID 162642337 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. annualreviews.org [annualreviews.org]
- 14. infinitalab.com [infinitalab.com]
Quantitative Analysis of 1,1-Bis(4-hydroxyphenyl)cyclohexane (Bisphenol Z) by Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a detailed and robust protocol for the quantitative analysis of 1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z (BPZ), using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its low volatility and polar nature, direct GC-MS analysis of BPZ is challenging. This guide details a proven derivatization strategy using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to enhance volatility and thermal stability, enabling sensitive and selective quantification. The methodology covers sample preparation, derivatization, optimized instrumental parameters, and data analysis, providing researchers and drug development professionals with a comprehensive workflow for the reliable measurement of BPZ in various matrices.
Introduction and Scientific Principle
This compound (CAS 843-55-0) is a structural analog of Bisphenol A (BPA) and belongs to the broad class of bisphenol compounds.[1][2] These compounds are used as monomers and additives in the production of polycarbonate plastics and epoxy resins.[3] With increasing scrutiny on the endocrine-disrupting properties of BPA, its analogs, including BPZ, are gaining significant attention in toxicological and environmental studies.[4] Therefore, the development of reliable and sensitive analytical methods for the quantification of BPZ is crucial for assessing human exposure and ensuring the safety of consumer products and pharmaceuticals.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile organic compounds. However, the two polar phenolic hydroxyl groups in the BPZ molecule result in poor chromatographic peak shape, thermal degradation in the hot injector, and low sensitivity.[5][6]
To overcome these limitations, a derivatization step is essential.[7] This protocol employs silylation, a highly effective and widely used technique for compounds with active hydrogens.[8][9] The analyte is reacted with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, to replace the acidic protons of the hydroxyl groups with non-polar trimethylsilyl (TMS) groups.[5][10]
This chemical modification yields a di-TMS-BPZ derivative that is significantly more volatile and thermally stable, making it ideally suited for GC-MS analysis.[11] The resulting derivative exhibits improved chromatographic behavior and allows for sensitive detection and accurate quantification.
Experimental Workflow and Causality
The analytical workflow is a sequential process where each step is designed to ensure the final data is accurate and reproducible. The causality behind each stage, from sample preparation to data acquisition, is critical for methodological success.
Caption: High-level experimental workflow for GC-MS analysis of BPZ.
Detailed Protocols and Methodologies
Materials and Reagents
| Item | Description & Source (Example) |
| Analytical Standard | This compound, >98.0% purity (e.g., TCI America, CAS 843-55-0)[12] |
| Internal Standard (IS) | Bisphenol A-d16 (BPA-d16) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)[11] |
| Solvents | Acetone, Pyridine, Hexane (GC or HPLC grade) |
| Apparatus | GC-MS system with autosampler, analytical balance, 2 mL glass vials with PTFE-lined caps, vortex mixer, heating block, nitrogen evaporator, calibrated micropipettes |
Protocol 1: Preparation of Standards
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of BPZ standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol.
-
Internal Standard Stock (1 mg/mL): Prepare a 1 mg/mL stock solution of BPA-d16 in methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution. For a typical range of 1-100 µg/mL, pipette appropriate volumes of the stock into vials. Spike each standard with a constant amount of internal standard (e.g., to a final concentration of 10 µg/mL).
Protocol 2: Sample Preparation and Derivatization
This protocol is optimized for a clean sample extract or standard solution. For complex biological or environmental matrices, a prior extraction and cleanup step such as Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) is required.[13][14]
-
Aliquot Sample: Transfer 100 µL of the standard solution or sample extract into a 2 mL glass vial.
-
Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen at room temperature. It is critical to remove all water and protic solvents as they inhibit the silylation reaction.[6][15]
-
Reconstitution: Add 100 µL of acetone to the dried residue. Vortex for 30 seconds to dissolve the analyte. Acetone is chosen as the reaction solvent because it has been shown to significantly accelerate the silylation of bisphenols, with reactions reaching completion in seconds at room temperature.[8][16]
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and vortex for 1 minute. Place the vial in a heating block set to 70°C for 30-60 minutes to ensure complete derivatization of the sterically hindered phenolic groups.[4][5]
-
Final Step: Allow the vial to cool to room temperature. The sample is now ready for GC-MS analysis.
Caption: Silylation of BPZ with BSTFA to form its TMS derivative.
GC-MS Instrumental Parameters
Optimal instrument parameters are crucial for achieving good separation and sensitivity. The following parameters are provided as a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph (GC) | ||
| GC System | Agilent 7890B or equivalent | A standard, robust GC platform. |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A low-polarity column provides good separation for a wide range of derivatized compounds.[10] |
| Injection Volume | 1 µL | Standard volume for trace analysis. |
| Injector Temperature | 280 °C | Ensures rapid volatilization of the high-boiling point TMS derivative without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte to the column for high sensitivity. |
| Carrier Gas | Helium | Inert carrier gas with optimal efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides good chromatographic resolution. |
| Oven Program | 120°C (hold 1 min), ramp 10°C/min to 300°C (hold 6 min)[7] | The initial temperature allows for solvent focusing, while the ramp effectively elutes the analyte, and the final hold ensures the column is clean for the next run. |
| Mass Spectrometer (MS) | ||
| MS System | Agilent 5977A or equivalent | A reliable single quadrupole mass spectrometer. |
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique providing reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | Industry standard for generating comparable mass spectra. |
| Source Temperature | 230 °C | An optimized temperature to maintain ion integrity. |
| Transfer Line Temp. | 305 °C[7] | Prevents condensation of the analyte between the GC and MS. |
| Acquisition Mode | Full Scan (m/z 45-500) and SIM | Full Scan is used for initial method development and peak identification. Selected Ion Monitoring (SIM) is used for routine quantitative analysis to maximize sensitivity.[10][17] |
Expected Results and Data Analysis
Retention Time and Mass Spectra
Under the conditions described, the di-TMS derivative of BPZ is expected to elute as a sharp, symmetrical peak. The retention time is a key identifier for the compound under consistent analytical conditions.[18]
The identity of the peak is confirmed by its mass spectrum. The silylation of BPZ (MW: 268.35 g/mol ) adds two TMS groups (MW of Si(CH₃)₃ minus H is ~72.1 g/mol each), resulting in a di-TMS-BPZ derivative with a molecular weight of approximately 412.5 g/mol .
The EI mass spectrum is expected to show:
-
Molecular Ion [M]⁺: A peak at m/z 412.
-
[M-15]⁺ Ion: A highly abundant ion at m/z 397, corresponding to the loss of a methyl group (-CH₃) from a TMS moiety. This is often the base peak for silylated phenols and is an excellent choice for quantification.[17]
Quantification and Quality Control
For quantitative analysis, the MS should be operated in SIM mode. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
| Compound | Retention Time (t R) | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| di-TMS-BPZ | Instrument Dependent | 397 ([M-15]⁺) | 412 ([M]⁺), 253 |
| di-TMS-BPA-d16 (IS) | Instrument Dependent | 372 ([M-15]⁺) | 388 ([M]⁺) |
Quality Control: Each analytical batch should include a solvent blank, a method blank, and at least one continuing calibration verification (CCV) standard and a laboratory control sample (LCS) to ensure the validity of the results.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the analysis of this compound by GC-MS. The described method, which relies on a robust silylation derivatization step, demonstrates high sensitivity and selectivity. The detailed step-by-step procedures and optimized instrumental parameters offer a reliable starting point for researchers in environmental science, toxicology, and drug development to accurately quantify this important bisphenol analog. The self-validating nature of the protocol, including the use of an internal standard and clear quality control measures, ensures the generation of trustworthy and reproducible data.
References
-
Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 72(8), 1935–1940. [Link][8][9]
-
Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. [Link][16]
-
Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
-
Caballero-Casero, N., et al. (2016). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. Semantic Scholar. [Link][13]
-
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A. [Link][6]
-
Ares, A. M., et al. (2022). Recent advances in analysis of bisphenols and their derivatives in biological matrices. Páginas Personales UNAM. [Link]
-
Regueiro, J., et al. (2015). Derivatization of bisphenol A and its analogues with pyridine-3-sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Gallego, M., et al. (2016). Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. MDPI. [Link][14]
-
NIVA. (n.d.). MONITORING OF BIsPHENOL A AND ITs ANALOGUEs IN ENVIRONMENTAL MATRICEs UsING THE AGILENT 6550 Q-TOF LC/Ms. Agilent. [Link]
-
Caban, M., et al. (2022). USAEME-GC/MS Method for Easy and Sensitive Determination of Nine Bisphenol Analogues in Water and Wastewater. PMC - NIH. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). BSTFA + TMCS N,O-bis(Trimethylsilyl)trifluoroacetamide with Trimethylchlorosilane. ResearchGate. [Link]
-
ResearchGate. (2025). Determination of phenols and chlorophenols as trimethylsilyl derivatives using gas chromatography–mass spectrometry. ResearchGate. [Link]
-
Sadkowska, A., et al. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research. [Link][7]
-
Gallart-Ayala, H., et al. (2002). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Journal of the Serbian Chemical Society. [Link][17]
-
Romanello, D. (2025). Understanding Retention Time and Relative Retention in Gas Chromatography (GC). AZoM. [Link][18]
-
Canosa, P., et al. (2013). Optimization of a GC/MS procedure that uses parallel factor analysis for the determination of bisphenols and their diglycidyl ethers after migration from polycarbonate tableware. PubMed. [Link][3]
-
CP Lab Safety. (n.d.). This compound, 100g. CP Lab Safety. [Link][12]
-
Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0247513). Human Metabolome Database. [Link][2]
-
Wyrzykowska, K., et al. (2022). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). MDPI. [Link][10]
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- 3. Optimization of a GC/MS procedure that uses parallel factor analysis for the determination of bisphenols and their diglycidyl ethers after migration from polycarbonate tableware - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. library.dphen1.com [library.dphen1.com]
- 7. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS) | MDPI [mdpi.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. calpaclab.com [calpaclab.com]
- 13. Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols | Semantic Scholar [semanticscholar.org]
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- 18. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
Application Notes and Protocols for the NMR Spectroscopic Analysis of 1,1-Bis(4-hydroxyphenyl)cyclohexane
Introduction: Unveiling the Molecular Architecture of 1,1-Bis(4-hydroxyphenyl)cyclohexane
This compound, also known as Bisphenol Z, is a member of the bisphenol family, a class of chemical compounds widely utilized in the manufacturing of polycarbonates and epoxy resins.[1] The precise molecular structure and purity of this compound are critical determinants of its physical and chemical properties, and by extension, its performance and safety in various applications. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive analytical technique for the definitive structural elucidation and purity assessment of organic molecules like this compound.[1][2]
This comprehensive guide provides a detailed exploration of the NMR spectroscopic analysis of this compound. It is designed for researchers, scientists, and drug development professionals, offering in-depth protocols and expert insights into the application of one-dimensional (¹H, ¹³C, DEPT) and two-dimensional (COSY, HSQC, HMBC) NMR experiments for a thorough characterization of this important industrial chemical.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₁₈H₂₀O₂, features a central cyclohexyl ring connected to two para-substituted phenol moieties at the same carbon atom. This symmetrical arrangement gives rise to a distinct NMR spectral signature that can be fully deciphered through a combination of modern NMR techniques.
Part 1: One-Dimensional NMR Analysis
One-dimensional NMR spectra provide the foundational information regarding the chemical environment of the hydrogen and carbon atoms within the molecule.
¹H NMR Spectroscopy: A Proton's Perspective
The ¹H NMR spectrum provides a quantitative count of the different types of protons and their connectivity. For this compound, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenol rings, the aliphatic protons of the cyclohexane ring, and the hydroxyl protons.
Expected ¹H NMR Spectral Data:
| Signal Assignment | Chemical Shift (δ) ppm (Typical) | Multiplicity | Integration |
| Hydroxyl (-OH) | ~9.11 | Singlet | 2H |
| Aromatic (ortho to -OH) | ~7.04 | Doublet | 4H |
| Aromatic (meta to -OH) | ~6.65 | Doublet | 4H |
| Cyclohexane (axial) | ~2.13 | Multiplet | 4H |
| Cyclohexane (equatorial) | ~1.42 | Multiplet | 6H |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) at 0 ppm and can vary slightly depending on the solvent and concentration.[3]
Protocol 1: ¹H NMR Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: zg30 (standard 30-degree pulse)
-
Number of Scans (ns): 8-16
-
Receiver Gain (rg): Set automatically or adjust manually to avoid signal clipping.
-
Acquisition Time (aq): 2-4 seconds
-
Relaxation Delay (d1): 1-2 seconds
-
Spectral Width (sw): 0-10 ppm
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals to determine the relative proton ratios.
-
¹³C NMR and DEPT Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, a complete picture of the carbon framework, including the number of methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, can be obtained.
Expected ¹³C NMR and DEPT Spectral Data:
| Signal Assignment | Chemical Shift (δ) ppm (Typical) | DEPT-135 Phase | DEPT-90 |
| C (quaternary, attached to -OH) | ~155 | No Signal | No Signal |
| C (quaternary, attached to cyclohexane) | ~145 | No Signal | No Signal |
| CH (aromatic, meta to -OH) | ~128 | Positive | Positive |
| CH (aromatic, ortho to -OH) | ~115 | Positive | Positive |
| C (quaternary, in cyclohexane) | ~45 | No Signal | No Signal |
| CH₂ (cyclohexane) | ~35 | Negative | No Signal |
| CH₂ (cyclohexane) | ~25 | Negative | No Signal |
Note: The quaternary carbon attached to the two phenyl rings in the cyclohexane moiety is also expected.
Protocol 2: ¹³C NMR and DEPT Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Tune the carbon probe and set the appropriate spectral parameters.
-
¹³C NMR Acquisition Parameters (Example for a 100 MHz spectrometer):
-
Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)
-
Number of Scans (ns): 256 or more, depending on concentration.
-
Relaxation Delay (d1): 2 seconds
-
Spectral Width (sw): 0-160 ppm
-
-
DEPT-135 Acquisition Parameters:
-
Pulse Program: dept135
-
Adjust parameters as for the standard ¹³C experiment.
-
-
DEPT-90 Acquisition Parameters:
-
Pulse Program: dept90
-
Adjust parameters as for the standard ¹³C experiment.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Part 2: Two-Dimensional NMR Analysis
2D NMR experiments are instrumental in establishing connectivity between atoms, providing unambiguous assignments of the ¹H and ¹³C signals.
COSY (Correlation Spectroscopy): Unraveling ¹H-¹H Couplings
The COSY experiment reveals scalar couplings between protons, typically over two or three bonds. This is crucial for identifying adjacent protons within the aromatic rings and the cyclohexane moiety.
Expected COSY Correlations:
-
Cross-peaks between the aromatic protons ortho and meta to the hydroxyl group.
-
Cross-peaks between the axial and equatorial protons of the cyclohexane ring.
Protocol 3: COSY Acquisition
-
Instrument Setup: Use the same sample and basic setup as for ¹H NMR.
-
Acquisition Parameters (Example):
-
Pulse Program: cosygpqf
-
Number of Scans (ns): 2-4 per increment
-
Number of Increments: 256-512 in the F1 dimension
-
Spectral Width (sw): Same as the ¹H spectrum in both dimensions.
-
-
Data Processing: Apply a 2D Fourier transform and phase the spectrum.
HSQC (Heteronuclear Single Quantum Coherence): Direct ¹H-¹³C Correlations
The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹JCH coupling). This allows for the definitive assignment of protonated carbon signals in the ¹³C spectrum.
Expected HSQC Correlations:
-
Correlations between the aromatic protons and their corresponding aromatic carbons.
-
Correlations between the cyclohexane protons and their corresponding aliphatic carbons.
Protocol 4: HSQC Acquisition
-
Instrument Setup: Ensure both proton and carbon channels are properly tuned.
-
Acquisition Parameters (Example):
-
Pulse Program: hsqcedetgpsisp2.2
-
Number of Scans (ns): 2-8 per increment
-
Number of Increments: 128-256 in the F1 dimension
-
Spectral Width (sw): Cover the full proton range in F2 and the full carbon range in F1.
-
-
Data Processing: Process using appropriate 2D software.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range ¹H-¹³C Connectivity
The HMBC experiment reveals correlations between protons and carbons over multiple bonds (typically two or three bonds, ²JCH and ³JCH). This is particularly powerful for connecting different spin systems and identifying quaternary carbons.
Expected Key HMBC Correlations:
-
Correlations from the cyclohexane protons to the quaternary carbon of the cyclohexane ring and the aromatic carbons.
-
Correlations from the aromatic protons to adjacent and quaternary aromatic carbons.
-
Correlations from the hydroxyl proton to the aromatic carbon it is attached to.
Protocol 5: HMBC Acquisition
-
Instrument Setup: Similar to HSQC.
-
Acquisition Parameters (Example):
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (ns): 4-16 per increment
-
Number of Increments: 256-512 in the F1 dimension
-
Long-range coupling delay (d6): Optimized for a coupling constant of ~8 Hz.
-
-
Data Processing: Process using 2D NMR software.
Data Interpretation and Structural Elucidation Workflow
A systematic approach is key to piecing together the molecular puzzle from the various NMR datasets.
Caption: Workflow for structural elucidation using NMR.
Visualization of Key HMBC Correlations
The following diagram illustrates the crucial long-range correlations that confirm the connectivity between the cyclohexane and phenyl rings.
Caption: Key HMBC correlations in this compound.
Conclusion
The comprehensive application of 1D and 2D NMR spectroscopy provides an unambiguous and detailed structural characterization of this compound. The protocols and expected spectral data presented in this guide offer a robust framework for researchers and scientists to confidently identify and assess the purity of this compound. By following a systematic workflow, from sample preparation to the interpretation of complex 2D spectra, a complete molecular picture can be assembled with high fidelity, ensuring the quality and reliability of materials used in research and industrial applications.
References
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: A Framework for In Vitro Assessment of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ) Toxicity
Introduction: The Need for Robust In Vitro Profiling of Bisphenol Z
1,1-Bis(4-hydroxyphenyl)cyclohexane, commonly known as Bisphenol Z (BPZ), is a structural analogue of the well-studied endocrine disruptor Bisphenol A (BPA).[1] As regulatory pressures and public concern have led to the phasing out of BPA in many consumer products, alternative bisphenols like BPZ have seen increased use. However, structural similarity raises significant questions about the potential for "regrettable substitution," where a replacement chemical exhibits a similar or even more potent toxicological profile than the compound it replaces.
Recent studies suggest that BPZ is not a benign alternative. It has been shown to inhibit oocyte meiotic maturation by inducing mitochondrial dysfunction, oxidative stress, and DNA damage, indicating a clear potential for reproductive toxicity.[2] Given its presence in the environment and detection in human samples, a comprehensive toxicological assessment is imperative.[2]
This guide provides a structured, multi-tiered framework for the in vitro toxicological assessment of BPZ. It is designed for researchers in toxicology, drug development, and regulatory science to generate robust, reproducible data on the potential hazards of BPZ. The protocols herein are grounded in internationally recognized standards, such as the OECD Test Guidelines, to ensure data quality and acceptance.
A Tiered Strategy for In Vitro Toxicity Assessment
A logical, stepwise approach is crucial for an efficient and informative toxicological evaluation. We propose a tiered workflow that begins with foundational cytotoxicity testing to establish appropriate concentration ranges for subsequent, more specific mechanistic assays. This prevents misleading results due to overt cell death and focuses mechanistic studies on sub-lethal concentrations.
Caption: Tiered workflow for BPZ in vitro toxicity assessment.
Foundational Assay: Cytotoxicity Screening
Rationale: Before investigating specific mechanisms like endocrine disruption or genotoxicity, it is essential to determine the concentrations at which BPZ causes general cell death. This is critical for distinguishing specific molecular interactions from non-specific cytotoxic effects. The MTT or MTS assay, which measures mitochondrial reductase activity, is a robust and widely used method for this purpose.[3]
Recommended Cell Lines:
| Cell Line | Origin | Relevance for BPZ Toxicity Testing |
| HepG2 | Human Hepatocellular Carcinoma | Represents the liver, a primary site for xenobiotic metabolism. These cells retain many specialized liver functions and are a standard model for in vitro toxicology.[4][5] |
| MCF-7 | Human Breast Adenocarcinoma | ER-positive cell line, making it the gold standard for assessing estrogenic activity, a key concern for bisphenols.[6][7] |
| H295R | Human Adrenocortical Carcinoma | Expresses all key enzymes for steroidogenesis, making it the model system for assessing interference with hormone production (e.g., estradiol, testosterone) as per OECD TG 456.[8][9][10] |
Protocol 3.1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for the specific cell line used.
Materials:
-
Selected cell line (e.g., HepG2)
-
Complete culture medium
-
96-well clear, flat-bottom tissue culture plates
-
This compound (BPZ) stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[11]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at ~570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of BPZ in serum-free or low-serum medium from the stock solution. A wide concentration range is recommended for the initial screen (e.g., 0.1 µM to 200 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).
-
Cell Treatment: Remove the seeding medium and replace it with 100 µL of medium containing the various concentrations of BPZ. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for a relevant exposure period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[11] Mix gently by pipetting or using a plate shaker for 15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of ~630 nm can be used to subtract background.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the concentration-response curve and determine the IC₅₀ value (the concentration that inhibits cell viability by 50%).
Mechanistic Assays: Endocrine Disruption Potential
Rationale: As a BPA analogue, the primary concern for BPZ is its potential to interfere with the endocrine system, particularly the estrogen and androgen pathways. This can occur through direct receptor binding, leading to inappropriate activation (agonism) or blocking of the natural hormone's action (antagonism).
Estrogen Receptor (ER) Activity
Two main types of assays are recommended to build a comprehensive profile of ER activity: transcriptional activation assays to measure functional response and competitive binding assays to measure direct receptor interaction.
Caption: Simplified Estrogen Receptor (ER) signaling pathway.
Protocol 4.1.1: ER Transcriptional Activation (TA) Assay (OECD TG 455)
This assay measures the ability of BPZ to induce or inhibit ER-mediated gene expression using a reporter cell line.[12][13][14]
Principle: A human cell line (e.g., HeLa-9903 or VM7Luc4E2) is stably transfected with the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase) under the control of estrogen response elements (EREs).[12][13] Binding of an agonist like 17β-estradiol (E2) or BPZ to the ERα initiates a cascade that results in the expression of luciferase, which can be quantified via luminescence.
Materials:
-
ERα-reporter cell line (e.g., HeLa-9903)
-
Appropriate culture medium (often phenol red-free) supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
BPZ, 17β-Estradiol (E2, strong agonist control), 17α-Estradiol (weak agonist control), and an anti-estrogen like Fulvestrant (antagonist control).
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure (Agonist Mode):
-
Cell Seeding: Seed cells in a 96-well plate at a validated density and incubate for 24 hours.
-
Treatment: Replace medium with medium containing serial dilutions of BPZ or control compounds.
-
Incubation: Incubate for 20-24 hours at 37°C, 5% CO₂.[14]
-
Lysis & Luminescence: Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: Normalize luminescence to a vehicle control. A compound is considered an agonist if it produces a dose-dependent increase in luminescence. Calculate the EC₅₀ (effective concentration for 50% maximal response) and compare its potency relative to E2.
Procedure (Antagonist Mode):
-
Cell Seeding: As above.
-
Treatment: Co-treat cells with serial dilutions of BPZ in the presence of a fixed, sub-maximal concentration of E2 (e.g., the EC₅₀ of E2).
-
Incubation & Measurement: As above.
-
Data Analysis: A compound is considered an antagonist if it produces a dose-dependent decrease in E2-induced luminescence. Calculate the IC₅₀ (inhibitory concentration for 50% response).
Acceptance Criteria (based on OECD TG 455):
-
The positive control (E2) must show a statistically significant response.
-
The fold induction of the positive control must be within the laboratory's historical range.
-
The Z' factor, a measure of assay quality, should be ≥ 0.5.
Protocol 4.1.2: ER Competitive Binding Assay
This cell-free assay directly measures the ability of BPZ to compete with a labeled ligand for binding to the ER.[15][16]
Principle: A fixed amount of ER protein (e.g., from rat uterine cytosol or recombinant human ERα) and a fixed concentration of a radiolabeled or fluorescently-labeled estradiol are incubated with increasing concentrations of the test compound (BPZ).[16][17] The amount of labeled estradiol displaced is measured, indicating the binding affinity of the test compound.
Materials:
-
Source of ER (e.g., rat uterine cytosol or recombinant hERα)
-
Radiolabeled [³H]-17β-estradiol or a fluorescent estradiol tracer
-
Unlabeled 17β-estradiol (for standard curve)
-
Assay buffer
-
Method for separating bound from free ligand (e.g., hydroxyapatite or dextran-coated charcoal)
-
Scintillation counter or fluorescence polarization reader
Procedure:
-
Reaction Setup: In microfuge tubes or a microplate, combine the ER preparation, the labeled estradiol, and varying concentrations of either unlabeled E2 (for the standard curve) or BPZ.
-
Incubation: Incubate the mixture at 4°C for a sufficient time (e.g., 18-24 hours) to reach equilibrium.
-
Separation: Add a slurry of dextran-coated charcoal (or other separation medium) to each tube to adsorb the unbound labeled estradiol. Centrifuge to pellet the charcoal.
-
Quantification: Measure the radioactivity or fluorescence in the supernatant, which contains the ER-bound labeled estradiol.
-
Data Analysis: Plot the percentage of bound tracer against the log concentration of the competitor (E2 or BPZ). Determine the IC₅₀ for BPZ and calculate its Relative Binding Affinity (RBA) compared to E2.
Androgen Receptor (AR) Activity
Rationale: Some environmental chemicals that interact with the ER can also exhibit anti-androgenic activity. Therefore, it is crucial to assess BPZ for its potential to antagonize the androgen receptor.
Protocol 4.2.1: AR Transcriptional Activation (TA) Assay (OECD TG 458)
This assay is analogous to the ER TA assay and is the standard for assessing AR agonism and antagonism.[18][19][20]
Principle: A cell line (e.g., AR-EcoScreen™, AR-CALUX®) stably expressing the human AR and an androgen-responsive reporter gene is used.[21][22] The assay can be run in two modes: agonist mode to detect compounds that mimic androgens, and antagonist mode to detect compounds that block the action of androgens. For bisphenols, the antagonist mode is of primary interest.
Materials:
-
AR-reporter cell line
-
Appropriate culture medium
-
BPZ, Dihydrotestosterone (DHT, reference androgen), and a known AR antagonist like Flutamide or Bicalutamide.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent kit.
-
Luminometer.
Procedure (Antagonist Mode):
-
Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.
-
Treatment: Co-treat cells with serial dilutions of BPZ in the presence of a fixed, sub-maximal concentration of DHT. Include controls for vehicle, DHT alone, and the reference antagonist (Flutamide) + DHT.
-
Incubation: Incubate for 20-24 hours at 37°C, 5% CO₂.
-
Lysis & Luminescence: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: A compound is classified as an AR antagonist if it causes a concentration-dependent reduction in DHT-induced reporter gene activity. Calculate the IC₅₀ value.
Mechanistic Assays: Genotoxicity Assessment
Rationale: Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) within a cell. Such damage, if not repaired, can lead to mutations and potentially cancer. Given that some BPA analogues have shown genotoxic potential, this is a critical endpoint to evaluate for BPZ.
Protocol 5.1: Alkaline Comet Assay (Single Cell Gel Electrophoresis)
Principle: The Comet Assay is a sensitive method for detecting DNA strand breaks in individual cells.[23][24] Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, leaving behind the DNA "nucleoid." The DNA is then subjected to electrophoresis under alkaline conditions, which denatures the DNA.[25][26] Broken DNA fragments migrate away from the nucleoid, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Caption: Key steps of the Comet Assay workflow.
Materials:
-
Treated cells (e.g., HepG2)
-
Comet assay slides
-
Low Melting Point (LMP) and Normal Melting Point (NMP) Agarose
-
Lysis Solution (high salt, detergent, pH 10)
-
Alkaline Electrophoresis Buffer (NaOH, EDTA, pH > 13)
-
Neutralization Buffer (e.g., Tris-HCl, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Treatment: Treat cells in suspension or as a monolayer with various concentrations of BPZ (determined from cytotoxicity data) for a short duration (e.g., 2-4 hours). Include a vehicle control and a positive control (e.g., H₂O₂ or MMS).
-
Slide Preparation: Mix a small number of treated cells with LMP agarose and quickly pipette onto a slide pre-coated with NMP agarose. Cover with a coverslip and let solidify on ice.
-
Lysis: Immerse slides in cold Lysis Solution for at least 1 hour at 4°C.[26]
-
DNA Unwinding & Electrophoresis: Place slides in a horizontal electrophoresis tank filled with cold Alkaline Electrophoresis Buffer. Let the DNA unwind for 20-40 minutes, then apply voltage (e.g., ~25 V, 300 mA) for 20-30 minutes.[26]
-
Neutralization and Staining: Gently wash the slides with Neutralization Buffer, then stain with a fluorescent DNA dye.
-
Scoring: Visualize the slides using a fluorescence microscope. Capture images of at least 50-100 randomly selected cells per sample. Use image analysis software to quantify the percentage of DNA in the comet tail (% Tail DNA), which is the primary measure of damage.
Protocol 5.2: In Vitro Micronucleus Test (OECD TG 487)
Principle: This test detects damage to chromosomes. A micronucleus (MN) is a small, extra nucleus that forms in a daughter cell when a chromosome fragment (from a break, clastogenicity) or a whole chromosome (from spindle disruption, aneugenicity) fails to incorporate into the main nucleus after cell division.[27][28] The assay is typically performed in the presence of Cytochalasin B, which blocks cytokinesis (cell division), resulting in binucleated cells that have successfully undergone one round of nuclear division.[29]
Materials:
-
Appropriate cell line (e.g., CHO, TK6, or human peripheral blood lymphocytes)[27][30]
-
Culture medium and plates/flasks
-
BPZ, vehicle control, positive clastogen control (e.g., Mitomycin C), and positive aneugen control (e.g., Colchicine).
-
Cytochalasin B solution
-
Harvesting solutions (e.g., Trypsin, hypotonic KCl)
-
Fixative (Methanol:Acetic Acid)
-
Microscope slides
-
DNA stain (e.g., Giemsa or a fluorescent stain like DAPI)
Procedure:
-
Cell Treatment: Expose cell cultures to at least three analyzable concentrations of BPZ, along with vehicle and positive controls. According to OECD TG 487, treatment can be short (3-6 hours) or long (1.5-2.0 normal cell cycles) without Cytochalasin B, followed by a recovery period.[28]
-
Cytokinesis Block: Add Cytochalasin B to the cultures at a time that allows for cells to complete one nuclear division after the start of treatment.
-
Cell Harvest: Harvest the cells by trypsinization (for adherent cells) or centrifugation.
-
Slide Preparation: Treat cells with a hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.
-
Staining: Stain the slides with a suitable DNA stain.
-
Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is a concentration-dependent increase in the frequency of micronucleated cells that is statistically significant and exceeds historical vehicle control data.[29]
-
Cytotoxicity Assessment: Concurrently, determine the Cytokinesis-Block Proliferation Index (CBPI) to assess cytotoxicity. The top concentration should not exhibit excessive cytotoxicity (typically not exceeding 55±5% cytotoxicity).[28]
Conclusion
The suite of in vitro assays described provides a comprehensive and scientifically rigorous framework for evaluating the potential toxicity of this compound. By following a tiered approach—beginning with cytotoxicity to define dose, followed by detailed mechanistic assays for endocrine disruption and genotoxicity—researchers can generate the critical data needed to understand the hazard profile of this BPA alternative. Adherence to established protocols, particularly those outlined in OECD Test Guidelines, ensures the reliability, reproducibility, and regulatory acceptance of the findings. This systematic evaluation is essential for making informed decisions regarding the safety of BPZ and preventing the regrettable substitution of one hazardous chemical for another.
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The Strategic Application of 1,1-Bis(4-hydroxyphenyl)cyclohexane in Advanced Polymer Synthesis: Protocols and Performance Insights
Introduction: Beyond Bisphenol A - The Rise of a High-Performance Monomer
In the landscape of high-performance polymers, the choice of monomer is a critical determinant of the final material's properties. For decades, Bisphenol A (BPA) has been a cornerstone in the production of polycarbonates and epoxy resins. However, the scientific and industrial communities are increasingly seeking alternatives that offer enhanced performance characteristics and address regulatory concerns. Enter 1,1-Bis(4-hydroxyphenyl)cyclohexane (also known as Bisphenol Z, BPZ), a diphenolic monomer distinguished by its cycloaliphatic core. This unique structural feature imparts a notable rigidity and bulkiness to the polymer backbone, leading to materials with exceptional thermal stability, mechanical strength, and favorable optical properties.
This comprehensive guide provides researchers, scientists, and drug development professionals with detailed application notes and validated protocols for the synthesis of various polymers using this compound. We will delve into the synthesis of high-performance polyesters, polycarbonates, and epoxy resins, elucidating the causality behind experimental choices and providing a framework for producing materials with tailored properties.
Section 1: Synthesis of High-Performance Polyesters via Interfacial Polycondensation
The introduction of the rigid cyclohexyl "cardo" group from BPZ into a polyester backbone significantly enhances its thermal stability and solubility compared to polyesters derived from more flexible diols.[1][2] Interfacial polycondensation is a robust method for synthesizing these materials, allowing for the formation of high molecular weight polymers at relatively low temperatures.
Causality of Experimental Choices:
-
Two-Phase System: The use of an immiscible organic solvent (e.g., 1,2-dichloroethane or dichloromethane) and an aqueous alkaline solution creates a distinct interface where the polymerization occurs. This technique is advantageous as it is less sensitive to stoichiometric imbalances of the reactants.[3][4]
-
Acid Acceptor: An alkali, such as sodium hydroxide, is crucial for deprotonating the phenolic hydroxyl groups of the BPZ, forming a more nucleophilic phenoxide ion that readily reacts with the electrophilic diacid chloride.[4]
-
Phase-Transfer Catalyst: A phase-transfer catalyst, like sodium lauryl sulfate or cetyl trimethyl ammonium bromide, is employed to facilitate the transfer of the phenoxide ion from the aqueous phase to the organic phase, where the diacid chloride is dissolved, thereby accelerating the reaction rate.[3][5]
Detailed Protocol: Synthesis of Poly(BPZ-terephthalate/isophthalate)
This protocol describes the synthesis of a copolyester from this compound and a 1:1 mixture of terephthaloyl chloride and isophthaloyl chloride.[3][4]
Materials:
-
This compound (BPZ)
-
Terephthaloyl chloride
-
Isophthaloyl chloride
-
Sodium hydroxide (NaOH)
-
Sodium lauryl sulfate
-
1,2-Dichloroethane
-
Methanol
-
Distilled water
Procedure:
-
Aqueous Phase Preparation: In a reaction vessel equipped with a high-speed mechanical stirrer, dissolve a specific amount of this compound and sodium lauryl sulfate in a freshly prepared aqueous solution of sodium hydroxide. Cool the resulting solution to 0-5°C in an ice bath.
-
Organic Phase Preparation: In a separate beaker, dissolve an equimolar mixture of terephthaloyl chloride and isophthaloyl chloride in 1,2-dichloroethane.
-
Polymerization: Vigorously stir the cooled aqueous solution while rapidly adding the organic solution. Continue the vigorous stirring for 3 to 5 hours, maintaining the temperature at 0-5°C.
-
Polymer Isolation: After the reaction is complete, separate the viscous organic layer. Precipitate the polymer by pouring the organic solution into a large volume of methanol with constant stirring.
-
Purification: Filter the precipitated polymer and wash it thoroughly with distilled water and then with methanol to remove unreacted monomers, catalyst, and salts.
-
Drying: Dry the purified polymer in a vacuum oven at 60-80°C until a constant weight is achieved.
Data Presentation: Reactant Quantities and Expected Polymer Properties
| Reactant/Parameter | Suggested Quantity/Value | Purpose |
| This compound | 0.01 mol | Monomer (Diol) |
| Terephthaloyl chloride | 0.005 mol | Monomer (Diacid Chloride) |
| Isophthaloyl chloride | 0.005 mol | Monomer (Diacid Chloride) |
| Sodium Hydroxide | 0.02 M solution | Acid Acceptor |
| Sodium Lauryl Sulfate | 0.6 g | Phase-Transfer Catalyst |
| 1,2-Dichloroethane | 30 mL | Organic Solvent |
| Water | 100 mL | Aqueous Solvent |
| Reaction Temperature | 0-5 °C | Control reaction rate |
| Reaction Time | 3-5 hours | Ensure high molecular weight |
The resulting polyesters typically exhibit good solubility in a range of organic solvents and possess high thermal stability, with decomposition temperatures often exceeding 400°C.[2][3]
Experimental Workflow: Interfacial Polyester Synthesis
Caption: Workflow for polyester synthesis via interfacial polycondensation.
Section 2: Synthesis of Advanced Polycarbonates
This compound is an excellent monomer for producing polycarbonates with high glass transition temperatures (Tg) and improved mechanical properties compared to BPA-based polycarbonates.[6] Two primary methods are employed for this synthesis: melt transesterification and interfacial polymerization.
Part 2.1: Melt Transesterification
Melt transesterification is a solvent-free process, making it an environmentally friendlier alternative to solution-based methods.[7] The reaction typically involves the transesterification of BPZ with a carbonic acid diester, such as diphenyl carbonate (DPC).[6]
Causality of Experimental Choices:
-
Monomer Ratio: A slight excess of diphenyl carbonate is often used to compensate for its potential loss due to sublimation at high temperatures and to ensure complete reaction of the diol.[6]
-
Catalyst: A catalyst is essential to achieve a high reaction rate. Common catalysts include alkali metal hydroxides or salts. The choice and concentration of the catalyst significantly impact the reaction kinetics and the properties of the final polymer.[6]
-
Staged Reaction Conditions: The polymerization is conducted in stages with increasing temperature and decreasing pressure. The initial transesterification step is performed at a lower temperature and moderate vacuum to facilitate the removal of the phenol byproduct. The subsequent polycondensation stage is carried out at a higher temperature and high vacuum to drive the equilibrium towards the formation of a high molecular weight polymer.[6]
Detailed Protocol: Melt Transesterification of BPZ and DPC
Materials:
-
This compound (BPZ)
-
Diphenyl Carbonate (DPC)
-
Catalyst (e.g., Sodium Hydroxide)
Procedure:
-
Charging the Reactor: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system is charged with this compound, diphenyl carbonate, and the catalyst.
-
Inert Atmosphere: The reactor is purged with nitrogen to remove any oxygen.
-
Transesterification Stage: The mixture is heated under a nitrogen atmosphere to a molten state. The temperature is then gradually increased while applying a moderate vacuum. Phenol, the byproduct of the transesterification reaction, will begin to distill off.
-
Polycondensation Stage: After the majority of the phenol has been removed, the temperature is further increased, and a high vacuum is applied. The viscosity of the molten polymer will increase significantly during this stage.
-
Polymer Recovery: Once the desired viscosity is reached (indicating high molecular weight), the reaction is stopped. The molten polymer is then extruded from the reactor under nitrogen pressure and can be pelletized after cooling.
Data Presentation: Typical Reaction Conditions
| Stage | Temperature (°C) | Pressure | Time (h) |
| Transesterification | 210 | 5000 Pa | 1 |
| Polycondensation | 280 | 100 Pa | 2 |
These conditions are indicative and may need optimization based on the specific catalyst and desired molecular weight.[6]
Reaction Mechanism: Melt Transesterification
Caption: Two-stage mechanism of melt transesterification for polycarbonate synthesis.
Part 2.2: Interfacial Polymerization
Interfacial polymerization offers an alternative route to high molecular weight polycarbonates at lower temperatures. This method involves the reaction of BPZ with phosgene or a phosgene derivative at the interface of two immiscible liquids.[8][9]
Causality of Experimental Choices:
-
Phosgene as a Reactant: Phosgene is a highly reactive diacyl chloride of carbonic acid, which readily reacts with the phenoxide form of BPZ to form carbonate linkages.[7]
-
Solvent System: A halogenated organic solvent like dichloromethane is used to dissolve the phosgene and the growing polymer chain.[9][10]
-
Catalyst/Chain Stopper: A tertiary amine, such as triethylamine, acts as a catalyst for the polymerization.[9] A monofunctional phenol, like 4-cumylphenol, can be added as a chain-stopper to control the molecular weight of the polymer.[10]
Detailed Protocol: Interfacial Synthesis of BPZ Polycarbonate
Materials:
-
This compound (BPZ)
-
Sodium Hydroxide (NaOH)
-
Dichloromethane
-
Phosgene (or a safer alternative like triphosgene)
-
Triethylamine (catalyst)
-
4-Cumylphenol (chain-stopper, optional)
-
Hydrochloric Acid (HCl)
-
Methanol
Procedure:
-
Aqueous Phase: Dissolve BPZ and a chain-stopper (if used) in an aqueous sodium hydroxide solution in a jacketed reactor.
-
Phosgenation: Add dichloromethane to the reactor. Introduce phosgene gas or a solution of a phosgene derivative into the vigorously stirred mixture while maintaining a controlled pH and temperature. This forms polycarbonate oligomers.
-
Catalysis: After the phosgenation is complete, add the triethylamine catalyst to promote the polycondensation of the oligomers into a high molecular weight polymer.[9]
-
Work-up: Stop the agitation and separate the organic (polymer) layer. Wash the polymer solution sequentially with dilute hydrochloric acid and then with water to remove catalyst and salts.
-
Isolation: Precipitate the polycarbonate by adding the dichloromethane solution to a non-solvent like methanol.
-
Drying: Filter and dry the polymer under vacuum.
Section 3: Formulation of Epoxy Resins
This compound can be used as a diphenolic component to synthesize specialized epoxy resins. These resins, after curing, can exhibit enhanced thermal and mechanical properties. The synthesis typically involves the reaction of BPZ with an excess of epichlorohydrin.
Detailed Protocol: Synthesis of BPZ-based Diglycidyl Ether Epoxy Resin
Materials:
-
This compound (BPZ)
-
Epichlorohydrin (excess)
-
Sodium Hydroxide (NaOH)
-
Inert solvent (e.g., toluene or a mixture with a polar aprotic solvent)
Procedure:
-
Initial Reaction: Charge a reactor with BPZ, epichlorohydrin, and the solvent. Heat the mixture with stirring.
-
Addition of Alkali: Slowly add a concentrated aqueous solution of sodium hydroxide to the reaction mixture. The NaOH deprotonates the phenolic hydroxyls and acts as a catalyst for the ring-opening of the epichlorohydrin and subsequent ring-closing to form the glycidyl ether.
-
Reaction Control: Maintain the reaction at a specific temperature for several hours. The reaction is typically exothermic and may require cooling.
-
Phase Separation: After the reaction, allow the mixture to settle and separate the organic layer from the aqueous salt layer.
-
Purification: Wash the organic layer with water to remove any remaining salts and NaOH.
-
Solvent Removal: Remove the solvent and excess epichlorohydrin by distillation under reduced pressure to obtain the final diglycidyl ether of BPZ as a viscous liquid or solid.
Conclusion: A Versatile Monomer for Demanding Applications
This compound has proven to be a highly effective monomer for the synthesis of a new generation of high-performance polymers. Its unique cycloaliphatic structure provides a pathway to materials with superior thermal stability, mechanical robustness, and desirable solubility characteristics. The protocols detailed in this guide offer a starting point for researchers to explore the full potential of this versatile building block in applications ranging from advanced composites and electronics to specialized coatings and biomedical devices.
References
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Latha, G., et al. (n.d.). Synthesis of polyesters. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Synthesis and properties of bisphenol-Z polycarbonate via melt transesterification. [Link]
-
ResearchGate. (2015). Synthesis, spectral and thermal characterization of polyester derived from this compound. [Link]
-
Rao, M. V., et al. (1990). Synthesis and Characterization of the Polyester Made from 1,1′-BIS(3-Methyl-4-Hydroxyphenyl)Cyclohexane with Isophthalic/ Terephthalic Acids. Journal of Macromolecular Science: Part A - Chemistry, 27(1), 53-59. [Link]
-
ResearchGate. (n.d.). Synthesis, spectral and thermal characterization of polyester derived from this compound. [Link]
- Google Patents. (n.d.). WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)
-
Hsiao, S.-H., & Hsiao, Y.-H. (2016). Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and Characterization of the Polyester Made from 1,1′-BIS(3-Methyl-4-Hydroxyphenyl)Cyclohexane with Isophthalic. [Link]
-
Polysil. (n.d.). This compound. [Link]
-
ResearchGate. (2016). Development and characterization of 1,1-bis(3-methyl-4-hydroxyphenyl) cyclohexane-based benzoxazine and cyanate ester hybrid polymer matrices: Thermal and morphological properties. [Link]
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-
Wnuczek, K., & Podkościelna, B. (2022). Polycarbonates - synthesis, properties and environmental impact. Academia.edu. [Link]
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-
ResearchGate. (n.d.). Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0.... [Link]
-
Google Patents. (n.d.). Interfacial polycarbonate polymerization process and product - European Patent Office - EP 0922722 A1. [Link]
-
ResearchGate. (2011). Polycarbonate-compositions-having-improved-surface-hardness.pdf. [Link]
-
CP Lab Safety. (n.d.). This compound, 500g, Each. [Link]
- Google Patents. (n.d.). US20090326173A1 - Process for continuous production of epoxy resins.
-
Royal Society of Chemistry. (2006). Polymorphs of this compound and multiple Z′ crystal structures by melt and sublimation crystallization. Chemical Communications. [Link]
-
ResearchGate. (2022). Synthesis, Spectral and Thermal Characterization of this compound (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters | Request PDF. [Link]
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-
PubMed. (2006). Polymorphs of this compound and multiple Z' crystal structures by melt and sublimation crystallization. Chemical Communications (Cambridge, England), (47), 4918–4920. [Link]
-
The Essential Chemical Industry. (n.d.). Polycarbonates. [Link]
-
PSG College of Technology and Applied Research. (2022). Synthesis, Spectral and Thermal Characterization of this compound (BPZ)/1,1-Bis(4-hydroxyphenyl)-4-methylcyclohexane (MBPZ) Cardo Copolyesters. [Link]
-
PubChem. (n.d.). This compound. [Link]
-
JoVE. (2022). Depolymerizable Olefinic Polymers Based on Fused-Ring Cyclooctene Monomers. [Link]
-
National Center for Biotechnology Information. (2017). Bisphenols Come in Different Flavors: Is “S” Better Than “A”? Endocrinology, 158(5), 1109–1112. [Link]
-
ResearchGate. (2021). Synthesis of aromatic polyesters derived from bisphenol-A and bis(hydroxyphenyl)butane with diacyl chloride monomers. [Link]
-
Science Publications. (2020). The Effect of Bisphenol A Polyether Polyols on the Synthesis of Hydrophilic Epoxy Resins. [Link]
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Application of Bisphenol Z in Advanced Polymer Synthesis: Epoxy Resins and Polycarbonates
Introduction: The Role of Bisphenol Z as a High-Performance Monomer
In the pursuit of advanced polymeric materials with enhanced thermal, mechanical, and optical properties, the selection of monomeric building blocks is of paramount importance. Bisphenol Z (BPZ), chemically known as 4,4'-(cyclohexane-1,1-diyl)diphenol, has emerged as a compelling alternative to conventional bisphenols, such as Bisphenol A (BPA).[1][2] The unique structure of BPZ, featuring a cyclohexylidene bridge between two phenol groups, imparts a combination of rigidity and desirable solubility characteristics to the resulting polymers.[3] This application note provides a detailed guide for researchers and scientists on the utilization of Bisphenol Z in the synthesis of high-performance epoxy resins and polycarbonates. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure both reproducibility and a deep understanding of the underlying processes.
Bisphenol Z is synthesized through the acid-catalyzed condensation of phenol with cyclohexanone.[1] Its chemical structure is depicted below:
Caption: Figure 1: Chemical Structure of Bisphenol Z (BPZ).
Part 1: Synthesis of Bisphenol Z-Based Epoxy Resin
Epoxy resins derived from BPZ are anticipated to exhibit enhanced thermal stability and mechanical properties compared to their BPA-based counterparts due to the rigid cyclohexyl group. The synthesis involves a two-step process: the formation of Bisphenol Z diglycidyl ether (BPZ-DGE) followed by curing with a suitable hardener.
Synthesis of Bisphenol Z Diglycidyl Ether (BPZ-DGE)
This protocol is analogous to the well-established synthesis of Bisphenol A diglycidyl ether (DGEBA).[4][5][6] The reaction involves the etherification of the phenolic hydroxyl groups of BPZ with epichlorohydrin in the presence of a base, typically sodium hydroxide.
Experimental Protocol:
-
Reactor Setup: Equip a 500 mL, three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.
-
Charging Reactants: Charge the flask with Bisphenol Z (1 mole equivalent), an excess of epichlorohydrin (typically 5-10 mole equivalents), and a suitable solvent such as a mixture of toluene and water to facilitate the reaction and subsequent separation.[5]
-
Reaction Initiation: Heat the mixture to 60-70°C with vigorous stirring to dissolve the BPZ.
-
Addition of Base: Slowly add a 50% aqueous solution of sodium hydroxide (2 mole equivalents) dropwise from the dropping funnel over a period of 1-2 hours. The base acts as a catalyst and a dehydrochlorinating agent.[7]
-
Reaction and Monitoring: Maintain the reaction temperature at 70-80°C for 3-4 hours after the addition of NaOH is complete. The progress of the reaction can be monitored by determining the epoxy equivalent weight (EEW) of the reaction mixture at regular intervals.
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the organic layer containing the BPZ-DGE.
-
Wash the organic layer sequentially with dilute hydrochloric acid (to neutralize any remaining NaOH) and then with distilled water until the washings are neutral.
-
Remove the solvent and excess epichlorohydrin by vacuum distillation.
-
The resulting viscous liquid or semi-solid is the Bisphenol Z diglycidyl ether.
-
Caption: Figure 2: Workflow for the synthesis of BPZ-DGE.
Curing of Bisphenol Z Diglycidyl Ether
The curing process transforms the liquid or semi-solid BPZ-DGE into a rigid, three-dimensional thermoset polymer.[8] Amine-based hardeners are commonly used for this purpose. The choice of hardener significantly influences the final properties of the cured epoxy.[9][10]
Experimental Protocol (using an amine hardener, e.g., 4,4'-diaminodiphenylmethane - DDM):
-
Stoichiometric Calculation: Calculate the required amount of the amine hardener based on the epoxy equivalent weight (EEW) of the synthesized BPZ-DGE. The stoichiometric ratio is typically one amine hydrogen equivalent per epoxy equivalent.
-
Mixing: Gently heat the BPZ-DGE to reduce its viscosity (e.g., 80-100°C). Add the calculated amount of DDM and stir until a homogeneous mixture is obtained.
-
Degassing: Place the mixture in a vacuum oven at a temperature slightly above the mixing temperature to remove any entrapped air bubbles.
-
Curing Schedule: Pour the degassed mixture into a preheated mold. The curing schedule will depend on the reactivity of the amine hardener. A typical curing cycle for a DDM-cured system is:
-
120°C for 2 hours
-
Followed by post-curing at 180°C for 2 hours to ensure complete cross-linking.
-
-
Cooling and Demolding: Allow the cured epoxy to cool slowly to room temperature before demolding to minimize internal stresses.
Expected Properties of Cured BPZ Epoxy Resin:
| Property | Expected Outcome | Rationale |
| Glass Transition Temperature (Tg) | Higher than BPA-based epoxy | The rigid cyclohexyl group in BPZ restricts segmental motion. |
| Mechanical Strength | High tensile and flexural strength | The aromatic and cycloaliphatic structure contributes to rigidity.[11] |
| Chemical Resistance | Excellent | The highly cross-linked network provides a barrier to solvents and chemicals.[12] |
| Thermal Stability | Improved compared to BPA-epoxy | The bulky cyclohexyl group can enhance thermal degradation resistance. |
Part 2: Synthesis of Bisphenol Z-Based Polycarbonate
Polycarbonates are engineering thermoplastics known for their excellent impact strength, optical clarity, and dimensional stability.[13] The incorporation of BPZ into the polycarbonate backbone can lead to materials with a higher refractive index and enhanced thermal resistance.[14] The melt transesterification process is a common and environmentally friendlier alternative to the use of phosgene.[13]
Synthesis of BPZ-Polycarbonate via Melt Transesterification
This protocol describes the synthesis of BPZ-polycarbonate (BPZ-PC) using Bisphenol Z and diphenyl carbonate (DPC).
Experimental Protocol:
-
Reactor Setup: A high-temperature, high-vacuum reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet is required.
-
Charging Reactants: Charge the reactor with Bisphenol Z and a slight excess of diphenyl carbonate (e.g., a molar ratio of BPZ:DPC of 1:1.05).
-
Catalyst Addition: Add a suitable catalyst, such as a mixture of lithium hydroxide and tetramethylammonium hydroxide, at a concentration of approximately 250 ppm relative to the BPZ.
-
First Stage - Transesterification (Pre-polymerization):
-
Heat the mixture to 180-210°C under a nitrogen atmosphere.
-
Reduce the pressure to around 5000 Pa.
-
Phenol, a byproduct of the reaction, will begin to distill off.
-
Continue this stage for approximately 1-2 hours.
-
-
Second Stage - Polycondensation:
-
Gradually increase the temperature to 260-280°C.
-
Simultaneously, reduce the pressure to below 100 Pa.
-
The viscosity of the molten polymer will increase significantly as the molecular weight builds up. This stage is monitored by the torque of the mechanical stirrer.
-
Continue the reaction for 1-3 hours until the desired molecular weight is achieved.
-
-
Product Extrusion and Quenching: Extrude the molten polycarbonate from the reactor into a water bath to quench and solidify the polymer strands.
-
Pelletization: The solidified strands can then be pelletized for further processing and characterization.
Caption: Figure 3: Workflow for the synthesis of BPZ-Polycarbonate.
Characterization and Properties of BPZ-Polycarbonate
The resulting BPZ-PC should be characterized to determine its properties and compare them to standard BPA-polycarbonate.
Properties of BPZ-Polycarbonate:
| Property | Typical Value | Comparison with BPA-PC |
| Glass Transition Temperature (Tg) | ~160-180°C | Higher |
| Refractive Index | ~1.60-1.65 | Higher |
| Light Transmittance | >88% (at 500 nm) | Similar |
| 5% Weight Loss Temperature (TGA) | >400°C in N2 | Higher |
| Dielectric Constant | Low (~2.7 at 1 MHz) | Lower |
Conclusion and Future Outlook
Bisphenol Z serves as a valuable monomer for the development of high-performance epoxy resins and polycarbonates. The incorporation of the cyclohexylidene moiety leads to polymers with enhanced thermal stability, and in the case of polycarbonates, a higher refractive index and lower dielectric constant. The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of BPZ-based polymers. Further research can explore the use of different curing agents for BPZ-epoxy resins to tailor their properties for specific applications such as advanced composites and coatings.[15][16][17] Similarly, the copolymerization of BPZ with other diols in polycarbonate synthesis can be investigated to fine-tune the optical and mechanical properties for applications in optical lenses and electronic substrates.
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- Synthesis of bisphenol a novolac epoxy resins for coating applications. (2006). Journal of Applied Polymer Science.
- Synthesis, characterization and properties of multifunctional novolac epoxy resins. (2008).
- Synthesis technology of bisphenol A diglycidyl ether type epoxy resin. (2019).
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- Use of Bio-Epoxies and Their Effect on the Performance of Polymer Composites: A Critical Review. (2023).
- Synthesis of Bisphenol Z: An Organic Chemistry Experiment. (2012).
- Curing Agents for Epoxy Resin. (n.d.). ThreeBond Technical News.
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Topic: Estrogen Receptor (ER) Competitive Binding Assays for 1,1-Bis(4-hydroxyphenyl)cyclohexane
An Application Note and Protocol for Researchers
Abstract
1,1-Bis(4-hydroxyphenyl)cyclohexane, a compound also identified in scientific literature as Bisphenol Z (BPZ) or Bisphenol C (BPC), is increasingly utilized in manufacturing as a substitute for Bisphenol A (BPA).[1][2][3] Given the well-documented endocrine-disrupting properties of BPA, it is imperative to rigorously characterize the hormonal activity of its analogues.[4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the binding affinity of this compound for the human estrogen receptor alpha (ERα). The core of this document is a detailed, field-proven protocol for a competitive radioligand binding assay, a gold-standard method for quantifying receptor-ligand interactions.[5][6] We delve into the causality behind experimental choices, provide a self-validating protocol complete with necessary controls, and detail the data analysis workflow from raw counts to the determination of IC50, Ki, and Relative Binding Affinity (RBA) values. This guide is grounded in authoritative standards, such as the OECD Test Guideline 493, to ensure scientific integrity and reproducibility.[7]
Introduction: The Scientific Imperative
Estrogen receptors (ERs), primarily the alpha (ERα) and beta (ERβ) isoforms, are ligand-activated transcription factors that mediate the physiological effects of the endogenous hormone 17β-estradiol.[8] Beyond their critical role in reproductive health, ERs influence bone density, cardiovascular function, and neural processes. The binding of a ligand to the ER initiates a conformational change, leading to receptor dimerization and modulation of gene expression.[9][10]
Certain synthetic compounds, known as endocrine-disrupting chemicals (EDCs), can interfere with this process by binding to ERs, potentially mimicking or blocking the natural hormone's action.[4] this compound (CAS 843-55-0) is a structural analogue of BPA.[11][12] Studies have indicated that it possesses estrogenic activity, with some evidence suggesting a potency equal to or greater than that of BPA in certain contexts.[1][2] Therefore, a precise, quantitative assessment of its ability to bind to the estrogen receptor is a critical first step in evaluating its potential as an EDC. The competitive binding assay remains the foundational in vitro method for this characterization, directly measuring the affinity of a test compound for the receptor's ligand-binding pocket.[6]
Principle of the Competitive Binding Assay
The competitive binding assay quantifies the ability of a test compound (the unlabeled "competitor," e.g., this compound) to displace a high-affinity labeled ligand (typically radiolabeled or fluorescent) from the estrogen receptor. The assay is performed at equilibrium with a fixed concentration of receptor and labeled ligand. Increasing concentrations of the competitor are introduced, and the amount of labeled ligand that remains bound to the receptor is measured. A potent competitor will displace the labeled ligand at low concentrations, resulting in a lower measured signal. The data are used to generate a dose-response curve from which the half-maximal inhibitory concentration (IC50) can be derived.[13][14]
Materials and Reagents
Successful implementation of this protocol requires high-quality reagents and calibrated equipment.
| Reagent / Material | Description & Recommended Source | Purpose |
| Recombinant Human ERα | Full-length, purified protein (e.g., from Invitrogen™, Carna Biosciences). | The biological target of the assay. |
| [2,4,6,7-³H]-17β-Estradiol ([³H]E2) | Specific activity: 70-115 Ci/mmol (e.g., PerkinElmer™). | Radiolabeled ligand for detection. |
| This compound | Purity ≥98% (CAS 843-55-0).[15] | Test Compound (Competitor). |
| 17β-Estradiol (E2) | Purity ≥98% (CAS 50-28-2). | Strong Binding Control. |
| Norethynodrel | Purity ≥98% (CAS 68-23-5). | Weak Binding Control (per OECD TG 493).[13] |
| Testosterone | Purity ≥98% (CAS 58-22-0). | Negative/Non-Binding Control. |
| Assay Buffer (TEG) | Tris-HCl, EDTA, Glycerol. See protocol for details.[16] | Maintains pH and protein stability. |
| Dextran-Coated Charcoal (DCC) | Stripped of endogenous steroids. | Separates bound from free radioligand. |
| Scintillation Cocktail | High-efficiency liquid for tritium counting. | Enables detection of radioactivity. |
| 96-well Filter Plates | Glass fiber filters (e.g., Millipore™). | Used with vacuum manifold for separation. |
| Deep-well Plates & Standard Plates | Polypropylene, non-binding surface. | For serial dilutions and sample incubation. |
| Equipment | Liquid scintillation counter, vacuum manifold, multi-channel pipettes, incubator. | For assay execution and measurement. |
Experimental Protocol: A Step-by-Step Guide
This protocol is aligned with the performance-based standards outlined in OECD TG 493.[6][17] It is divided into two essential parts: an initial saturation binding experiment to validate assay conditions, followed by the competitive binding assay to test this compound.
Reagent Preparation
-
Assay Buffer (TEG): Prepare a stock solution of 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4. Store at 4°C.[16] On the day of the assay, add a dithiothreitol (DTT) to a final concentration of 1 mM.
-
Dextran-Coated Charcoal (DCC): Prepare a suspension of 0.5% activated charcoal and 0.05% dextran in assay buffer. Keep stirring on ice.
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO. Prepare identical stock concentrations for all control compounds (E2, Norethynodrel, Testosterone).
Part A: Saturation Binding Assay (Assay Validation)
-
Causality: This step is non-negotiable for a trustworthy assay. It characterizes the fundamental interaction between the receptor (ERα) and the radioligand ([³H]E2). The resulting dissociation constant (Kd) is a measure of the radioligand's affinity, and the maximum binding capacity (Bmax) confirms the concentration of active receptors.[13] The Kd is also essential for the Cheng-Prusoff calculation in Part B.
-
Protocol:
-
Perform serial dilutions of [³H]E2 in assay buffer to achieve a final concentration range of ~0.05 nM to 10 nM.
-
For each concentration, prepare two sets of tubes: "Total Binding" and "Non-Specific Binding (NSB)".
-
To all tubes, add a predetermined amount of ERα protein (e.g., 20-50 pM final concentration).
-
To the NSB tubes only, add a 200-fold molar excess of unlabeled E2 to saturate the receptors and measure only non-specific binding.
-
Add the corresponding [³H]E2 dilution to all tubes.
-
Incubate overnight (16-18 hours) at 4°C to reach equilibrium.
-
To terminate the reaction and separate bound from free ligand, add ice-cold DCC suspension to each tube, vortex briefly, and incubate on ice for 15 minutes.
-
Centrifuge at 3,000 x g for 10 minutes at 4°C. The DCC pellet will contain the free [³H]E2.
-
Carefully transfer the supernatant (containing the bound [³H]E2) to scintillation vials, add scintillation cocktail, and count using a liquid scintillation counter.
-
Data Analysis: Calculate Specific Binding = Total Binding - NSB. Plot Specific Binding vs. [³H]E2 concentration and use non-linear regression (one-site binding model) to determine the Kd and Bmax.
-
Part B: Competitive Binding Assay for this compound
-
Causality: Using the validated conditions from Part A, this experiment directly measures the potency of the test compound. The fixed concentration of [³H]E2 should be approximately equal to its Kd value determined in Part A to ensure optimal assay sensitivity.
-
Protocol:
-
Serial Dilutions: Prepare 10-point, 1:10 serial dilutions of this compound and all control compounds in DMSO, then dilute into assay buffer. The final concentration range should span from picomolar to micromolar (e.g., 10⁻¹² M to 10⁻⁵ M) to capture the full dose-response curve.
-
Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Assay buffer + ERα + [³H]E2 + Vehicle (DMSO).
-
Non-Specific Binding (NSB): Assay buffer + ERα + [³H]E2 + excess unlabeled E2.
-
Competitor Wells: Assay buffer + ERα + [³H]E2 + corresponding dilution of test/control compound.
-
-
Reagent Addition:
-
Add ERα protein to all wells except blanks.
-
Add the test/control compound dilutions or appropriate controls to the wells.
-
Add [³H]E2 to all wells at a final concentration approximately equal to its Kd.
-
-
Incubation: Seal the plate and incubate overnight (16-18 hours) at 4°C.
-
Separation & Detection: Use either the DCC method described above or a filter-plate method. For filtration, transfer the incubation mixture to a glass fiber filter plate, apply vacuum to wash away unbound ligand, and count the radioactivity retained on the filter.
-
Data Acquisition: Measure the counts per minute (CPM) for each well using a liquid scintillation counter.
-
Data Analysis and Interpretation
-
Calculate Percent Specific Binding:
-
First, determine the average CPM for your controls: Total Binding (B₀), NSB, and each competitor concentration (B).
-
For each competitor concentration, calculate the percent specific binding using the formula: % Specific Binding = [(B - NSB) / (B₀ - NSB)] * 100
-
-
Generate Competition Curve and Determine IC50:
-
Plot % Specific Binding (Y-axis) versus the log concentration of the competitor (X-axis).
-
Use a non-linear regression software (e.g., GraphPad Prism) to fit the data to a four-parameter logistic equation (sigmoidal dose-response).[13]
-
The software will calculate the IC50, which is the molar concentration of the competitor that displaces 50% of the specifically bound radioligand.[14]
-
-
Calculate the Inhibition Constant (Ki):
-
The IC50 is dependent on assay conditions, whereas the inhibition constant (Ki) is a more absolute measure of binding affinity.[18] Convert the IC50 to a Ki value using the Cheng-Prusoff equation :[14] Ki = IC50 / (1 + ([L] / Kd))
-
IC50: The experimentally determined value for your competitor.
-
[L]: The concentration of the radioligand ([³H]E2) used in the assay.
-
Kd: The dissociation constant of the radioligand, determined in the Part A saturation experiment.
-
-
-
Calculate the Relative Binding Affinity (RBA):
-
RBA expresses the affinity of the test compound relative to the reference standard, 17β-estradiol.
-
RBA = (IC50 of 17β-Estradiol / IC50 of Test Compound) * 100[19]
-
| Parameter | Description | Example Value (Literature-Derived) |
| 17β-Estradiol (E2) | Strong agonist, reference compound. RBA is set to 100. | IC50: ~1-5 nM |
| This compound | Test compound. RBA is calculated relative to E2. | Potency reported to be similar to or greater than BPA.[1][2] Expect IC50 in the nanomolar to low micromolar range. |
| Norethynodrel | Weak binder. | RBA: ~1-5% |
| Testosterone | Non-binder. | No significant displacement at high concentrations. |
Conclusion
This application note provides a robust and validated framework for determining the estrogen receptor binding affinity of this compound. Adherence to this protocol, including the critical assay validation and control steps, will yield reliable and reproducible IC50, Ki, and RBA values. These quantitative metrics are essential for hazard identification, risk assessment, and regulatory evaluation of this and other potential endocrine-disrupting compounds. While this radioligand binding assay is a foundational method, it can be complemented by non-radioactive techniques like fluorescence polarization assays or cell-based transcriptional activation assays to build a comprehensive profile of a compound's estrogenic activity.[20][21][22]
References
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Kim, J. Y., et al. (2004). Estrogen receptor binding assay method for endocrine disruptors using fluorescence polarization. PubMed. [Link]
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Gething, M. A., & Bardsley, R. G. (2003). Synthesis and estrogenic activity of bisphenol a mono- and di-beta-D-glucopyranosides, plant metabolites of bisphenol A. PubMed. [Link]
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Creative Bioarray. (n.d.). OECD 493: Human recombinant estrogen receptor (hrER). Creative Bioarray. [Link]
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OECD. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD iLibrary. [Link]
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OECD. (2015). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD. [Link]
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OECD. (n.d.). Performance Standards for the Human Recombinant Estrogen Receptor Binding Assay. OECD. [Link]
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U.S. EPA. (n.d.). Protocol for the In Vitro Estrogen Receptor Saturation Binding and Competitive Binding Assays Using Rat Uterine Cytosol. EPA NEPID. [Link]
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U.S. EPA. (n.d.). Estrogen Receptor Binding. U.S. EPA. [Link]
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ChEMBL. (2023). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. ACS Publications. [Link]
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Wikipedia. (n.d.). IC50. Wikipedia. [Link]
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OECD. (n.d.). OECD Guideline for the Testing of Chemicals. National Toxicology Program. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Dony, C., et al. (2002). Investigations on estrogen receptor binding. The estrogenic, antiestrogenic, and cytotoxic properties of C2-alkyl-substituted 1,1-bis(4-hydroxyphenyl)-2-phenylethenes. PubMed. [Link]
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The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. The Science Snail. [Link]
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ResearchGate. (n.d.). Radio-ligand receptor binding assays of 4-hydroxytamoxifen (4-OHT),... ResearchGate. [Link]
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ResearchGate. (n.d.). Estrogen Receptor Binding Assay Method for Endocrine Disruptors Using Fluorescence Polarization. ResearchGate. [Link]
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National Center for Biotechnology Information. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. PubChem. [Link]
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ResearchGate. (n.d.). Bisphenol A and its analogue bisphenol S exposure reduce estradiol synthesis via the ROS-mediated PERK/ATF4 signaling pathway. ResearchGate. [Link]
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Zhang, H., et al. (2018). Estrogen receptor-based fluorescence polarization assay for bisphenol analogues and molecular modeling study of their complexation mechanism. PubMed. [Link]
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National Institutes of Health. (n.d.). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds. NIH. [Link]
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Indigo Biosciences. (n.d.). Panel of Human ER Reporter Assays: ERα & ERβ. Indigo Biosciences. [Link]
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Food Packaging Forum. (2017). Estrogenic activity of BPA alternatives. Food Packaging Forum. [Link]
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Indigo Biosciences. (n.d.). Human ERα Reporter Assay Kit. Indigo Biosciences. [Link]
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BMB Reports. (n.d.). Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. [Link]
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TRAMP, C. E., & KORACH, K. S. (1993). Synthesis and estrogen receptor selectivity of 1,1-bis(4-hydroxyphenyl)-2-(p-halophenyl)ethylenes. PubMed. [Link]
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Seifert, M., et al. (2002). Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. PubMed. [Link]
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National Institutes of Health. (2013). Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms. PMC. [Link]
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National Institutes of Health. (n.d.). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. NIH. [Link]
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BMB Reports. (n.d.). Fluorescence-based techniques for investigating estrogen receptor dynamics. BMB Reports. [Link]
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ScienceDirect. (n.d.). Modeling binding equilibrium in a competitive estrogen receptor binding assay. ScienceDirect. [Link]
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Usami, M., et al. (2001). Estrogen receptor binding assay of chemicals with a surface plasmon resonance biosensor. PubMed. [Link]
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ResearchGate. (n.d.). Radioligand binding assay for estrogen receptor (ER). ResearchGate. [Link]
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Springer Nature Experiments. (n.d.). Ligand Competition Binding Assay for the Androgen Receptor. Springer Nature. [Link]
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JoVE. (2023). Ligand-binding Domain Dimerization Analysis by Two-Hybrid Assay. YouTube. [Link]
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ResearchGate. (n.d.). Representative estrogen receptor binding curves. ResearchGate. [Link]
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Fitzgibbons, P. L., et al. (2007). Recommendations for validating estrogen and progesterone receptor immunohistochemistry assays. PubMed. [Link]
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National Institutes of Health. (n.d.). Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. NIH. [Link]
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ResearchGate. (n.d.). Competitive binding inhibition assays using ER and ER. ResearchGate. [Link]
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Application Note: A Guide to Luciferase Reporter Gene Assays for Quantifying Estrogen Receptor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen receptors (ERs), primarily ERα and ERβ, are ligand-activated transcription factors belonging to the nuclear receptor superfamily. They are crucial mediators of cellular processes including growth, differentiation, and reproduction.[1][2] Dysregulation of ER signaling is implicated in various pathologies, most notably breast cancer, making ERs a significant target for therapeutic intervention and endocrine disruptor screening.[1][3] The luciferase reporter gene assay is a widely adopted, sensitive, and quantitative method to study the transcriptional activity of ERs in a cellular context.[4][5] This application note provides an in-depth guide to the principles, experimental design, and detailed protocols for performing ER-mediated luciferase reporter assays.
Principle of the Assay
The assay's core principle relies on the functional coupling of ER activation to the expression of a reporter gene, firefly luciferase.[5][6]
The key components are:
-
Estrogen Receptor (ER): Endogenously expressed by the host cells (e.g., MCF-7) or co-transfected as an expression plasmid.
-
Reporter Construct: A plasmid containing multiple copies of a specific DNA sequence known as the Estrogen Response Element (ERE). This ERE is placed upstream of a minimal promoter that drives the transcription of the firefly luciferase gene.[5][6]
-
Ligand/Test Compound: When an ER agonist (like the endogenous ligand 17β-estradiol or a test compound) enters the cell, it binds to the ER.
-
Transcriptional Activation: This binding induces a conformational change in the ER, causing it to dimerize. The ER dimer then translocates to the nucleus and binds to the EREs in the reporter construct.[6][7] This binding event recruits co-activator proteins, initiating the transcription of the downstream luciferase gene.[7][8]
-
Signal Generation: The translated luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in the presence of ATP and oxygen, resulting in the emission of light (bioluminescence).[9] The amount of light produced is directly proportional to the amount of luciferase enzyme, which in turn reflects the transcriptional activity of the ER.[6]
Antagonists can also be studied by measuring the inhibition of agonist-induced luciferase activity.
Experimental Design and Critical Parameters
Thoughtful experimental design is paramount for generating reliable and reproducible data.
-
Cell Line Selection:
-
ER-Positive Breast Cancer Lines (e.g., MCF-7, T47D): These cells endogenously express ERα and provide a physiologically relevant model.[5][10][11] They are ideal for screening compounds that modulate the native receptor.
-
Engineered Cell Lines (e.g., HEK293T): These cells have low to no endogenous ER expression.[12][13] They are excellent for studying specific ER subtypes (ERα or ERβ) by co-transfecting expression vectors for the desired receptor along with the reporter plasmid. This "clean background" approach minimizes confounding signals from other receptors.[14]
-
-
Reporter Plasmids:
-
Experimental Reporter: Typically a pGL3 or pGL4 plasmid backbone (from Promega or other suppliers) containing multiple EREs upstream of a firefly luciferase gene.
-
Internal Control (Normalization) Reporter: A second plasmid expressing a different luciferase (e.g., Renilla luciferase) from a constitutive promoter (e.g., CMV or SV40).[15][16] Co-transfection of this plasmid is crucial for normalizing the firefly luciferase signal. This corrects for well-to-well variability in transfection efficiency and cell number, significantly improving data accuracy.[9][17]
-
-
Essential Controls: Every assay plate must include a set of controls to validate the results.[6]
-
Vehicle Control (e.g., 0.1% DMSO): Establishes the basal level of luciferase activity.
-
Positive Control (e.g., 1 nM 17β-estradiol): Confirms cell responsiveness and defines the maximum signal window.
-
Antagonist Control (e.g., Fulvestrant/ICI 182,780): Used to confirm that the observed agonist activity is specifically mediated by the ER.[6][18]
-
Cells-Only Control (No plasmids): Measures background luminescence from the cells and media.
-
Reporter-Only Control (No treatment): Measures the baseline activity of the reporter construct.
-
-
Culture Conditions: Steroid hormones present in standard fetal bovine serum (FBS) can activate ERs and cause high background. It is essential to use charcoal-dextran stripped FBS, which removes these hormones, for at least 24-48 hours before and during the experiment.[16][19][20]
Detailed Protocol: Transient Transfection in a 96-Well Format
This protocol provides a general workflow for transiently transfecting HEK293T cells. Optimization of cell number, DNA amounts, and reagent volumes is recommended for each specific cell line and experimental setup.
Materials
-
HEK293T cells (or other chosen cell line)
-
Complete growth medium (e.g., DMEM) with 10% FBS
-
Assay medium: Growth medium with 10% charcoal-stripped FBS
-
ERE-Firefly Luciferase reporter plasmid
-
Constitutive Renilla Luciferase plasmid (e.g., pRL-TK)
-
Transfection reagent (e.g., Lipofectamine™ 3000, FuGENE®)
-
Opti-MEM™ or other serum-free medium
-
Test compounds and controls (17β-estradiol, ICI 182,780)
-
White, opaque 96-well cell culture plates
-
Dual-Luciferase® Reporter Assay System (e.g., from Promega)
-
Luminometer with dual injectors
Procedure
Part 1: Cell Seeding (Day 1)
-
Culture and expand cells in complete growth medium. Ensure cells are healthy and sub-confluent.
-
Trypsinize and count the cells.
-
Seed cells in a white, opaque 96-well plate at a density that will result in 70-90% confluency on the day of transfection (e.g., 1.5 - 2.0 x 10⁴ cells/well for HEK293T).
-
Add 100 µL of cell suspension in complete growth medium to each well.
-
Incubate overnight (37°C, 5% CO₂).
Part 2: Transient Co-transfection (Day 2) Causality: The ratio of reporter plasmid to normalization plasmid is critical. A common starting ratio is 10:1 to 20:1 (Firefly:Renilla). Too much Renilla plasmid, especially if driven by a strong promoter, can interfere with the experimental reporter.[21]
-
After overnight incubation, gently replace the medium with 100 µL of fresh, pre-warmed assay medium (containing charcoal-stripped FBS).
-
Prepare the transfection mix. For each well, dilute plasmids and transfection reagent in serum-free medium according to the manufacturer's protocol. A typical mix per well might be:
-
100 ng ERE-Firefly Luciferase plasmid
-
10 ng Renilla Luciferase plasmid
-
0.3 µL transfection reagent
-
-
Incubate the transfection complex at room temperature for 15-20 minutes.
-
Add 10-20 µL of the complex to each well. Gently swirl the plate to mix.
-
Incubate for 18-24 hours.
Part 3: Compound Treatment (Day 3)
-
Prepare serial dilutions of your test compounds and controls in assay medium at 2x the final desired concentration.
-
Carefully remove the transfection medium from the wells.
-
Add 100 µL of the appropriate compound dilution or control solution to each well. Include vehicle control wells.
Part 4: Cell Lysis and Luminescence Measurement (Day 4)
-
Equilibrate the assay plate and the Dual-Luciferase® reagents to room temperature.
-
Remove the medium from the wells.
-
Wash once with 100 µL of PBS.
-
Add 20-25 µL of 1x Passive Lysis Buffer to each well.[6]
-
Place the plate on an orbital shaker for 15-20 minutes at room temperature to ensure complete lysis.
-
Program the luminometer to inject Luciferase Assay Reagent II (LAR II) first, read firefly luminescence, then inject Stop & Glo® Reagent, and read Renilla luminescence. A 2-second pre-read delay and a 10-second integration time are typical starting points.
-
Place the plate in the luminometer and begin the reading.
Data Analysis and Interpretation
Proper normalization is the key to accurate interpretation.[23]
-
Calculate Normalized Response (Ratio): For each well, divide the Firefly Luciferase reading (RLU₁) by the Renilla Luciferase reading (RLU₂).
-
Normalized Response = RLU (Firefly) / RLU (Renilla)
-
-
Calculate Fold Induction: To determine the activity of a test compound, normalize its response to the vehicle control.
-
Fold Induction = (Normalized Response of Test Compound) / (Average Normalized Response of Vehicle Control)
-
Sample Data Presentation
| Treatment | Concentration | Firefly RLU (Avg) | Renilla RLU (Avg) | Normalized Response (Firefly/Renilla) | Fold Induction (vs. Vehicle) |
| Vehicle (0.1% DMSO) | N/A | 5,250 | 25,000 | 0.21 | 1.0 |
| 17β-estradiol | 1 nM | 1,575,000 | 26,250 | 60.00 | 285.7 |
| Test Compound A | 10 nM | 787,500 | 25,400 | 31.00 | 147.6 |
| Test Compound A | 100 nM | 1,260,000 | 25,200 | 50.00 | 238.1 |
| 17β-estradiol + ICI | 1 nM + 1 µM | 10,500 | 24,500 | 0.43 | 2.0 |
-
Interpretation: In this example, Test Compound A demonstrates dose-dependent agonist activity. The positive control, 17β-estradiol, shows a robust response, which is effectively blocked by the antagonist ICI 182,780, confirming the assay is reporting ER-specific activity. From dose-response curves, parameters like EC₅₀ (for agonists) or IC₅₀ (for antagonists) can be calculated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal | • Poor transfection efficiency.• Inactive luciferase reagents.• Weak promoter activity.[24]• Insufficient cell number or unhealthy cells. | • Optimize transfection reagent-to-DNA ratio and use high-quality, endotoxin-free plasmid DNA.[9][24]• Use fresh reagents; protect luciferin from light and repeated freeze-thaw cycles.[24]• Ensure cells are plated at optimal density and are healthy. |
| High Background | • Presence of hormones in standard FBS.• Contamination of reagents or cells.• Intrinsic activity of the reporter construct. | • Always use charcoal-stripped FBS for at least 24h before and during the experiment.[19][20]• Use sterile technique and fresh reagents.[24]• Test the empty vector backbone; if high, the construct may have cryptic transcription factor binding sites.[21] |
| High Variability Between Replicates | • Inconsistent pipetting.• Uneven cell seeding or clumping.• Edge effects on the plate. | • Use a multichannel pipette and prepare master mixes for transfection and treatment steps.[9][24]• Ensure a single-cell suspension before plating; avoid disturbing the plate after seeding.[9]• Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Signal Saturated (Too High) | • Too much plasmid DNA transfected.• Very strong promoter driving luciferase.• Luminometer settings are too sensitive. | • Reduce the amount of reporter plasmid DNA used for transfection.[9]• If necessary, dilute the cell lysate before reading.[25]• Decrease the integration time on the luminometer.[25] |
References
-
Simplified diagram of estrogen signaling pathways, including... - ResearchGate. (URL: [Link])
-
How to Light Up your Life – Tips and Tricks to Troubleshoot your Luciferase Assay. (URL: [Link])
-
Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed. (URL: [Link])
-
Mechanisms of Estrogen Receptor Signaling: Convergence of Genomic and Nongenomic Actions on Target Genes | Molecular Endocrinology | Oxford Academic. (URL: [Link])
-
Estrogen receptor (ER) signalling pathway. (a) Classic ER signalling... | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
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Development and Characterization of a Cell Line That Stably Expresses an Estrogen-Responsive Luciferase Reporter for the Detection of Estrogen Receptor Agonist and Antagonists - Oxford Academic. (URL: [Link])
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Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals - Journal of Sichuan University (Medical Science Edition). (URL: [Link])
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Estrogen Signaling Pathway - Creative Diagnostics. (URL: [Link])
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A luciferase reporter assay for ecdysone agonists using HEK293T cells - PubMed. (URL: [Link])
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Luciferase Reporter Assays - Bio-protocol. (URL: [Link])
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Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity | Request PDF - ResearchGate. (URL: [Link])
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MCF-7aro/ERE, a Novel Cell Line for Rapid Screening of Aromatase Inhibitors, ERα Ligands and ERRα Ligands - NIH. (URL: [Link])
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ERE-luciferase assay in MCF-7 cells. Cells were incubated overnight in... | Download Scientific Diagram - ResearchGate. (URL: [Link])
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ER Stress-ERSE Luciferase Reporter HEK293 Stable Cell Line (2 vials) - Signosis. (URL: [Link])
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MCF-7 ERE-luciferase reporter assay. Cells were cultured in 5% CSDMEM... - ResearchGate. (URL: [Link])
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A Beginner's Guide to Luciferase Assays - BioAgilytix Labs. (URL: [Link])
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Estrogen Receptor Analyte Control DR - Cell Marque™ Tissue Diagnostics. (URL: [Link])
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Human Estrogen Receptors Reporter Assay PANEL ERα (ESR1, NR3A1) ERβ (ESR2, NR3A2) - Indigo Biosciences. (URL: [Link])
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Improving Estrogenic Compound Screening Efficiency by Using Self-Modulating, Continuously Bioluminescent Human Cell Bioreporters Expressing a Synthetic Luciferase - PubMed. (URL: [Link])
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Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells - PMC - PubMed Central. (URL: [Link])
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Human ERα Reporter Assay Kit - Indigo Biosciences. (URL: [Link])
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What is luciferase assay used for? - YouTube. (URL: [Link])
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Estrogen Receptor Luciferase Reporter T47D Stable Cell Line (2 vials) - Signosis. (URL: [Link])
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Two Panels of Steroid Receptor Luciferase Reporter Cell Lines for Compound Profiling. (URL: [Link])
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Problem with luciferase reporter assay - ResearchGate. (URL: [Link])
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Quantitative Evaluation of the Transcriptional Activity of Steroid Hormone Receptor Mutants and Variants Using a Single Vector With Two Reporters and a Receptor Expression Cassette - Frontiers. (URL: [Link])
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Robust Normalization of Luciferase Reporter Data - PMC - NIH. (URL: [Link])
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Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation - YouTube. (URL: [Link])
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Application Notes and Protocols: In Vivo Uterotrophic Bioassay for Bisphenol Z
Authored by: Gemini, Senior Application Scientist
Introduction: The Uterotrophic Bioassay as a Gold Standard for Assessing Estrogenic Activity
The uterotrophic bioassay is a robust and internationally recognized in vivo screening method for identifying chemicals with estrogenic or anti-estrogenic properties.[1][2][3] Its foundation lies in the principle that the uterus, a primary estrogen-responsive tissue, undergoes rapid and measurable weight gain (uterotrophy) upon stimulation by estrogenic compounds.[1][3] This response is characterized by an initial increase in weight due to water imbibition, followed by a sustained weight gain resulting from tissue growth.[2][4] The assay's sensitivity is maximized by using animal models with low endogenous estrogen levels, such as immature female rodents or ovariectomized adults, which ensures a low baseline uterine weight and a wide dynamic range for detecting estrogenic effects.[1][5]
Bisphenol Z (BPZ), a structural analog of Bisphenol A (BPA), is an emerging compound of interest due to its potential endocrine-disrupting capabilities. In vitro studies have indicated that BPZ exhibits estrogenic activity, in some cases more potent than that of BPA, by binding to and activating estrogen receptors (ERα and ERβ).[6] Given its potential for human exposure and endocrine activity, a thorough in vivo assessment of BPZ's estrogenic potential is crucial for hazard identification and risk assessment.[7] This application note provides a detailed protocol for conducting the in vivo uterotrophic bioassay to evaluate the estrogenic activity of Bisphenol Z, drawing upon established guidelines from the Organisation for Economic Co-operation and Development (OECD) Test Guideline 440 and the U.S. Environmental Protection Agency's Office of Prevention, Pesticides and Toxic Substances (OPPTS) 890.1600 guideline.[4][8]
Mechanistic Basis: Estrogen Receptor Signaling
Xenoestrogens, such as Bisphenol Z, exert their effects by mimicking endogenous estrogens, primarily 17β-estradiol.[7][9] The most well-characterized mechanism involves binding to intracellular estrogen receptors, ERα and ERβ.[7][9] These receptors are ligand-activated transcription factors.[9] Upon ligand binding, the receptor-ligand complex translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction initiates the transcription of estrogen-responsive genes, leading to the synthesis of proteins that drive cellular proliferation and differentiation in tissues like the uterus.[9] Additionally, xenoestrogens can trigger rapid, non-genomic signaling pathways by activating membrane-associated estrogen receptors, leading to downstream effects on intracellular signaling cascades.[10][11]
Experimental Protocol
This protocol is designed for researchers, scientists, and drug development professionals to reliably assess the estrogenic activity of Bisphenol Z.
Animal Model and Husbandry
-
Species and Strain: The immature female rat is the most commonly used and recommended model.[1][5] Sprague-Dawley or Wistar strains are suitable choices.[4] Alternatively, ovariectomized adult rats or mice can be used.[5] The use of mice can be advantageous due to lower costs and smaller compound requirements.[12][13]
-
Age: For the immature rat model, animals should be weaned on postnatal day 21.[1] Dosing should commence shortly after a period of acclimatization.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard laboratory chow and water should be provided ad libitum. It is critical to use a diet low in phytoestrogens, as these can interfere with the assay.[14]
-
Group Size: A minimum of six animals per treatment group is recommended to ensure statistical power.[8]
Materials and Reagents
-
Bisphenol Z (purity >98%)
-
Vehicle (e.g., corn oil, sesame oil, or 0.5% carboxymethyl cellulose)
-
Positive Control: 17α-ethinyl estradiol (EE)
-
Anesthetic (e.g., isoflurane, CO2)
-
Calibrated analytical balance (readable to 0.1 mg)
-
Gavage needles or subcutaneous injection needles and syringes
-
Dissection tools
-
Weighing paper or boats
Dose Formulation and Administration
-
Dose Selection: A minimum of two dose levels of BPZ should be tested, along with a vehicle control and a positive control group.[15] Based on in vitro data suggesting BPZ is more potent than BPA, a preliminary range-finding study is recommended.[6] A suggested starting point for dose levels could be in the range of 10, 100, and 300 mg/kg/day, not to exceed the limit dose of 1000 mg/kg/day.[15][16]
-
Positive Control: A dose of EE known to elicit a clear uterotrophic response should be used (e.g., 3-10 µg/kg/day).
-
Formulation: BPZ and EE should be dissolved or suspended in the chosen vehicle. The stability and homogeneity of the formulations should be confirmed.[17]
-
Administration: The test substance is typically administered daily for three consecutive days via oral gavage or subcutaneous injection.[1][8] The route of administration should be chosen based on the likely route of human exposure and can influence the outcome.[5]
Experimental Procedure
-
Acclimatization: Upon arrival, animals should be acclimatized for at least 5 days.
-
Randomization: Randomly assign animals to treatment groups.
-
Dosing: Administer the appropriate dose of BPZ, vehicle, or positive control daily for three consecutive days.
-
Clinical Observations: Record clinical signs of toxicity and mortality at least once daily.
-
Body Weight: Measure and record the body weight of each animal daily.[1]
-
Necropsy: Approximately 24 hours after the final dose, euthanize the animals using an approved method.[4][8]
-
Uterine Dissection and Weighing:
-
Carefully dissect the uterus, avoiding the loss of luminal fluid.[4]
-
Trim away any adhering fat and connective tissue.
-
Record the wet uterine weight to the nearest 0.1 mg.[4]
-
Gently blot the uterus on moistened filter paper to remove luminal fluid and record the blotted uterine weight to the nearest 0.1 mg.[4]
-
Data Analysis and Interpretation
The primary endpoint of the uterotrophic assay is the uterine weight. A statistically significant increase in the mean uterine weight of a BPZ-treated group compared to the vehicle control group indicates a positive estrogenic response.[4][8]
-
Statistical Analysis: A one-tailed statistical test (e.g., Dunnett's test) should be used to compare the uterine weights of the treated groups to the vehicle control group.[15] A p-value of < 0.05 is typically considered statistically significant.[15] Analysis of covariance (ANCOVA) with body weight as the covariate can also be used to adjust for any potential effects of the test substance on body weight.
-
Data Presentation: The mean and standard deviation of body weights, wet uterine weights, and blotted uterine weights for each group should be reported.[4]
| Parameter | Vehicle Control | BPZ (Low Dose) | BPZ (High Dose) | Positive Control (EE) |
| Number of Animals | 6 | 6 | 6 | 6 |
| Mean Final Body Weight (g) | Report Mean ± SD | Report Mean ± SD | Report Mean ± SD | Report Mean ± SD |
| Mean Wet Uterine Weight (mg) | Report Mean ± SD | Report Mean ± SD | Report Mean ± SD | Report Mean ± SD |
| Mean Blotted Uterine Weight (mg) | Report Mean ± SD | Report Mean ± SD | Report Mean ± SD | Report Mean ± SD |
Table 1: Example of Data Summary Table
Visualizing the Workflow and Pathway
Caption: Experimental workflow for the in vivo uterotrophic bioassay for Bisphenol Z.
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Investigational Application Note: Enhancing Protein Recovery from Recalcitrant Tissues using 1,1-Bis(4-hydroxyphenyl)cyclohexane
Abstract
The extraction of high-quality proteins from tissues rich in interfering substances, such as plant polyphenols, remains a significant bottleneck in proteomics research. These contaminants can irreversibly precipitate proteins, leading to low yields and poor resolution in downstream analyses like 2D-gel electrophoresis and mass spectrometry. This document outlines an investigational protocol for the use of 1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z (BPZ), as a novel additive in phenol-based protein extraction workflows. By leveraging its structural similarity to common plant phenolics, we propose that BPZ can act as a competitive binding agent or "scavenger," saturating the sites where endogenous polyphenols would otherwise interact with and precipitate proteins. This application note provides the scientific rationale, a detailed experimental protocol, and discusses the potential for improving proteome coverage from recalcitrant samples.
Introduction: The Challenge of Recalcitrant Tissues
Plant tissues, particularly those from woody perennials, fruits, and seeds, are rich in secondary metabolites like polyphenols, tannins, and pigments. During tissue homogenization, these compounds are released from vacuoles and can readily form strong hydrogen bonds with proteins, leading to their aggregation and precipitation.[1] Standard protein extraction methods often fail to yield sufficient quantity and quality of protein for comprehensive proteomic analysis.
Phenol-based extraction protocols are considered a gold standard for such tissues because they effectively denature proteins and partition them away from many aqueous-soluble contaminants.[2][3][4][5][6][7] In this method, proteins are solubilized in a phenol phase, separated from cellular debris and hydrophilic contaminants, and then precipitated from the phenol using methanol with ammonium acetate.[3][5] However, even this powerful technique can be compromised when phenolic contamination is exceptionally high.
Scientific Rationale: this compound as a Protective Agent
We hypothesize that the introduction of a non-interfering, structurally similar phenolic compound during the initial homogenization step can competitively inhibit the detrimental interactions between endogenous polyphenols and target proteins. This compound (BPZ) is a synthetic diphenylmethane derivative characterized by two para-hydroxyphenyl groups linked to a central cyclohexane ring.[8]
Its key properties for this proposed application include:
-
Phenolic Moieties: The two hydroxyl groups on the phenyl rings mimic the structure of many plant-derived polyphenols, allowing BPZ to potentially act as a decoy.
-
Hydrophobicity: The cyclohexane ring provides a bulky, hydrophobic core, which may facilitate its interaction with the non-polar regions of both proteins and interfering compounds.
-
Low Water Solubility: BPZ is practically insoluble in water, which necessitates its solubilization in an organic solvent or the phenol phase of the extraction buffer.[9][10]
By introducing BPZ into the extraction buffer, it is theorized that it will preferentially interact with endogenous polyphenols or saturate their binding sites on proteins, thereby keeping the proteins of interest soluble and accessible for extraction into the phenol phase.
Physicochemical Properties of this compound
A clear understanding of the reagent's properties is critical for protocol design.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | [8][9][11] |
| Molecular Weight | 268.35 g/mol | [8][9][11] |
| Appearance | White crystalline powder | [9] |
| Melting Point | 190-192 °C | [9][10] |
| Water Solubility | Practically insoluble | [9][10] |
| LogP | ~5.4 | [8][9] |
Investigational Protocol: Phenol Extraction with BPZ Enhancement
This protocol is an adaptation of established phenol-based extraction methods, with the key modification being the introduction of BPZ.[3][5][12] Disclaimer: This is a novel, investigational protocol and requires optimization for specific tissue types.
Required Reagents and Buffers
-
Plant Tissue: Frozen in liquid nitrogen and stored at -80°C.
-
This compound (BPZ): Purity >98%.
-
Extraction Buffer: 500 mM Tris-HCl (pH 8.0), 700 mM Sucrose, 50 mM EDTA, 100 mM KCl. Just before use, add 2% β-mercaptoethanol and 1 mM PMSF.
-
Tris-Buffered Phenol: pH ~8.0.
-
BPZ-Phenol Solution (Investigational): Dissolve BPZ in Tris-buffered phenol to a final concentration of 50 mM. Gentle heating (up to 40°C) may be required.
-
Precipitation Solution: 0.1 M Ammonium acetate in ice-cold methanol.
-
Wash Solutions: Ice-cold 80% acetone, ice-cold 70% ethanol.
-
Resuspension Buffer: Standard lysis buffer for 2D-PAGE (e.g., 7 M Urea, 2 M Thiourea, 4% CHAPS, 40 mM DTT) or other buffer compatible with downstream analysis.
Step-by-Step Methodology
-
Tissue Grinding: Grind 1 gram of frozen plant tissue to a very fine powder in a pre-chilled mortar and pestle using liquid nitrogen.
-
Homogenization: Transfer the frozen powder to a 15 mL conical tube. Add 3 mL of ice-cold Extraction Buffer. Vortex vigorously for 30 seconds and incubate on a shaker for 10 minutes on ice.
-
Phenol Addition & Extraction: Add an equal volume (3 mL) of the BPZ-Phenol Solution . Vortex thoroughly for 1 minute and continue to incubate on a shaker for 10 minutes at room temperature to allow for phase separation and protein extraction.
-
Causality Explanation: At this stage, the BPZ in the phenol phase is intended to compete with endogenous phenolics released during homogenization, preventing them from cross-linking and precipitating the proteins. The proteins, being amphipathic, will partition into the phenol phase.
-
-
Phase Separation: Centrifuge the mixture at 5,500 x g for 15 minutes at 4°C. Three phases should be visible: a top phenolic phase (containing proteins), a solid interphase (containing insoluble material), and a lower aqueous phase (containing water-soluble contaminants).
-
Protein Recovery: Carefully collect the upper phenolic phase into a new 15 mL tube. Avoid disturbing the interphase.
-
Back-Extraction (Optional but Recommended): To increase purity, add 3 mL of fresh Extraction Buffer to the recovered phenolic phase. Vortex and centrifuge again as in Step 4. Recover the phenolic phase.
-
Protein Precipitation: Transfer the final phenolic phase to a 50 mL tube. Add 5 volumes (e.g., 15 mL for a 3 mL phenol phase) of ice-cold Precipitation Solution. Mix by inversion and incubate overnight at -20°C.
-
Causality Explanation: The cold methanol drastically reduces the solubility of the proteins, causing them to precipitate out of the phenol solution. The ammonium acetate aids in this process.
-
-
Pelleting and Washing: Centrifuge at 10,000 x g for 30 minutes at 4°C to pellet the precipitated proteins. Discard the supernatant.
-
Wash the protein pellet twice with 10 mL of ice-cold 80% acetone, followed by one wash with 10 mL of ice-cold 70% ethanol. Vortex briefly and centrifuge at 10,000 x g for 10 minutes at 4°C for each wash.
-
Drying and Solubilization: After the final wash, carefully decant the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the pellet in an appropriate volume of Resuspension Buffer.
Experimental Workflow Diagram
Caption: Workflow for BPZ-enhanced phenol-based protein extraction.
Downstream Analysis Considerations
Mass Spectrometry Compatibility
The introduction of BPZ into the sample preparation workflow necessitates consideration of its potential impact on mass spectrometry analysis. As a small molecule (268.35 Da), it is expected to be largely removed during protein precipitation and subsequent washing steps. However, trace amounts may remain.
-
Potential Interference: BPZ could potentially ionize during electrospray ionization, creating signals in the low mass range.
-
Mitigation: Standard peptide cleanup steps, such as C18 solid-phase extraction (SPE), should effectively remove any residual BPZ before LC-MS/MS analysis.[13]
-
Characterization: The fragmentation pathways of BPZ and other bisphenols have been characterized, which would allow for its identification and exclusion during data analysis if detected.[14] For instance, BPZ is known to form a common phenoxide product ion (C₆H₅O, m/z 93) under MS/MS conditions.[14]
Signaling Pathway Perturbation (Contextual Caveat)
It is crucial to distinguish this application—using BPZ as an in vitro extraction tool—from studies investigating its biological effects as an endocrine disruptor. BPZ is known to have estrogenic activity and can interact with estrogen receptors, potentially altering cellular signaling pathways if used in cell culture experiments.[15] This protocol is designed for the chemical extraction of total protein from lysed tissues, where such biological activity is irrelevant to the final extracted proteome.
Caption: Logical separation between the proposed chemical use and known biological effects of BPZ.
Conclusion and Future Outlook
This application note presents a novel, hypothesis-driven approach to address a persistent challenge in proteomics. The use of this compound as a competitive agent during protein extraction from polyphenol-rich tissues is scientifically plausible and warrants experimental validation. Future work should focus on optimizing the concentration of BPZ, comparing protein yields and 2D-gel quality against standard phenol extraction, and using mass spectrometry to confirm the purity of the final protein preparation. If successful, this method could significantly enhance the depth of proteomic analysis possible from a wide range of challenging plant and environmental samples.
References
- Faurobert, M., Pelpoir, E., & Chaïb, J. (2007). Phenol extraction of proteins for proteomic studies of recalcitrant plant tissues. Methods in Molecular Biology, 355, 9–14.
-
Faurobert, M., et al. (2007). Phenol extraction of proteins for proteomic studies of recalcitrant plant tissues. PubMed. [Link]
- Kopeć, P., Krzewska, M., & Płażek, A. (2024). Phenol-Based Protein Extraction Method for Plant Proteomic Studies. Methods in Molecular Biology, 2791, 107–111.
-
Faurobert, M. (n.d.). Phenol Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues. ResearchGate. [Link]
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LookChem. (n.d.). This compound. LookChem. [Link]
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ChemBK. (2024, April 9). This compound. ChemBK. [Link]
-
MetwareBio. (n.d.). Key Methods in Plant Proteomics: Protein Extraction Techniques. MetwareBio. [Link]
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-
JoVE. (n.d.). Phenol Extraction of Proteins for Proteomic Studies of Recalcitrant Plant Tissues. Journal of Visualized Experiments. [Link]
-
Wikipedia. (n.d.). Phenol extraction. Wikipedia. [Link]
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Agrisera. (n.d.). Phenol protein extraction protocol. Agrisera Antibodies. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Restek. (n.d.). Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes. Restek. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane
Welcome to the comprehensive technical support guide for the synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane, a critical monomer in the production of high-performance polymers such as polycarbonates and polyethers. This document is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and optimized protocols to enhance synthesis yield and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses common challenges encountered during the synthesis of this compound, providing detailed, experience-driven solutions.
Issue 1: Consistently Low Yield of this compound
Question: My synthesis of this compound is resulting in a yield significantly below the expected 85-95%. What are the primary factors contributing to this, and how can I optimize the reaction to improve the outcome?
Answer: Low yields in this condensation reaction, which is analogous to the synthesis of Bisphenol A (BPA), can typically be attributed to several critical parameters.[1][2] A systematic approach to troubleshooting is essential.
Causality and Solutions:
-
Suboptimal Molar Ratio of Reactants: The stoichiometry of the reaction between phenol and cyclohexanone is 2:1. However, to drive the reaction towards the product and minimize side reactions, an excess of phenol is highly recommended.
-
Insight: An excess of phenol helps to ensure that the cyclohexanone is fully consumed and reduces the likelihood of forming undesirable byproducts.
-
Actionable Advice: Employ a phenol to cyclohexanone molar ratio of at least 4:1. Some protocols suggest ratios as high as 8.5:1 to maximize the conversion of the ketone.[3]
-
-
Ineffective Catalysis: The choice and concentration of the acid catalyst are paramount for achieving a high yield. Both homogeneous and heterogeneous catalysts are used, with modern processes favoring the latter for ease of separation.
-
Insight: Insufficient catalyst concentration will lead to a slow and incomplete reaction. Conversely, an excessively high concentration can promote the formation of unwanted isomers and other byproducts.
-
Actionable Advice:
-
Homogeneous Catalysts: If using hydrochloric or sulfuric acid, ensure the concentration is appropriate. For instance, a mixture of hydrochloric acid and acetic acid (2:1 v/v) has been shown to be effective, with an optimal catalyst volume of 10 ml for a 0.05 mol scale reaction.[4]
-
Heterogeneous Catalysts: Strongly acidic ion-exchange resins are the industry standard.[5] Ensure the resin is properly activated and has a high exchange capacity (preferably > 4.0 meq/g dry weight).[5]
-
-
-
Inadequate Temperature Control: The reaction temperature directly influences both the reaction rate and the selectivity towards the desired p,p-isomer.
-
Insight: Higher temperatures can accelerate the reaction but may also favor the formation of the o,p-isomer and other impurities.[1]
-
Actionable Advice: Maintain a reaction temperature between 50°C and 70°C.[1][6] It is crucial to monitor and control the temperature throughout the reaction, especially as the condensation is an exothermic process.
-
-
Presence of Impurities: Water and other impurities in the reactants or solvent can interfere with the reaction.
-
Insight: Water can dilute the acid catalyst and potentially participate in side reactions, reducing the overall yield.
-
Actionable Advice: Use high-purity, anhydrous reactants and solvents. Ensure all glassware is thoroughly dried before use.
-
Issue 2: High Levels of Impurities in the Final Product
Question: My final product shows significant contamination with isomeric byproducts and unreacted starting materials. What are the best strategies for purification?
Answer: The primary impurities in the synthesis of this compound are typically the o,p'- and o,o'-isomers, as well as unreacted phenol.[1] Effective purification is crucial, especially for applications in polymer synthesis where monomer purity is critical.[7]
Purification Protocol:
A multi-step crystallization process is generally the most effective method for achieving high purity.[7][8]
-
Initial Crystallization and Filtration:
-
After the reaction is complete, neutralize the acid catalyst with an alkali solution.
-
The crude product is then subjected to a primary crystallization.
-
Filter the crude product to separate it from the reaction mixture.
-
-
Solvent Washing:
-
Wash the crude product with a solvent like toluene to remove the majority of the unreacted phenol.[1]
-
-
Recrystallization from a Mixed Solvent System:
-
A common and effective method involves dissolving the crude product in a primary solvent, followed by the addition of a secondary solvent to induce crystallization.
-
Example Protocol:
-
Dissolve the crude product in an alcohol (e.g., methanol) to form a solution.[7]
-
Filter this solution to remove any insoluble impurities.
-
Add water as a secondary solvent to the filtered solution to precipitate the purified this compound.[7]
-
For even higher purity, a second recrystallization can be performed using an aromatic solvent.[7]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
A1: The synthesis proceeds via an electrophilic aromatic substitution reaction. The mechanism is analogous to that of Bisphenol A synthesis.[2]
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the cyclohexanone, making the carbonyl carbon more electrophilic.
-
First Electrophilic Attack: A molecule of phenol attacks the activated carbonyl carbon. The para-position is favored due to steric hindrance and electronic effects.
-
Dehydration: The resulting intermediate undergoes dehydration to form a carbocation.
-
Second Electrophilic Attack: A second molecule of phenol attacks the carbocation, again preferentially at the para-position.
-
Deprotonation: The final product, this compound, is formed after deprotonation.
Q2: Can I use a heterogeneous catalyst for this synthesis? What are the advantages?
A2: Yes, heterogeneous catalysts are widely used and offer several advantages over homogeneous catalysts. Strongly acidic ion-exchange resins, such as sulfonated polystyrene resins, are particularly effective.[5]
-
Advantages of Heterogeneous Catalysts:
-
Ease of Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying the work-up process.
-
Reusability: The catalyst can often be regenerated and reused, reducing costs and waste.
-
Reduced Corrosion: They are generally less corrosive than strong mineral acids.
-
Improved Selectivity: In some cases, they can offer better selectivity for the desired p,p'-isomer.
-
Q3: How does reaction time affect the yield and purity?
A3: Reaction time is a critical parameter that needs to be optimized.
-
Insufficient Time: If the reaction time is too short, the conversion of reactants will be incomplete, leading to a low yield.
-
Excessive Time: Prolonged reaction times, especially at elevated temperatures, can lead to the formation of undesirable byproducts and isomers, thereby reducing the purity of the final product.
The optimal reaction time will depend on other factors such as temperature, catalyst concentration, and the scale of the reaction. For example, one study found that a reaction time of 25 minutes at 70°C was optimal for the synthesis of the parent compound.[6]
III. Optimized Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound, incorporating best practices for maximizing yield and purity.
Materials and Reagents:
-
Phenol (high purity)
-
Cyclohexanone (high purity)
-
Hydrochloric Acid (concentrated)
-
Acetic Acid (glacial)
-
Sodium Hydroxide solution (for neutralization)
-
Toluene
-
Methanol
-
Deionized Water
Procedure:
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add phenol and cyclohexanone in a 4:1 molar ratio.
-
Begin stirring the mixture.
-
-
Catalyst Addition:
-
Prepare a catalyst mixture of concentrated hydrochloric acid and glacial acetic acid in a 2:1 volume ratio.
-
Slowly add the catalyst mixture to the reaction flask. An optimal amount is approximately 10 mL for a 0.05 mol scale reaction.[4]
-
-
Reaction:
-
Heat the reaction mixture to a temperature between 50-70°C and maintain this temperature for the duration of the reaction (typically 1-3 hours).
-
Monitor the progress of the reaction by a suitable analytical technique such as TLC or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the acid catalyst by slowly adding a sodium hydroxide solution until the pH is neutral.
-
The crude product will precipitate out. Filter the solid and wash it with deionized water.
-
Wash the crude product with toluene to remove unreacted phenol.
-
Recrystallize the product from a methanol/water solvent system to obtain pure this compound.
-
Dry the purified product in a vacuum oven.
-
IV. Data Presentation
Table 1: Key Parameters for Optimizing Synthesis Yield
| Parameter | Recommended Range | Rationale |
| Phenol:Cyclohexanone Molar Ratio | 4:1 to 8.5:1 | Drives the reaction to completion and minimizes side products.[1][3] |
| Catalyst | Strong Acid (e.g., HCl/Acetic Acid or Ion-Exchange Resin) | Essential for the electrophilic aromatic substitution mechanism.[4][5] |
| Reaction Temperature | 50 - 70°C | Balances reaction rate and selectivity for the p,p-isomer.[1][6] |
| Reaction Time | 1 - 3 hours (monitor for completion) | Ensures complete conversion without promoting byproduct formation. |
V. Visualization of Key Processes
Reaction Workflow
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low synthesis yield.
VI. References
-
Optimization Conditions for the Synthesis of 1,1'Bis-(4-Hydroxy Phenyl) Cyclohexane. (1994). Bulletin of Pure & Applied Sciences, Section C.
-
Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom. (2004). Google Patents.
-
Ion Exchange Resin for BPA Catalyst. (n.d.). Samyang.
-
Resin catalyst for bisphenol A synthesis, preparation method of resin catalyst and bisphenol A catalytic synthesis application of resin catalyst. (n.d.). Patsnap Eureka.
-
Synthesis of Bisphenol A with Heterogeneous Catalysts. (n.d.). Bibliothèque et Archives Canada.
-
Catalyst system and process for producing bisphenol-a. (2020). Google Patents.
-
An Efficient Continuous Catalytic Process for Production of Bisphenol A. (2025). ACS Publications.
-
Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0... (n.d.). ResearchGate.
-
Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes. (2005). Google Patents.
-
Bisphenol A synthesis. (n.d.). ChemicalBook.
-
Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market. (2025). LinkedIn.
-
This compound. (n.d.). PubChem.
Sources
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- 2. Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market [chemanalyst.com]
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- 4. asianpubs.org [asianpubs.org]
- 5. US20200047170A1 - Catalyst system and process for producing bisphenol-a - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents [patents.google.com]
- 8. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents [patents.google.com]
Technical Support Center: Overcoming Solubility Challenges with 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPC)
Welcome to the technical support guide for 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPC), also known as Bisphenol Z. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their experiments. BPC's rigid, hydrophobic structure presents significant hurdles for dissolution in aqueous media, a common requirement for biological assays and formulation development. This guide provides field-proven insights and systematic protocols to help you navigate these challenges effectively.
Physicochemical Properties of this compound
Understanding the fundamental properties of BPC is the first step in designing an effective solubilization strategy. Its structure, characterized by two phenol groups attached to a cyclohexane ring, dictates its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | [1] |
| Molecular Weight | 268.35 g/mol | [2] |
| Appearance | White to almost white powder or crystalline solid | [3][4] |
| Melting Point | 189-192 °C | [3][4] |
| XLogP3 | 5.4 | [5] |
| CAS Number | 843-55-0 | [3] |
Note: The high XLogP3 value indicates poor water solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best initial approach for solubilizing BPC for in vitro experiments?
A systematic, small-scale trial is the most efficient starting point. The first choice for creating a concentrated stock solution is a water-miscible organic solvent.[6]
-
Primary Recommendation: Dimethyl sulfoxide (DMSO) is a powerful and common solvent for many nonpolar organic molecules and is a good starting point.[6][7]
-
Alternatives: If your experimental system is incompatible with DMSO, other organic solvents such as dimethylformamide (DMF), ethanol, or methanol can be tested.[7][8] A related compound, 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane, is noted to be soluble in methanol.[9]
Always begin by preparing a high-concentration stock (e.g., 10-50 mM) in the chosen organic solvent, which can then be diluted into your final aqueous experimental medium.[7]
Q2: My BPC is not dissolving easily, even in DMSO. What are the next steps?
If BPC remains insoluble at your desired concentration, mechanical assistance can significantly improve dissolution.
-
Gentle Heating: Warming the solution to 37°C can increase the rate and extent of dissolution. However, avoid excessive or prolonged heat, as it may cause degradation.[7] For phenolic compounds, temperatures should generally be kept below 65-70°C to prevent thermal degradation.[10]
-
Sonication: Using a sonication bath can break apart compound aggregates and enhance solvent interaction.[7]
-
Vortexing: Vigorous vortexing can also aid in the dissolution process.
Always visually inspect the solution after these steps to ensure it is clear and free of particulate matter before proceeding.[7]
Q3: My BPC stock solution precipitates when I dilute it into my aqueous cell culture medium or buffer. How can I prevent this?
This common issue, known as "crashing out," occurs when the compound's solubility limit is exceeded as the solvent composition changes from organic to aqueous.[6]
Here are several strategies to mitigate this:
-
Minimize Final Organic Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your aqueous medium. Typically, this should be well below 1%, and ideally under 0.1%, as higher concentrations can be cytotoxic or cause artifacts in biological assays.[6]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions. For example, dilute your 10 mM DMSO stock to 1 mM in DMSO first, then add a small volume of this intermediate stock to your final aqueous buffer.[7]
-
Pre-warm the Aqueous Medium: Adding the compound stock to a pre-warmed (e.g., 37°C) aqueous medium can help maintain solubility during the dilution step.[7]
-
Increase Mixing Speed: When adding the stock solution, vortex or stir the aqueous medium gently to ensure rapid and uniform dispersion, preventing localized high concentrations that can initiate precipitation.
Q4: How does pH influence the solubility of BPC, and can I use this to my advantage?
Yes, pH can be a powerful tool. BPC has two phenolic hydroxyl groups which are weakly acidic. In alkaline (high pH) conditions, these groups can be deprotonated to form phenolate ions. This ionization significantly increases the molecule's polarity and, consequently, its aqueous solubility.[11]
Research on other phenolic compounds shows that their solubility is often highest at very acidic (pH 1-2) or very alkaline (pH 11-12) conditions, with a sharp decrease around neutral pH.[11] For practical purposes in biological systems, raising the pH with a small amount of a base like sodium hydroxide (NaOH) can be an effective strategy.[11]
Q5: Are there more advanced methods to improve BPC's solubility for formulation development?
For significant solubility challenges, especially in drug development where bioavailability is key, several advanced techniques can be employed. These methods are often necessary for compounds classified under the Biopharmaceutical Classification System (BCS) as Class II (low solubility, high permeability) or IV (low solubility, low permeability).[12][13]
-
Solid Dispersions: This involves dispersing the drug in an inert carrier matrix at the solid-state.[14] Amorphous solid dispersions (ASDs) are particularly effective as they prevent the drug from crystallizing, thereby enhancing the dissolution rate and extent.[13][15]
-
Nanosuspensions: Reducing the particle size of the compound to the nanometer range dramatically increases the surface area available for dissolution.[13][16] This can be achieved through techniques like milling or high-pressure homogenization.[17]
-
Inclusion Complexes: Using cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, can encapsulate the BPC molecule, effectively increasing its aqueous dispersibility.[16]
These approaches often require specialized equipment and formulation expertise but are standard in the pharmaceutical industry for overcoming the poor solubility of up to 90% of compounds in the development pipeline.[12]
Troubleshooting Workflows & Protocols
Decision-Making Workflow for BPC Solubilization
The following diagram outlines a systematic approach to troubleshooting solubility issues with BPC.
Caption: Effect of pH on the ionization and solubility of BPC.
-
Prepare Buffer: Start with your desired aqueous buffer (e.g., PBS, TRIS).
-
pH Adjustment: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M or 1 M) to the buffer until the pH is elevated (e.g., pH 11-12). Monitor the pH carefully with a calibrated pH meter.
-
Prepare BPC Stock: Make a highly concentrated stock of BPC in a minimal amount of a water-miscible solvent like ethanol or DMSO (e.g., 100 mM). Using ethanol may be preferable as it is less likely to interfere in some biological assays than DMSO.
-
Dilution: Add the concentrated BPC stock dropwise to the stirring, high-pH buffer. The BPC should dissolve and remain in solution due to ionization.
-
Final pH Neutralization (Optional & Critical): If your experiment requires a physiological pH, you can slowly back-titrate the solution towards pH 7.4 using a dilute acid (e.g., 0.1 M HCl). Caution: The compound may precipitate if the solution is neutralized too quickly or if the final concentration exceeds its solubility limit at the neutral pH. This step is a delicate balance and may require optimization. It is often better to design the experiment to tolerate a slightly elevated pH if possible.
References
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. (n.d.). PubChem. Retrieved from [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. (n.d.). ACS Publications. Retrieved from [Link]
-
Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. (n.d.). PubMed Central. Retrieved from [Link]
-
Effect of pH on the solubility of phenolic compounds. (2018). ResearchGate. Retrieved from [Link]
-
Optimizing the Extraction of Phenolic Compounds with High Antioxidant Activity from Mango Seed Kernel Wastes. (n.d.). ThaiScience. Retrieved from [Link]
-
Troubleshooting Dissolution Failures in Formulated Tablets. (2025, March 30). Pharma.Tips. Retrieved from [Link]
-
Solubility Enhancement of BCS Class 2 Drugs by Solid Dispersion Technique. (2024, August 7). R Discovery. Retrieved from [Link]
-
Adapting to Solubility/Bioavailability Challenges. (2022, August 3). Pharmaceutical Technology. Retrieved from [Link]
- Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes. (2005). Google Patents.
-
Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
1,1-BIS(4-HYDROXYPHENYL)-3,3,5-TRIMETHYLCYCLOHEXANE. (n.d.). LookChem. Retrieved from [Link]
-
Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. (n.d.). Drug Development & Delivery. Retrieved from [Link]
-
How to tackle compound solubility issue. (2022, January 6). Reddit. Retrieved from [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]
-
Solubility for Common Extractable Compounds. (n.d.). Eurofins. Retrieved from [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. (2001, August). Dissolution Technologies. Retrieved from [Link]
-
This compound, 500g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
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- 4. This compound | 843-55-0 | TCI AMERICA [tcichemicals.com]
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- 6. benchchem.com [benchchem.com]
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- 8. benchchem.com [benchchem.com]
- 9. 1,1-BIS(3-CYCLOHEXYL-4-HYDROXYPHENYL)CYCLOHEXANE | 4221-68-5 [amp.chemicalbook.com]
- 10. thaiscience.info [thaiscience.info]
- 11. researchgate.net [researchgate.net]
- 12. pharmtech.com [pharmtech.com]
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- 15. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 16. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Bisphenol Z Synthesis
Welcome to the technical support center for the synthesis of Bisphenol Z (BPZ). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the successful synthesis of high-purity Bisphenol Z. We will delve into the underlying principles of the reaction, offer solutions to common experimental hurdles, and provide optimized protocols to enhance your yield and product quality.
Overview of Bisphenol Z Synthesis
Bisphenol Z, chemically known as 4,4'-(cyclohexane-1,1-diyl)diphenol, is synthesized through an acid-catalyzed electrophilic aromatic substitution reaction between phenol and cyclohexanone.[1][2] This reaction is analogous to the well-established synthesis of Bisphenol A (BPA), where acetone is replaced by cyclohexanone.[1] The success of the synthesis hinges on several critical parameters, including the choice of catalyst, reactant stoichiometry, reaction temperature, and effective purification strategies.
The fundamental reaction mechanism involves the protonation of the cyclohexanone carbonyl group by an acid catalyst, which activates it for electrophilic attack by two molecules of phenol, primarily at the para position.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the synthesis of Bisphenol Z in a question-and-answer format, providing explanations and actionable solutions.
Q1: My Bisphenol Z yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in Bisphenol Z synthesis can stem from several factors. Here's a systematic approach to troubleshooting:
-
Suboptimal Reaction Conditions:
-
Temperature: While higher temperatures can increase the reaction rate, they can also promote the formation of side products. An optimal temperature range is crucial. For many bisphenol syntheses, temperatures are kept moderate.[3]
-
Reaction Time: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
Catalyst Activity: The catalyst may be deactivated or used in an insufficient amount.
-
-
Improper Stoichiometry:
-
An excess of phenol is typically used to drive the reaction towards the product and minimize side reactions of cyclohexanone. A molar ratio of phenol to cyclohexanone of 10:1 or higher is often employed in analogous bisphenol syntheses.
-
-
Inefficient Purification:
-
Significant product loss can occur during workup and purification steps. Recrystallization, while effective for purification, can lead to reduced yields if not optimized.
-
Troubleshooting Steps & Optimization:
| Parameter | Recommendation | Rationale |
| Phenol:Cyclohexanone Ratio | Start with a 10:1 molar ratio and consider increasing it. | A large excess of phenol favors the formation of the desired p,p'-isomer and suppresses the formation of byproducts.[4] |
| Catalyst Selection & Loading | Use a strong acid catalyst like an ion-exchange resin (e.g., Amberlyst-15) or a supported heteropoly acid.[5] Ensure the catalyst is properly activated and used in an appropriate amount (typically 5-15% by weight of reactants). | Solid acid catalysts simplify product workup and are often more selective than homogeneous acids like H₂SO₄ or HCl.[4][5] |
| Reaction Temperature | Optimize the temperature, typically in the range of 60-90°C. | Balancing reaction rate and selectivity is key. Lower temperatures can sometimes increase selectivity and yield by reducing side reactions.[3] |
| Reaction Monitoring | Monitor the disappearance of cyclohexanone using TLC or GC-MS. | This ensures the reaction is allowed to proceed to completion without unnecessary heating that could lead to degradation. |
| Purification Strategy | If using recrystallization, carefully select the solvent and optimize the cooling process to maximize crystal recovery. Consider forming a phenol-Bisphenol Z adduct, which can be isolated and then heated to remove the phenol.[1] | Inefficient crystallization is a common source of yield loss. The adduct formation can be a highly efficient purification method.[1] |
Q2: I am observing significant amounts of byproducts. What are they and how can I minimize their formation?
A2: The primary byproduct in Bisphenol Z synthesis is the ortho,para (o,p')-isomer. Other potential impurities include unreacted starting materials, and higher molecular weight condensation products often referred to as "triphenols" or chromans.[]
-
o,p'-Isomer: This isomer is formed when one of the phenol molecules adds at the ortho position instead of the para position. Its formation is often favored at higher temperatures.
-
Triphenols: These are formed from the reaction of Bisphenol Z with another molecule of activated cyclohexanone or its derivatives.
-
Chromans: These can be formed through the intramolecular cyclization of the o,p'-isomer or other intermediates.
Strategies to Enhance Selectivity for the p,p'-Isomer:
| Strategy | Action | Rationale |
| Catalyst Choice | Use shape-selective catalysts like zeolites (e.g., H-Beta) or modified ion-exchange resins.[7][8] | The pore structure of these catalysts can sterically hinder the formation of the bulkier o,p'-isomer, thus favoring the p,p'-isomer. |
| Promoters/Co-catalysts | The use of sulfur-containing promoters with ion-exchange resins has been shown to improve selectivity in bisphenol synthesis.[5] | These promoters can modify the active sites of the catalyst, enhancing the selectivity towards the desired product. |
| Temperature Control | Maintain a lower reaction temperature (e.g., 60-80°C). | The formation of the o,p'-isomer is often kinetically favored at higher temperatures. |
| Water Content | The controlled addition of a small amount of water to the reaction mixture can suppress isomerization reactions and increase p,p'-bisphenol selectivity.[9] | Water can influence the catalyst's activity and the reaction equilibrium. |
Q3: My final Bisphenol Z product has a poor color and low purity. How can I effectively purify it?
A3: Discoloration and impurities in the final product are common issues. Effective purification is critical to obtain high-purity Bisphenol Z suitable for further applications.
Purification Protocol:
-
Removal of Excess Phenol: After the reaction is complete, the excess phenol must be removed. This is typically achieved by vacuum distillation.
-
Crystallization:
-
Solvent Crystallization: Recrystallization from a suitable solvent is a common and effective method. Toluene or a mixture of organic solvents and water can be used.[10]
-
Adduct Crystallization: Bisphenol Z can form a crystalline adduct with phenol.[1] This adduct can be isolated by filtration and then heated under vacuum to remove the phenol, yielding pure Bisphenol Z.
-
Melt Crystallization: For industrial-scale purification, fractional melt crystallization can be employed to achieve very high purity.[11]
-
-
Washing: The purified crystals should be washed with a cold solvent to remove any remaining surface impurities.
Troubleshooting Purification:
| Issue | Possible Cause | Solution |
| Oily Product | Incomplete removal of phenol or other low-melting impurities. | Ensure efficient vacuum distillation of phenol. Optimize the crystallization process to exclude oily impurities in the mother liquor. |
| Discoloration | Formation of colored byproducts due to high reaction temperatures or air oxidation. | Conduct the reaction under an inert atmosphere (e.g., nitrogen). Use lower reaction temperatures. Consider a final wash with a reducing agent solution if necessary. |
| Persistent Impurities | Co-crystallization of isomers or other closely related impurities. | Multiple recrystallizations may be necessary. Alternatively, adduct crystallization can be more selective. Purity should be assessed by HPLC or GC-MS.[12][13][14][15] |
Q4: My solid acid catalyst seems to lose activity after a few runs. What is causing this deactivation and can it be regenerated?
A4: Catalyst deactivation is a significant issue, particularly in continuous or repeated batch processes. The primary cause of deactivation for ion-exchange resins in bisphenol synthesis is the fouling of the catalyst's active sites by high-molecular-weight byproducts, such as triphenols and polyphenolic compounds.[16][17] These bulky molecules can block the pores of the catalyst, preventing the reactants from accessing the active sites.
Mitigation and Regeneration:
-
Preventing Deactivation:
-
Optimizing Reaction Conditions: Running the reaction under milder conditions (lower temperature, shorter residence time) can reduce the formation of high-molecular-weight byproducts.
-
Feed Purity: Ensure the purity of the phenol and cyclohexanone feeds, as impurities can act as catalyst poisons.
-
-
Catalyst Regeneration:
-
Solvent Washing: Washing the catalyst with a suitable solvent (e.g., hot phenol, acetone, or methanol) can remove some of the adsorbed organic matter.
-
Thermal Regeneration: For inorganic solid acids like zeolites, calcination at high temperatures in the presence of air can burn off the organic deposits and restore catalytic activity.[4] This method is not suitable for organic resin-based catalysts.
-
Acid/Base Washing: A sequence of washes with acid and base solutions can sometimes help in removing fouling agents.
-
Safety Precautions
The synthesis of Bisphenol Z involves the use of hazardous chemicals. It is imperative to adhere to strict safety protocols.
-
Phenol: Highly corrosive and toxic. It can cause severe skin burns and is readily absorbed through the skin. Always handle phenol in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18][19]
-
Cyclohexanone: Flammable liquid and irritant. Avoid inhalation of vapors and contact with skin and eyes.
-
Acid Catalysts: Strong acids are corrosive. Handle with care and appropriate PPE.
-
Bisphenol Z: May cause skin and eye irritation. It is also suspected of being an endocrine disruptor.[20][21] Handle with care, avoiding dust inhalation and skin contact.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experimental work.[20]
Analytical Methods for Quality Control
To ensure the quality of your synthesized Bisphenol Z, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for determining the purity of Bisphenol Z and quantifying the presence of isomers and other byproducts.[12][13][14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and can be used for quantitative analysis after derivatization of the bisphenols.[12][22]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the synthesized Bisphenol Z.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
References
-
Reasons for deactivation of unpromoted polymeric catalysts in bisphenol A synthesis. (2025). ResearchGate. [Link]
- Process for the synthesis of bisphenol. (2006).
-
Bisphenol A Synthesis - Modeling of Industrial Reactorand Catalyst Deactivation. (n.d.). Scribd. [Link]
-
SAFETY DATA SHEET - Bisphenol Z. (2018). Chem Service. [Link]
-
(PDF) Bisphenol A synthesis - Modeling of industrial reactor and catalyst deactivation. (2004). ResearchGate. [Link]
-
Synthesis of Bisphenol Z: An Organic Chemistry Experiment. (2012). ResearchGate. [Link]
-
Challenges and Opportunities in the Catalytic Synthesis of Diphenolic Acid and Evaluation of Its Application Potential. (2021). National Institutes of Health. [Link]
-
Synthesis of Bisphenol Z: An Organic Chemistry Experiment: Richard W. Gregor | PDF | Thin Layer Chromatography | Chemical Reactions. (n.d.). Scribd. [Link]
-
Synthesis of bisphenol Z: an organic chemistry experiment. (2012). Dialnet. [Link]
-
Process for purifying a bisphenol. (1995). European Patent Office. [Link]
-
The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. (2020). National Institutes of Health. [Link]
-
Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. (2021). ResearchGate. [Link]
-
Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. (2021). Wiley Online Library. [Link]
-
bisphenol A health and safety. (2013). Talk Composites. [Link]
- Process for the purification of bisphenolic compounds. (1966).
-
Process for manufacture of bisphenol. (1997). European Patent Office. [Link]
- Method of purifying bisphenols. (1990).
- Process for continuous purification of bisphenols. (1990).
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Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. (2022). National Institutes of Health. [Link]
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Hazardous Substance Fact Sheet - Bisphenol A. (n.d.). NJ.gov. [Link]
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Highly efficient synthesis of sustainable bisphenols from hydroxycinnamic acids. (2023). RSC Publishing. [Link]
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My first synthesis was not as efficient as I had hoped. 16% yield. (2020). Reddit. [Link]
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Catalytic synthesis of benign bisphenols. (2020). DiVA portal. [Link]
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Comparison of Quantitative Detection Methods Based on Molecular Fluorescence Spectroscopy and Chromatographic Techniques Used for the Determination of Bisphenol Compounds. (2020). MDPI. [Link]
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Kinetics Study of Bisphenol A Synthesis by Condensation Reaction. (2021). ResearchGate. [Link]
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Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. (2019). National Institutes of Health. [Link]
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Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. (2018). OSTI.GOV. [Link]
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study on bisphenol a analysis from water sources by derivatization with trifluoroacetic. (2019). ResearchGate. [Link]
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The Effect of Temperature, Concentration of Catalyst and Reactants on Yield of BPA Synthesized from Industrial Starting Materials. (1999). ResearchGate. [Link]
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High-throughput selection for heterogeneous catalysts. (2006). PubMed. [Link]
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New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. (2015). ResearchGate. [Link]
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Synthesis of bisphenol-Z. (2018). ResearchGate. [Link]
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Design, synthesis, and biological evaluation of lipophilically modified bisphenol Z derivatives. (2019). PubMed. [Link]
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Selective Hydrogenation of 4-Substituted Phenols to the Cyclohexanone Analogues – Catalyst Optimization and Kinetics. (2003). ResearchGate. [Link]
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Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/C-Heteropoly Acid Catalyst in the Liquid Phase. (2018). ResearchGate. [Link]
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Catalytic Dehydrogenation of Cyclohexanone to Phenol Over the Ru, Rh, Pd and Pt Surfaces in Sub-critical Water. (2020). ResearchGate. [Link]
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Identification of byproducts in 1,1-Bis(4-hydroxyphenyl)cyclohexane synthesis
Welcome to the technical support center for the synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane (also known as Bisphenol Z or BPZ). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis, purification, and analysis of this compound. Here, we provide in-depth, experience-driven answers to frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Synthesis & Byproduct Formation
Q1: What are the most common byproducts in the synthesis of this compound and how are they formed?
A1: The synthesis of this compound is typically an acid-catalyzed condensation of phenol and cyclohexanone.[1][2] While the desired product is the p,p'-isomer, several byproducts can form through competing reaction pathways. The most prevalent of these are positional isomers and more complex condensation products.
The primary byproduct is the ortho,para'-isomer (o,p'-BPZ) , where one of the phenol groups is attached at the ortho position relative to the hydroxyl group, instead of the para position. This occurs because the hydroxyl group of phenol is an ortho,para-director for electrophilic aromatic substitution. While the para position is sterically less hindered and generally favored, substitution at the ortho position can and does occur.
Another class of byproducts are trisphenols , which are formed when a third phenol molecule reacts with the initial product or an intermediate. These are typically more complex structures and are formed in smaller quantities under optimized conditions.
The formation of these byproducts is influenced by reaction conditions such as temperature, catalyst type and concentration, and the molar ratio of reactants.[3] For instance, higher temperatures can sometimes favor the formation of thermodynamically more stable isomers or lead to further side reactions.
Mechanism of Byproduct Formation
The acid-catalyzed condensation begins with the protonation of the cyclohexanone carbonyl group, making it a more reactive electrophile. This is followed by an electrophilic attack of the activated cyclohexanone on the electron-rich phenol ring. The attack can occur at either the para or ortho position.
Caption: Mechanism of p,p'-BPZ and byproduct formation.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation is key to achieving a high yield of pure this compound. Here are some critical experimental parameters to control:
-
Molar Ratio of Reactants: Using an excess of phenol can help to drive the reaction towards the desired bis-substituted product and can also act as a solvent. A molar ratio of phenol to cyclohexanone of 5-30 to 1 is often employed.[3]
-
Catalyst: The choice and concentration of the acid catalyst are crucial. Strong acids like sulfuric acid or hydrochloric acid are commonly used.[1] The use of solid acid catalysts, such as ion-exchange resins, can also offer advantages in terms of separation and reusability.
-
Temperature: The reaction is typically carried out at moderately elevated temperatures, for example, between 40°C and 80°C.[3] Lower temperatures can slow down the reaction rate but may improve selectivity for the p,p'-isomer. It is advisable to perform small-scale experiments to determine the optimal temperature for your specific setup.
-
Reaction Time: The reaction time should be optimized to allow for the complete consumption of the limiting reagent (cyclohexanone) without promoting the formation of degradation products or more complex byproducts. Reaction times can range from a few hours to over a day.[3]
| Parameter | Recommended Range | Rationale |
| Phenol:Cyclohexanone Molar Ratio | 5:1 to 30:1 | Excess phenol favors the formation of the disubstituted product.[3] |
| Reaction Temperature | 40°C - 80°C | Balances reaction rate and selectivity.[3] |
| Catalyst | Strong acids (e.g., H₂SO₄, HCl) or solid acid catalysts | Efficiently catalyzes the condensation reaction.[1] |
Troubleshooting Guides
Purification
Q3: My crude product is a mixture of isomers. What is the best way to purify this compound?
A3: Recrystallization is the most common and effective method for purifying this compound from its isomers and other byproducts.[1][4] The principle behind this technique is the difference in solubility between the desired product and the impurities in a given solvent system at different temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for the recrystallization of bisphenols include methanol, ethanol, and mixed solvent systems such as methanol/water or acetone/hexane.[1][5]
-
Dissolution: Dissolve the crude product in the minimum amount of hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. The desired p,p'-isomer, being more symmetrical, generally has lower solubility and will crystallize out first.
-
Cooling: Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.[4]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
A multi-step crystallization process, potentially using different solvent systems, may be necessary to achieve high purity.[1][6]
Analytical Characterization
Q4: How can I confirm the purity of my this compound and identify any remaining impurities?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis of your product's purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for separating and quantifying the desired product and its isomers. A reversed-phase C18 or Phenyl column is typically used.
Recommended HPLC Method:
-
Column: C18 or Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water and acetonitrile or methanol is commonly used. A typical gradient might start with a higher percentage of water and ramp up to a higher percentage of the organic solvent.
-
Detection: UV detection at around 225 nm or 275 nm is suitable for bisphenols.
-
Flow Rate: 1.0 mL/min
The p,p'-isomer will typically have a different retention time than the o,p'-isomer, allowing for their separation and quantification.
Caption: A typical workflow for HPLC analysis.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying volatile and semi-volatile impurities. Due to the polar nature of the hydroxyl groups in bisphenols, derivatization is often necessary to improve their volatility and chromatographic behavior. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common derivatization technique.[7][8]
General GC-MS Protocol:
-
Derivatization (Silylation): Dissolve a small amount of your sample in a suitable solvent (e.g., acetone) and add the silylating agent (e.g., BSTFA).[8] Heat the mixture for a short period to ensure complete reaction.
-
GC Separation:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Temperature Program: Start at a lower temperature (e.g., 120°C) and ramp up to a higher temperature (e.g., 300°C) to elute the compounds.[7]
-
-
MS Detection: Use electron ionization (EI) to generate mass spectra. The fragmentation patterns of the different isomers can be used for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for structural elucidation and can be used to distinguish between the p,p' and o,p' isomers. The symmetry of the p,p'-isomer results in a simpler spectrum compared to the less symmetrical o,p'-isomer.
-
¹H NMR: Look for differences in the chemical shifts and splitting patterns of the aromatic protons. The o,p'-isomer will have a more complex set of signals in the aromatic region.
-
¹³C NMR: The p,p'-isomer will have fewer signals in the ¹³C NMR spectrum due to its symmetry.
By integrating the signals corresponding to the different isomers in the ¹H NMR spectrum, you can determine their relative amounts in a mixture.
References
-
Joshi, U. D., et al. (2017). Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase. OSTI.GOV. Available at: [Link]
- Honshu Chemical Industry Co. (2006). Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom. Google Patents.
- Supporting Information for various chemical analyses. (n.d.).
- Honshu Chemical Industry Co. (2005). Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes. Google Patents.
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]
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Biernat, K., et al. (2019). Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS: Comparison of Sorbents (Z-SEP, Z-SEP Plus, PSA, C18, Chitin and EMR-Lipid) for Clean-Up of QuEChERS Extract. Molecules, 24(11), 2093. Available at: [Link]
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Study.com. (n.d.). Provide a detailed, stepwise mechanism for the acid-catalyzed condensation reaction between cyclohexanone and H2NOH. Available at: [Link]
-
Patel, J. P., et al. (2014). Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0 -bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC). ResearchGate. Available at: [Link]
-
Pearson. (n.d.). Propose a mechanism for the acid-catalyzed reaction of cyclohexanone. Available at: [Link]
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Woźniak, M. K., et al. (2022). Application of High-Performance Liquid Chromatography Combined with Fluorescence Detector and Dispersive Liquid–Liquid Microextraction to Quantification of Selected Bisphenols in Human Amniotic Fluid Samples. International Journal of Molecular Sciences, 23(24), 16205. Available at: [Link]
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LabXchange. (n.d.). Lab Procedure: Recrystallization. Available at: [Link]
-
Caban, M., & Stepnowski, P. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Environmental Science and Pollution Research, 27(24), 30267-30278. Available at: [Link]
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Lee, J., et al. (2012). Sample stacking with in-column silylation for less volatile polar compounds using GC-MS. Journal of Separation Science, 35(1), 125-131. Available at: [Link]
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Pearson. (n.d.). Propose a mechanism for the aldol condensation of cyclohexanone. Available at: [Link]
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Li, D., & Park, J. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Analytical Chemistry, 73(13), 3089-3095. Available at: [Link]
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Li, D., & Park, J. (2001). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed. Available at: [Link]
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Santonicola, S., et al. (2021). Development of a high-performance liquid chromatography method to assess bisphenol F levels in milk. Italian Journal of Food Safety, 10(1), 9189. Available at: [Link]
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Chemistry LibreTexts. (2020). 23.8: The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
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ResearchGate. (n.d.). Part a The GC/MS chromatogram of the analysis of twelve bisphenol analogues. Available at: [Link]
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ResearchGate. (n.d.). HPLC Conditions for the Analysis of BPA. Available at: [Link]
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LookChem. (n.d.). This compound. Available at: [Link]
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Human Metabolome Database. (2021). Showing metabocard for this compound (HMDB0247513). Available at: [Link]
- General Electric Company. (2006). Methods for preparing 1,1,1-tris(4-hydroxyphenyl)alkanes. Google Patents.
-
Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™. Available at: [Link]
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Stahl, S. S., et al. (2014). Aerobic Dehydrogenation of Cyclohexanone to Phenol Catalyzed by Pd(TFA)2/2-Dimethylaminopyridine: Evidence for the Role of Pd-Nanoparticles. Journal of the American Chemical Society, 136(14), 5461-5470. Available at: [Link]
-
Biernat, K., et al. (2021). Application of Solid Phase Extraction and High-Performance Liquid Chromatography with Fluorescence Detection to Analyze Bisphenol A Bis (2,3-Dihydroxypropyl) Ether (BADGE 2H2O), Bisphenol F (BPF), and Bisphenol E (BPE) in Human Urine Samples. Molecules, 26(23), 7192. Available at: [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]
-
Dabbawala, A. A., et al. (2015). Catalytic Dehydrogenation of Cyclohexanone to Phenol Over the Ru, Rh, Pd and Pt Surfaces in Sub-critical Water. Catalysis Letters, 145(1), 357-367. Available at: [Link]
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University of Rochester. (n.d.). Purification: How To. Available at: [Link]
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National University of Malaysia. (2022). Discovery of 2′,6-Bis(4-hydroxybenzyl)-2-acetylcyclohexanone, a Novel FtsZ Inhibitor. Molecules, 27(20), 7004. Available at: [Link]
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LookChem. (n.d.). 1,1-BIS(4-HYDROXYPHENYL)-3,3,5-TRIMETHYLCYCLOHEXANE. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, 100g. Available at: [Link]
- ExxonMobil Chemical Patents Inc. (2009). Process for producing phenol and/or cyclohexanone. Google Patents.
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ResearchGate. (n.d.). Fig. 3. Analytical gas-chromatographic stereoisomeric separation of. Available at: [Link]
- Eisai Co., Ltd. (2002). Separation of olefinic isomers. Google Patents.
-
National Center for Biotechnology Information. (n.d.). Trisphenol. PubChem. Available at: [Link]
- ExxonMobil Chemical Patents Inc. (2015). Process for producing phenol and/or cyclohexanone. Google Patents.
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Long-term storage and stability of 1,1-Bis(4-hydroxyphenyl)cyclohexane
Welcome to the technical resource center for 1,1-Bis(4-hydroxyphenyl)cyclohexane (also known as Bisphenol Z). This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and successful application of this compound in your experiments. Here, we address common questions and troubleshooting scenarios related to its storage, handling, and stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for solid this compound?
A1: For optimal long-term stability, solid this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] While room temperature is acceptable for short periods, storage at temperatures below 15°C is recommended to minimize the risk of slow degradation over time.[2] The container should be flushed with an inert gas like argon or nitrogen to protect the compound from air oxidation.
Q2: My solid this compound has developed a slight pink or yellowish tint. Is it still usable?
A2: A pink or yellowish discoloration is often an early sign of oxidation. Phenolic compounds are susceptible to slow air oxidation, which can form colored quinone-type products.[3] While a faint color change may not significantly impact the purity for some applications, it indicates that degradation has begun. For sensitive experiments, it is crucial to re-verify the purity of the compound using the analytical protocols outlined in this guide before use.
Q3: What solvents are recommended for preparing stock solutions, and how should these solutions be stored?
A3: this compound is soluble in alcohols (like methanol and ethanol), and other organic solvents such as acetonitrile and DMSO. For stock solutions, use high-purity, anhydrous solvents. Store stock solutions in tightly sealed vials with minimal headspace, protected from light (using amber vials or by wrapping in foil), and refrigerated (2-8°C). For long-term storage, freezing at -20°C is advisable. Be aware that the stability of bisphenols in solution can be affected by pH, with increased degradation observed at higher pH levels.[4]
Q4: What are the primary safety precautions when handling this compound?
A4: this compound can cause skin and serious eye irritation.[] It is recommended to handle the compound in a well-ventilated area or a fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid creating and inhaling dust.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Visual Inspection Issues
| Observation | Potential Cause | Recommended Action |
| White powder has turned pink, yellow, or brown. | Oxidation: Phenolic hydroxyl groups are susceptible to air oxidation, forming colored quinones and polymerized products.[3] This can be accelerated by exposure to light and elevated temperatures. | 1. Assess the extent of discoloration. A pale tint may indicate minor oxidation. 2. Perform a purity check using the HPLC or GC-MS protocol provided below. 3. For high-sensitivity applications, purification by recrystallization may be necessary. 4. Ensure future storage is under an inert atmosphere and protected from light. |
| Clumping or caking of the solid material. | Moisture Absorption: The compound may be hygroscopic. Absorbed water can accelerate hydrolytic degradation. | 1. Dry the material under vacuum. 2. Store the compound in a desiccator. 3. Re-evaluate purity, as moisture can impact stability. |
Analytical & Experimental Issues
| Observation | Potential Cause | Recommended Action |
| Appearance of unexpected peaks in HPLC/GC-MS analysis. | 1. Degradation: The compound may have degraded due to improper storage (oxidation, hydrolysis, photodegradation). 2. Synthesis Impurities: Residual starting materials (phenol, cyclohexanone) or byproducts from the synthesis process may be present.[6] | 1. Review the storage history of the compound. 2. Attempt to identify the impurity peaks by comparing with known degradation products of similar bisphenols (e.g., hydroxylated derivatives, phenol, hydroquinone).[1] 3. If degradation is suspected, a fresh vial of the compound should be used. 4. If impurities are from synthesis, purification may be required depending on the application's tolerance for such impurities. |
| Inconsistent or poor results in downstream applications (e.g., lower than expected reaction yield, variable biological activity). | Compound Instability/Degradation: The active concentration of your compound may be lower than calculated due to degradation. The degradation products could also be interfering with your assay. | 1. Confirm the purity and integrity of your current stock using the provided analytical protocols. 2. Prepare fresh stock solutions from a new, unopened vial of the solid compound. 3. Evaluate the stability of the compound under your specific experimental conditions (e.g., in your assay buffer, at the incubation temperature). |
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for common issues.
Potential Degradation Pathway (Inferred from Bisphenol A)
Under aerobic conditions and exposure to light or heat, this compound is likely to undergo oxidative degradation. The phenolic groups are the most reactive sites. A plausible, albeit simplified, pathway involves the formation of phenoxy radicals, which can then lead to hydroxylated species and potentially quinone-type structures, which are often colored. Further degradation could lead to the cleavage of the molecule.
Sources
Technical Support Center: Analysis of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPC)
Welcome to the technical support guide for the analysis of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPC), also known as Bisphenol Z. This resource is designed for researchers, analytical scientists, and drug development professionals who require robust and reproducible methods for quantifying BPC. Due to its phenolic structure, BPC is susceptible to various degradation pathways that can compromise analytical accuracy. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the integrity of your results.
Section 1: Frequently Asked Questions (FAQs) - Understanding BPC Stability
This section addresses the fundamental challenges associated with BPC analysis, focusing on the causality behind its instability.
Q1: What is this compound (BPC), and why is its stability a major concern during analysis?
A1: this compound (BPC) is an organic compound belonging to the bisphenol family.[1] Structurally, it features two phenol groups attached to a central cyclohexyl ring.[2] The critical feature influencing its stability is the presence of these phenolic hydroxyl groups. Phenols are susceptible to oxidation, which can be accelerated by factors such as light, heat, and elevated pH.[3][4][5] During analysis, this degradation can manifest as a loss of the parent analyte, the appearance of extraneous peaks, and overall poor reproducibility, leading to inaccurate quantification.
Q2: What are the primary degradation pathways for BPC that I should be aware of?
A2: BPC is primarily susceptible to three main degradation pathways:
-
Oxidative Degradation: This is the most common pathway. The phenolic hydroxyl groups can be oxidized to form phenoxy radicals, which can then undergo further reactions to form various degradation products.[3] This process is often initiated by atmospheric oxygen, trace metal ions, or reactive oxygen species and is exacerbated at higher pH.[4][6]
-
Photodegradation: Exposure to ultraviolet (UV) or even ambient laboratory light can induce photochemical reactions.[7] This process, known as photoionization, can also lead to the formation of phenoxyl radicals and other byproducts, causing a decrease in the concentration of the parent compound.[8]
-
Thermal Degradation: While BPC is relatively thermally stable, it begins to degrade at temperatures above 190°C.[9][10] This is a critical consideration for analytical techniques that involve heat, such as Gas Chromatography (GC) inlet ports or high-temperature sample evaporation steps. The cyclohexane moiety itself can also undergo thermal decomposition through C-C bond fission.[11]
Q3: My BPC standard solution is showing a decreasing peak area and new, smaller peaks over a few days. What is the likely cause?
A3: This is a classic sign of analyte degradation. The decreasing area of the main BPC peak indicates a loss of the parent compound, while the new peaks are its degradation products. The most likely culprits are oxidation and photodegradation, especially if the solution was stored in a clear vial at room temperature with exposure to light and air. To confirm this, you should prepare a fresh standard and re-analyze, ensuring proper storage conditions are met.
Q4: How should I properly store BPC stock solutions and prepared samples to ensure their integrity?
A4: Proper storage is crucial for preventing degradation. The following conditions are recommended:
-
Temperature: Store stock solutions and prepared samples at low temperatures, typically between 2-8°C for short-term storage (a few days) and at -20°C or lower for long-term storage.[12]
-
Light Protection: Always use amber glass vials or clear vials wrapped completely in aluminum foil to protect the solutions from light.[5]
-
Inert Atmosphere: For maximum stability, especially for long-term reference standards, consider purging the vial headspace with an inert gas like nitrogen or argon before sealing. This displaces oxygen and minimizes oxidative degradation.
-
Solvent Choice: Prepare stock solutions in a high-purity, degassed solvent like methanol or acetonitrile.
Q5: Can my lab equipment (vials, filters, tubing) be a source of interference or contribute to degradation?
A5: Absolutely. Bisphenols are widely used in the manufacturing of plastics like polycarbonate, and contamination is a well-documented issue.[13][14]
-
Leaching: Polycarbonate containers or tubing can leach BPC or other bisphenols, leading to artificially high results. It is best practice to use glass or polypropylene labware.[15]
-
Contamination: Always run a "true blank" (a sample containing only the final solvent that has passed through the entire sample preparation process) to check for contamination from your materials and reagents.
-
Filters: When filtering samples, choose a filter material that has been validated for low binding and non-interference with phenolic compounds, such as PTFE (polytetrafluoroethylene) or nylon.
Section 2: Troubleshooting Guide for BPC Analysis
This section provides practical solutions to common issues encountered during the chromatographic analysis of BPC.
Issue 1: Poor Peak Shape (Tailing)
-
Root Cause: The phenolic hydroxyl groups of BPC can engage in secondary interactions with active sites (residual silanols) on the HPLC column's silica packing, causing the peak to tail. This effect is more pronounced at neutral or basic pH.
-
Solution:
-
Acidify the Mobile Phase: Add a small amount of a weak acid, such as 0.1% formic acid, to both the aqueous and organic mobile phase components.[16] This ensures the phenolic groups remain protonated (neutral), minimizing secondary interactions and resulting in a sharp, symmetrical peak.
-
Check Column Health: A persistently tailing peak may indicate a deteriorating column. Perform a column wash procedure as recommended by the manufacturer or replace the column if necessary.
-
Issue 2: Low or Inconsistent Analyte Recovery
-
Root Cause: This is often due to degradation during sample preparation, especially during solvent evaporation steps, or analyte adsorption onto container surfaces.
-
Troubleshooting Steps:
-
Gentle Evaporation: If a solvent evaporation step is necessary to concentrate the sample, avoid high heat. Use a gentle stream of nitrogen at a temperature no higher than 40°C.
-
Use an Internal Standard (IS): The use of a stable, isotopically labeled internal standard (e.g., ¹³C₁₂-BPC or d₈-BPC) is highly recommended, particularly for complex matrices.[14] An IS is added at the beginning of the sample preparation process and will experience the same degradation or loss as the analyte, allowing for accurate correction and reliable quantification.
-
Minimize Transfers: Each sample transfer step (e.g., from vial to vial) introduces a risk of analyte loss due to adsorption. Streamline your sample preparation workflow to minimize these transfers.
-
Issue 3: Appearance of Degradation Peaks in the Autosampler
-
Root Cause: Samples may degrade while sitting in the autosampler tray, especially during long analytical runs, due to exposure to light and ambient temperature.
-
Solution:
-
Use a Cooled Autosampler: Set the autosampler temperature to a low value (e.g., 4-10°C) to slow down potential degradation reactions.
-
Protect Samples in the Tray: Ensure all vials in the autosampler, including standards, QCs, and samples, are amber or wrapped in foil.
-
Limit Batch Size: If a cooled autosampler is not available, limit the size of your analytical batches to minimize the time samples spend at room temperature before injection.
-
Section 3: Validated Protocols and Methodologies
Protocol 1: Recommended Storage Conditions for BPC Solutions
This table summarizes the best practices for storing BPC to maintain its chemical integrity.
| Condition | Stock Solutions (High Conc.) | Working Standards & Samples | Rationale |
| Temperature | -20°C or colder | 2-8°C (≤ 72 hours) or -20°C | Slows kinetic rates of degradation reactions.[12] |
| Container | Amber Borosilicate Glass | Amber Borosilicate Glass or Amber PP | Prevents photodegradation and minimizes leaching/adsorption.[5][15] |
| Atmosphere | Headspace purged with N₂ or Ar | Tightly sealed cap | Removes oxygen to prevent oxidative degradation. |
| pH | Stored in neutral, aprotic solvent | Prepared in mobile phase (acidified) | Low pH maintains the protonated state, which is less prone to oxidation. |
| Max Duration | 6-12 months (verify periodically) | Prepare fresh daily or validate stability | Ensures analyte concentration remains accurate. Stability can be sample-specific.[17] |
Protocol 2: Recommended Starting HPLC-UV Method
This method provides a robust starting point for the analysis of BPC. It should be validated according to internal SOPs and relevant regulatory guidelines.
-
Instrument: High-Performance Liquid Chromatography system with UV/Vis or Photodiode Array (PDA) Detector.
-
Column: Cogent Bidentate C8™, 4µm, 100Å, 4.6 x 75mm or equivalent high-quality C18 column.[16]
-
Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.
-
Mobile Phase B: 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 10.0 0 100 12.0 0 100 12.1 60 40 | 15.0 | 60 | 40 |
-
Flow Rate: 0.6 mL/min.[12]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
System Suitability: Prepare a mid-level standard. Acceptance criteria should include peak tailing factor ≤ 1.5 and %RSD of ≤ 2% for at least five replicate injections.
Section 4: Visualizing Degradation and Prevention
Visual aids can clarify complex processes. The following diagrams illustrate the key concepts discussed in this guide.
Caption: BPC Degradation Pathways and Prevention Strategies.
Caption: Critical Control Points in the BPC Analytical Workflow.
References
-
Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Research Progress of Methods for Degradation of Bisphenol A. (n.d.). PubMed Central. Retrieved from [Link]
-
Reductive-Oxidative Biodegradation of Bisphenol A under the Nitrate-Reducing Conditions: The Interplay with Carbon Metabolism and Nitrate Assimilation. (2025). ACS Publications. Retrieved from [Link]
-
HPLC methods for analysis of bisphenols in environmental samples. (2022). ResearchGate. Retrieved from [Link]
-
Oxidative Degradation of Bisphenol A (BPA) by UV/H2O2 Process. (2010). IEEE Xplore. Retrieved from [Link]
-
Oxidative Degradation of Bisphenol A (BPA) by UV/H2O2 Process. (2010). IEEE Xplore. Retrieved from [Link]
-
Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry. (2024). PubMed Central. Retrieved from [Link]
-
Quantification of Bisphenol A by HPLC. (n.d.). EAG Laboratories. Retrieved from [Link]
-
HPLC Method for Simultaneous Determination of Bisphenol-A-Diglycidyl Ether and Some of Its Reaction Products in Canned Foods Using Photodiode Array Detector. (2015). Oxford Academic. Retrieved from [Link]
-
Method Development for Selected Bisphenols Analysis in Sweetened Condensed Milk from a Can and Breast Milk Samples by HPLC–DAD and HPLC-QqQ-MS. (2019). PubMed Central. Retrieved from [Link]
-
Bisphenol A, BPA Analyzed with HPLC. (n.d.). MicroSolv. Retrieved from [Link]
-
Synthesis, spectral and thermal characterization of polyester derived from this compound. (2013). ResearchGate. Retrieved from [Link]
-
Synthesis, spectral and thermal characterization of polyester derived from this compound. (2013). ResearchGate. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Model Free Thermal Degradation Kinetics of Bisphenol-Z Based Polymers Containing Substituted Cyclohexane Group. (2013). ResearchGate. Retrieved from [Link]
-
Development of a Method for the Determination of Bisphenol A at Trace Concentrations in Human Blood and Urine and Elucidation of Factors. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Photodegradation of Bis(4-Hydroxyphenyl) Methane Based on the Inclusion of Two Cyclodextrins under Ultraviolet Irradiation. (2012). ResearchGate. Retrieved from [Link]
-
Degradation of Bis(4-Hydroxyphenyl)Methane (Bisphenol F) by Sphingobium yanoikuyae Strain FM-2 Isolated from River Water. (2010). PubMed Central. Retrieved from [Link]
-
This compound. (2021). Human Metabolome Database. Retrieved from [Link]
-
Challenges in the Analytical Preparation of a Biological Matrix in Analyses of Endocrine-Disrupting Bisphenols. (2022). MDPI. Retrieved from [Link]
-
Novel biodegradation pathways of cyclohexane by Rhodococcus sp EC1. (2018). ResearchGate. Retrieved from [Link]
-
Synthesis of 1,1 0 -bis(4-hydroxyphenyl)cyclohexane (BC) and 1,1 0 -bis(3-methyl-4-hydroxyphenyl)cyclohexane (MeBC). (2016). ResearchGate. Retrieved from [Link]
-
Analytical methods for the determination of bisphenol A in food. (2009). PubMed. Retrieved from [Link]
-
Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. (2004). PubMed. Retrieved from [Link]
-
Photodegradation of 4,4-Bis(4-hydroxyphenyl)valeric acid and its inclusion complex with β-cyclodextrin in aqueous solutions. (2013). ResearchGate. Retrieved from [Link]
-
Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry. (2014). RSC Publishing. Retrieved from [Link]
-
Development and validation of a green analytical method for determining fourteen bisphenols in bee pollen by ultra-high-performance liquid chromatography-tandem mass spectrometry. (2024). ScienceDirect. Retrieved from [Link]
-
Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). LCGC. Retrieved from [Link]
-
This compound, 500g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
-
Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. (2023). MDPI. Retrieved from [Link]
-
Photodegradation of the H1 Antihistaminic Topical Drugs Emedastine, Epinastine, and Ketotifen and ROS Tests for Estimations of Their Potent Phototoxicity. (2020). PubMed. Retrieved from [Link]
Sources
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0247513) [hmdb.ca]
- 2. This compound | C18H20O2 | CID 232446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Multiphase OH Oxidation of Bisphenols: Chemical Transformation and Persistence in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxidative Degradation of Bisphenol A (BPA) by UV/H2O2 Process | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 5. benchchem.com [benchchem.com]
- 6. Research Progress of Methods for Degradation of Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. kinetics.nsc.ru [kinetics.nsc.ru]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 12. academic.oup.com [academic.oup.com]
- 13. library.dphen1.com [library.dphen1.com]
- 14. mdpi.com [mdpi.com]
- 15. uvadoc.uva.es [uvadoc.uva.es]
- 16. Bisphenol A, BPA Analyzed with HPLC - AppNote [mtc-usa.com]
- 17. Determination of the urinary concentrations of six bisphenols in public servants by online solid-phase extraction-liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Production of High-Purity 1,1-bis(4-hydroxyphenyl)cyclohexane
Welcome to the technical support center for the synthesis and purification of high-purity 1,1-bis(4-hydroxyphenyl)cyclohexane (also known as Bisphenol Z). This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, you will find answers to common questions and solutions to problems you may encounter during your experiments.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis, purification, and analysis of this compound.
Q1: What is the primary method for synthesizing this compound?
A1: The most common and industrially established method is the acid-catalyzed condensation reaction of phenol with cyclohexanone.[1][2] In this electrophilic aromatic substitution reaction, two molecules of phenol react with one molecule of cyclohexanone to form the desired product and water.[2][3] An excess of phenol is typically used to drive the reaction towards the product and minimize side reactions.[1]
Q2: Which acid catalysts are most effective for this synthesis?
A2: A variety of acid catalysts can be used. Strong mineral acids like hydrochloric acid or sulfuric acid are effective.[4] Solid acid catalysts, such as sulfonated polystyrene resins (ion-exchange resins), are also widely employed, particularly in industrial settings, as they are easily separated from the reaction mixture.[2][5] The choice of catalyst can influence reaction rate and selectivity.[2]
Q3: Why is achieving high purity so critical for this compound?
A3: High purity is essential because this compound is often used as a monomer in the production of high-performance polymers like polycarbonates and epoxy resins.[4][6][7] The presence of impurities, even in small amounts, can negatively impact polymerization, leading to polymers with lower molecular weight, increased brittleness, and undesirable discoloration, which affects transparency and other physical properties.[6]
Q4: What are the most common impurities I should expect?
A4: Common impurities include:
-
Isomers: The primary isomeric impurity is the 2,4'-cyclohexylidenebisphenol (the ortho-para isomer), which forms alongside the desired 4,4'-isomer (para-para).[2][8]
-
Unreacted Starting Materials: Residual phenol and cyclohexanone may remain after the reaction.[1]
-
Side-Products: Other condensation products or colored by-products can form, especially under harsh reaction conditions.[6]
-
Inorganic Salts: If the reaction mixture is neutralized with an alkali, residual metal salts can be a source of contamination.[4]
Q5: What is the most effective method for purifying the crude product to >99% purity?
A5: Recrystallization is the most powerful and widely used technique for achieving high purity.[4][9] A multi-step crystallization process is often employed. An initial crystallization from the reaction mixture is followed by one or more recrystallization steps using carefully selected solvent systems, such as a lower aliphatic alcohol (e.g., methanol) and water, or a mixed solvent system involving an aromatic compound.[4][6] This process effectively removes isomers and other organic and inorganic impurities.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and purification process in a question-and-answer format.
Problem Area: Synthesis & Reaction Outcomes
Q: My reaction yield is consistently low. What are the likely causes and how can I fix it?
A: Low yield can stem from several factors. Let's break down the potential causes and solutions.
-
Cause 1: Incomplete Reaction. The reaction may not have reached completion.
-
Solution: Increase the reaction time or temperature. For the condensation of phenol and cyclohexanone, typical conditions can range from 55°C to 70°C for 25 to 80 minutes, depending on the specific reactants and catalyst used.[10] Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.
-
-
Cause 2: Catalyst Inactivity. The acid catalyst may be old, deactivated, or used in insufficient quantity.
-
Solution: Use a fresh batch of catalyst. If using an ion-exchange resin, ensure it has not been exhausted from previous use. The efficiency of these catalysts can degrade over time.[5] Ensure the catalytic amount is appropriate for the scale of your reaction.
-
-
Cause 3: Unfavorable Reactant Ratio. The molar ratio of phenol to cyclohexanone is critical.
-
Solution: Use a significant molar excess of phenol (e.g., 3:1 to 30:1) to push the equilibrium towards the formation of the bisphenol product.[11] This also helps to minimize the formation of unwanted by-products.
-
Problem Area: Purity & Product Quality
Q: My final product is off-color (e.g., pink, yellow, or brown). How can I prevent this?
A: Product discoloration is typically caused by the formation of oxidized or other chromophoric impurities.
-
Cause 1: Air Oxidation. Phenolic compounds are susceptible to oxidation, which can form colored quinone-type species, especially at elevated temperatures in the presence of air.
-
Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[12]
-
-
Cause 2: Harsh Reaction Conditions. Excessively high temperatures or prolonged reaction times can lead to the formation of colored degradation by-products.
-
Solution: Optimize the reaction temperature and time. Use the mildest conditions that still provide a reasonable reaction rate and yield.[13]
-
-
Cause 3: Impure Starting Materials. Impurities in the starting phenol or cyclohexanone can carry through or react to form colored contaminants.
-
Solution: Ensure the purity of your starting materials. Use freshly distilled phenol and cyclohexanone if necessary.
-
Q: HPLC analysis shows my product has significant isomeric impurities. How can I improve isomeric purity?
A: The formation of the undesired ortho-para isomer is a common selectivity issue in Friedel-Crafts type reactions.
-
Cause 1: Reaction Temperature. Higher temperatures can sometimes favor the formation of the thermodynamically more stable para-para isomer, but can also lead to more side products. Conversely, some catalytic systems may show better selectivity at lower temperatures.[13]
-
Solution: Experiment with adjusting the reaction temperature. A systematic study between 0°C and 70°C may reveal an optimal temperature for para-para selectivity with your specific catalyst.[13]
-
-
Cause 2: Inefficient Purification. The purification method may not be adequate to separate the isomers.
-
Solution: Optimize the recrystallization protocol. The solubility of the para-para and ortho-para isomers can differ significantly in certain solvent systems. A two-step crystallization process is highly effective. A primary crystallization can be followed by dissolving the crystals in a solvent like methanol or an aromatic compound and then inducing a second crystallization, often by adding an anti-solvent like water.[4][6]
-
Problem Area: Purification & Isolation
Q: I'm having trouble inducing crystallization of the product. What should I do?
A: Crystallization issues can arise from supersaturation problems or the presence of impurities that inhibit crystal formation.
-
Cause 1: Solution is not sufficiently supersaturated.
-
Solution 1: Add an Anti-Solvent. After dissolving the crude product in a good solvent (e.g., methanol), slowly add a miscible "anti-solvent" in which the product is insoluble (e.g., water) until the solution becomes cloudy. Gently warm the solution until it becomes clear again, then allow it to cool slowly.[4][9]
-
Solution 2: Reduce Solvent Volume. If using a single solvent, carefully evaporate some of the solvent to increase the concentration of the product and induce crystallization upon cooling.[4]
-
Solution 3: Scratching. Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
-
Cause 2: Rapid Cooling. Cooling the solution too quickly can lead to the formation of an oil or precipitate instead of well-defined crystals.[9]
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[9]
-
Visualized Workflows and Protocols
Overall Synthesis and Purification Workflow
The following diagram outlines the general process for producing high-purity this compound.
Caption: General workflow from reactants to high-purity final product.
Troubleshooting Decision Tree: Low Product Purity
This diagram provides a logical path for diagnosing and solving issues related to low product purity after initial synthesis and purification attempts.
Caption: Decision tree for troubleshooting low product purity issues.
Detailed Experimental Protocols
Protocol 1: Synthesis of Crude this compound
This protocol is based on a typical acid-catalyzed condensation reaction.
Materials & Reagents:
| Reagent/Material | Quantity | Moles (approx.) | Notes |
| Phenol | 112.8 g | 1.2 | Use high-purity, colorless crystals. |
| Cyclohexanone | 29.4 g | 0.3 | Use high-purity, freshly opened. |
| Acid Catalyst (e.g., HCl gas) | Catalytic amount | - | Or use ~10-15% w/w of an ion-exchange resin. |
| Inert Gas (Nitrogen/Argon) | - | - | For blanketing the reaction. |
Procedure:
-
Setup: Equip a four-necked flask with a mechanical stirrer, thermometer, gas inlet, and reflux condenser.
-
Charging Reactants: Charge the flask with phenol. Begin stirring and purge the system with an inert gas.
-
Catalyst Addition: Introduce the acid catalyst. If using HCl gas, bubble it through the molten phenol. If using a resin, add it to the phenol.[4]
-
Reaction Initiation: Begin slowly adding the cyclohexanone to the phenol-catalyst mixture over a period of 1-2 hours. The reaction is exothermic; maintain the temperature between 55-70°C using a water bath for cooling if necessary.[10]
-
Reaction Monitoring: After the addition is complete, continue stirring at the set temperature for an additional 1-3 hours. Monitor the disappearance of cyclohexanone via TLC or HPLC.[11]
-
Quenching & Neutralization: Once the reaction is complete, cool the mixture. If a liquid acid was used, neutralize the reaction mixture by adding an aqueous alkali solution (e.g., sodium hydroxide) until the pH is neutral. If a resin catalyst was used, simply filter it off.[4]
-
Isolation of Crude Product: The product will often begin to crystallize from the neutralized reaction mixture. Cool the mixture in an ice bath to maximize the precipitation of the crude product. Collect the solid by vacuum filtration.
-
Washing: Wash the crude solid with cold water to remove any remaining salts and unreacted phenol. Dry the crude product. This material will be used in the purification protocol.
Protocol 2: High-Purity Recrystallization
This protocol describes a two-step crystallization process to achieve >99% purity.[4][6]
Materials & Reagents:
| Reagent/Material | Quantity | Purpose |
| Crude Product | 100 g | Material to be purified. |
| Solvent 1 (e.g., Methanol) | 200 - 400 mL (or enough to dissolve) | Primary recrystallization solvent. |
| Solvent 2 (e.g., DI Water) | 100 - 200 mL | Anti-solvent to induce crystallization. |
| Activated Carbon (optional) | 1-2 g | For removing colored impurities. |
Procedure:
-
Dissolution: Place the crude, dried product into an appropriately sized Erlenmeyer flask. Add the primary solvent (methanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.[9] Avoid boiling for extended periods.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution hot for 5-10 minutes, and then remove the carbon via hot filtration through a fluted filter paper or a pad of Celite.
-
First Crystallization: Slowly add the anti-solvent (water) to the hot solution until a persistent cloudiness appears. Add a few drops of the primary solvent (methanol) to redissolve the precipitate and obtain a clear solution.[4]
-
Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Well-formed crystals should appear.
-
Chilling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[9]
-
Collection: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
-
Purity Analysis: Determine the purity of the final product using HPLC, GC, or by measuring its melting point (pure this compound melts at approximately 189-192°C).[14] A purity of >99.9% can be achieved with this method.[4]
References
- 1. Biomass-derived chemical substitutes for bisphenol A: recent advancements in catalytic synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00179A [pubs.rsc.org]
- 2. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
- 3. Understanding the Manufacturing of Bisphenol A: From Raw Materials to Market [chemanalyst.com]
- 4. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. WO2004041761A1 - Method for purifying 1,1-bis(4'-hydroxy-3'-methylphenyl)cyclohexane and methods of producing polycarbonates therefrom - Google Patents [patents.google.com]
- 7. arcjournals.org [arcjournals.org]
- 8. WO2016009362A1 - Synthesis of bisphenols - Google Patents [patents.google.com]
- 9. LabXchange [labxchange.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Cas 129188-99-4,1,1-BIS(4-HYDROXYPHENYL)-3,3,5-TRIMETHYLCYCLOHEXANE | lookchem [lookchem.com]
- 13. diva-portal.org [diva-portal.org]
- 14. This compound | 843-55-0 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Crystallization of 1,1-Bis(4-hydroxyphenyl)cyclohexane
Welcome to the technical support center for 1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions encountered during the crystallization of this compound. As Senior Application Scientists, we combine technical expertise with practical, field-tested knowledge to help you achieve optimal results.
Troubleshooting Guide
This section addresses specific issues you may encounter during the crystallization of this compound.
Problem: My this compound will not crystallize and remains an oil.
Answer: Oiling out is a common problem that occurs when the solute is supersaturated to the point where it comes out of solution as a liquid phase rather than a solid crystal lattice. This is often due to the boiling point of the solvent being higher than the melting point of the solute-solvent mixture or a very high concentration of impurities.
Step-by-Step Solutions:
-
Reduce the Concentration: Your solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to redissolve it. The goal is to find the minimal amount of hot solvent that completely dissolves the compound.
-
Lower the Crystallization Temperature: If the compound is melting in the solvent, try using a solvent with a lower boiling point. Alternatively, after dissolving the compound, allow the solution to cool more slowly to a lower temperature.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a pure crystal of this compound, add a tiny amount to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.
-
-
Consider a Different Solvent System: this compound is practically insoluble in water[1]. Crystallization is often achieved from organic solvents or a mixed solvent system. If a single solvent is not working, a two-solvent system can be effective. Dissolve the compound in a "good" solvent (one in which it is highly soluble) and then slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
Problem: The crystals of this compound are very small or needle-like.
Answer: The formation of very small or needle-like crystals is typically a result of rapid crystallization from a highly supersaturated solution. While these crystals may be pure, their small size can make them difficult to filter and wash effectively.
Step-by-Step Solutions:
-
Decrease the Rate of Cooling: Slow cooling is crucial for growing larger crystals. After dissolving your compound in the hot solvent, insulate the flask with glass wool or place it in a Dewar flask to slow down the cooling process.
-
Reduce the Degree of Supersaturation: Use slightly more solvent than the minimum required to dissolve the compound. This will lower the supersaturation level as the solution cools, allowing for slower, more controlled crystal growth.
-
Utilize a Solvent with Moderate Solubility: Choose a solvent in which this compound has moderate solubility at room temperature. This will prevent the solution from becoming excessively supersaturated upon cooling.
Problem: The recrystallized this compound is impure.
Answer: Impurities can be trapped within the crystal lattice (inclusion) or adsorbed onto the crystal surface. The purity of the final product is highly dependent on the proper choice of solvent and crystallization technique. Common impurities in the synthesis of bisphenols include isomers, such as the o,p'-isomer, which need to be removed to obtain the desired p,p'-isomer[2][3][4].
Step-by-Step Solutions:
-
Solvent Selection: The ideal recrystallization solvent should dissolve the desired compound well at elevated temperatures but poorly at lower temperatures, while the impurities should either be very soluble or insoluble at all temperatures.
-
Azeotropic Recrystallization: For bisphenol compounds, azeotropic distillation can be a highly effective purification method. For instance, using a water-immiscible organic solvent like toluene with a small amount of water can help in the selective crystallization of the desired isomer by removing water azeotropically[2][3][4]. This technique has been shown to be effective for separating p,p'-isomers from o,p'-isomers in similar compounds[2][3][4].
-
Washing: After filtration, wash the crystals with a small amount of cold, fresh solvent to remove any mother liquor adhering to the crystal surfaces.
-
Second Recrystallization: If the product is still impure, a second recrystallization may be necessary.
Problem: I am observing different crystal morphologies (polymorphism).
Answer: this compound is known to exhibit polymorphism, meaning it can exist in different crystal forms. These polymorphs can have different physical properties, such as melting point and solubility. The formation of a particular polymorph can be influenced by the crystallization method. Research has shown that melt crystallization and sublimation can produce different polymorphs of this compound[5][6][7].
Step-by-Step Solutions:
-
Control the Crystallization Conditions: The choice of solvent, cooling rate, and temperature can all influence which polymorph is formed. To ensure consistency, it is crucial to carefully control and document your crystallization parameters.
-
Characterize Your Crystals: If you suspect polymorphism, use analytical techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared spectroscopy (IR) to characterize the crystal form[6][7]. DSC can be particularly useful in identifying different polymorphs by their distinct melting points and phase transitions[6].
-
Thermodynamic vs. Kinetic Control: Rapid cooling often leads to a kinetically favored, less stable polymorph, while slow cooling is more likely to yield the thermodynamically stable form.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound?
A1: Here is a summary of the key physical properties:
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₀O₂ | [8] |
| Molecular Weight | 268.35 g/mol | [8] |
| Appearance | White powder | [1] |
| Melting Point | 190-192 °C | [1] |
| Water Solubility | Practically insoluble | [1] |
| LogP | 4.348 | [1] |
Q2: What is the best solvent for the crystallization of this compound?
A2: There is no single "best" solvent, as the optimal choice depends on the specific impurities you are trying to remove. However, for similar bisphenol compounds, toluene in the presence of a small amount of water has been shown to be effective for purification via azeotropic crystallization[2][3][4]. Alcohols, such as methanol, in a mixed solvent system with water have also been used[9]. A good starting point is to perform small-scale solubility tests with various solvents (e.g., toluene, methanol, ethanol, acetone, ethyl acetate) to determine the best candidate for your specific material.
Q3: How do I effectively dry the crystals of this compound?
A3: After filtration, the crystals should be dried to remove any residual solvent. This is typically done under vacuum at a temperature well below the melting point of the compound. A vacuum oven set to 60-80 °C is generally suitable. Drying to a constant weight ensures that all the solvent has been removed.
Q4: Can I use melt crystallization for this compound?
A4: Yes, melt crystallization is a possible method for purifying this compound and can lead to a specific polymorph[5][6][7]. This involves heating the compound above its melting point and then slowly cooling the melt to induce crystallization. However, this method may not be as effective at removing certain types of impurities compared to solution crystallization.
Experimental Protocol: Recrystallization of this compound
This protocol provides a general procedure for the recrystallization of this compound from a mixed solvent system of methanol and water.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flask
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Glass rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot methanol required to completely dissolve the solid with stirring.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Addition of Anti-Solvent: While the methanol solution is still hot, slowly add deionized water dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of hot methanol to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For better yield, you can then place the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture.
-
Drying: Dry the crystals under vacuum to a constant weight.
Visualizations
Troubleshooting Crystallization Workflow
Caption: A flowchart for troubleshooting common crystallization issues.
General Recrystallization Processdot
Sources
- 1. lookchem.com [lookchem.com]
- 2. US4638102A - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. EP0229357A1 - Recrystallization of bisphenol A by azeotropically drying the solvent - Google Patents [patents.google.com]
- 5. Polymorphs of this compound and multiple Z′ crystal structures by melt and sublimation crystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Polymorphs of this compound and multiple Z′ crystal structures by melt and sublimation crystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Polymorphs of this compound and multiple Z' crystal structures by melt and sublimation crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents [patents.google.com]
Minimizing impurities during the synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane
Welcome to the technical support center for the synthesis of 1,1-Bis(4-hydroxyphenyl)cyclohexane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize impurities and optimize your synthesis.
Introduction
The synthesis of this compound, a key monomer in the production of polycarbonates and epoxy resins, is typically achieved through the acid-catalyzed condensation of phenol with cyclohexanone. While seemingly straightforward, this Friedel-Crafts alkylation reaction is prone to the formation of several impurities that can significantly impact the quality and performance of the final polymer. This guide provides practical, experience-driven insights to help you navigate the challenges of this synthesis and achieve high-purity product.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound.
Question 1: My final product has a low yield of the desired p,p'-isomer and a high concentration of the o,p'-isomer. What is causing this, and how can I improve the selectivity?
Answer:
The formation of the undesired ortho,para' (o,p')-isomer is a common issue in the synthesis of bisphenols. The hydroxyl group of phenol is an ortho-, para-directing group, making both positions susceptible to electrophilic attack. However, the para-position is generally favored due to reduced steric hindrance.
Probable Causes:
-
High Reaction Temperature: Elevated temperatures provide the activation energy for the formation of the sterically hindered o,p'-isomer, reducing the selectivity for the p,p'-isomer.
-
Inappropriate Catalyst: Highly active or harsh catalysts can decrease selectivity.[1] The choice of catalyst, whether a strong mineral acid like HCl or a heterogeneous catalyst like a sulfonated ion-exchange resin, can influence the isomer ratio.[2]
-
Insufficient Phenol Excess: A lower molar ratio of phenol to cyclohexanone can lead to increased side reactions, including the formation of the o,p'-isomer.
Solutions:
-
Temperature Control: Maintain a controlled reaction temperature, typically in the range of 40-70°C, to favor the formation of the thermodynamically more stable p,p'-isomer.[]
-
Catalyst Selection: Employ a milder catalyst or optimize the concentration of the existing catalyst. Acidic ion-exchange resins are often preferred for their ease of separation and potential for improved selectivity.
-
Molar Ratio Adjustment: Utilize a significant excess of phenol (e.g., a 2:1 molar ratio of phenol to cyclohexanone or higher) to favor the desired bis-alkylation and suppress the formation of byproducts.[1][]
Question 2: My purified this compound is off-color (e.g., pink, yellow, or brown). What is the source of this discoloration, and how can I obtain a white product?
Answer:
Color formation in bisphenol synthesis is a frequent problem, often indicating the presence of minor, highly chromophoric impurities.
Probable Causes:
-
Oxidation of Phenolic Impurities: Trace amounts of phenolic byproducts can oxidize to form colored quinone-like structures, especially when exposed to air and light.
-
Residual Acid or Base: Lingering traces of the acid catalyst or neutralizing base can promote degradation and color formation during workup and storage.
-
High Temperatures During Purification: Excessive heat during solvent removal or drying can lead to thermal degradation of the product and impurities, resulting in discoloration.
-
Formation of Trisphenol and Other Condensation Byproducts: Complex impurities like trisphenol can contribute to color.[]
Solutions:
-
Thorough Purification: Effective crystallization is key. Often, a multi-step crystallization process using different solvent systems is necessary to remove the trace impurities that cause color.[4]
-
Complete Neutralization and Washing: Ensure the acid catalyst is completely neutralized after the reaction. Wash the crude product thoroughly to remove any residual salts.
-
Inert Atmosphere: During purification and drying, consider using an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Controlled Drying: Dry the purified product at the lowest effective temperature, preferably under vacuum.
Question 3: I am observing a significant amount of a higher molecular weight impurity that is difficult to remove by crystallization. What is this impurity and how can I prevent its formation?
Answer:
This higher molecular weight impurity is likely a "trisphenol," a common byproduct in bisphenol synthesis. It forms when a molecule of the desired this compound reacts with another molecule of cyclohexanone.
Probable Causes:
-
Sub-optimal Reactant Ratio: An insufficient excess of phenol allows the intermediate carbocation to react with the already formed bisphenol product instead of another phenol molecule.
-
High Cyclohexanone Concentration: Localized high concentrations of cyclohexanone can favor the formation of trisphenol.
Solutions:
-
Maintain High Phenol Excess: A significant molar excess of phenol is the most critical factor in minimizing trisphenol formation. This ensures that the carbocation intermediate is more likely to react with phenol than with the bisphenol product.
-
Controlled Addition of Cyclohexanone: Adding the cyclohexanone slowly to the phenol-catalyst mixture can help maintain a low concentration of the ketone throughout the reaction, thereby suppressing the formation of trisphenols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism for the synthesis of this compound?
A1: The synthesis is an example of a Friedel-Crafts alkylation. The mechanism involves three main steps:
-
Carbocation Formation: The acid catalyst protonates the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic. This is then attacked by a molecule of phenol. Subsequent dehydration leads to the formation of a resonance-stabilized carbocation.
-
Electrophilic Aromatic Substitution: The carbocation is attacked by a second molecule of phenol, primarily at the para position due to steric and electronic factors. This forms the carbon-carbon bond of the final product.
-
Deprotonation: A proton is lost from the phenol that just added, restoring aromaticity and regenerating the acid catalyst.
Q2: Why is an excess of phenol used in the reaction?
A2: Using an excess of phenol serves two primary purposes:
-
Maximizing Yield: It drives the reaction equilibrium towards the formation of the desired bis-substituted product.
-
Minimizing Byproducts: A high concentration of phenol increases the probability that the intermediate carbocation will react with phenol rather than with the this compound product, which would lead to the formation of trisphenol and other higher-order oligomers.[1]
Q3: What are the advantages of using a heterogeneous catalyst like an acidic ion-exchange resin over a homogeneous catalyst like hydrochloric acid?
A3: Heterogeneous catalysts offer several advantages in industrial and laboratory settings:
-
Ease of Separation: The solid resin catalyst can be easily removed from the reaction mixture by simple filtration, eliminating the need for a neutralization and washing step to remove a soluble acid.
-
Reduced Corrosion: Ion-exchange resins are generally less corrosive to reaction vessels than strong mineral acids.
-
Catalyst Reusability: The resin can often be regenerated and reused, which is more economical and environmentally friendly.[5]
-
Potential for Higher Selectivity: In some cases, the defined pore structure of the resin can provide shape selectivity, favoring the formation of the desired p,p'-isomer.
Q4: What analytical techniques are most suitable for determining the purity of this compound?
A4: A combination of techniques is often employed for comprehensive purity analysis:
-
High-Performance Liquid Chromatography (HPLC): This is the most common method for quantifying the main product and its isomers (like o,p'-isomer) and other related impurities. A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is typically used with UV detection.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile impurities. Derivatization may be necessary to increase the volatility of the phenolic compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for structural elucidation of the main product and any isolated impurities. It can confirm the isomeric structure and identify functional groups.[7][8]
-
Mass Spectrometry (MS): Can be coupled with LC or GC to provide molecular weight information and fragmentation patterns, aiding in the identification of unknown impurities.[9][10]
Visualizing the Process
Reaction Mechanism and Impurity Formation
The following diagram illustrates the core reaction pathway and the formation of the primary isomeric and oligomeric impurities.
Caption: Reaction mechanism and impurity formation pathways.
Troubleshooting Logic Flow
This diagram provides a logical workflow for diagnosing and resolving common issues during the synthesis.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. ijpcbs.com [ijpcbs.com]
- 4. US20050004405A1 - Method for producing high purity 1,1-bis(4-hydroxyphenyl)cyclohexanes - Google Patents [patents.google.com]
- 5. Polymorphs of this compound and multiple Z′ crystal structures by melt and sublimation crystallization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rapid determination of key impurities in high purity bisphenol A with reversed phase separation and triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Troubleshooting of the determination of bisphenol A at ultra-trace levels by liquid chromatography and tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Estrogenic Potency of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ) and Bisphenol A (BPA)
This guide provides a comprehensive technical comparison of the estrogenic potency of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ), also known as Bisphenol Z, and the widely studied endocrine disruptor, Bisphenol A (BPA). It is designed for researchers, toxicologists, and drug development professionals who require a nuanced understanding of the biological activity of BPA alternatives.
Introduction: The Imperative for Rigorous Estrogenic Assessment
Bisphenol A (BPA) is a foundational chemical in the production of polycarbonate plastics and epoxy resins, but its well-documented estrogenic activity and potential to disrupt endocrine systems have led to widespread public health concern and regulatory action.[1] This has catalyzed the search for safer alternatives. This compound (BPZ) is a structural analog of BPA used to enhance the thermal properties and toughness of materials like epoxy resins.[2] Given its structural similarity to BPA, a thorough evaluation of its estrogenic potency is critical to prevent regrettable substitutions, where a hazardous chemical is replaced with one that is equally or more harmful.
The estrogenic activity of a compound is its ability to mimic the effects of endogenous estrogens, primarily 17β-estradiol (E2). This activity is typically mediated by binding to and activating estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors that regulate gene expression critical for development, reproduction, and metabolism.[2] This guide synthesizes experimental data from a range of in vitro and in vivo assays to provide a direct comparison of the estrogenic potencies of BPZ and BPA.
Comparative Estrogenic Potency: A Weight-of-Evidence Analysis
The assessment of estrogenic potency is not defined by a single value but by a convergence of evidence from multiple experimental systems. Different assays measure distinct events in the estrogen signaling cascade, from initial receptor binding to downstream cellular and physiological responses. The relative potency of BPZ and BPA can vary depending on the specific endpoint, cell type, or model organism used. The following table summarizes key experimental findings.
| Assay Type | Endpoint Measured | Relative Potency Finding | Key Experimental Details | Reference |
| ER Transcriptional Activation | ERα-mediated luciferase reporter gene activation in HepG2 cells. | BPZ is 3.0-fold more potent than BPA. | The study evaluated 22 different bisphenol compounds for their ability to induce ERα and ERβ-mediated activity. | [1][3] |
| ER Transcriptional Activation | ERα-mediated transactivation in HeLa 9903 cells. | BPZ shows higher relative potency than BPA. | Based on the Relative Potency Concentration (RPCMax), the order was BPC > BPE > BPZ > BPB > BPAF > BPA. | [4] |
| Breast Cancer Cell Proliferation | ER-mediated cell proliferation and gene expression in MCF-7, MDA-MB-231, and T47D cells. | BPZ is slightly more potent than BPA. | The overall ranking of estrogenic activity was BPAF > BPB > BPZ ~ BPA > BPF ~ BPAP > BPS. | [5] |
| Receptor Binding Assay | Competitive binding to human nuclear receptors ERα and ERβ. | BPZ binds more potently than BPA. | BPZ was identified as a highly potent binder to ERα and ERβ, with IC50 values in the nanomolar range. | [6] |
| In Vivo Uterine Gene Expression | Uterine gene transcript profiles in ovariectomized mice. | BPZ and BPA show similar early-phase responses. | Both xenoestrogens showed gene expression profiles highly correlated to estradiol at 2 hours, but this correlation diminished at 24 hours.[7] | [7] |
The data consistently indicates that BPZ is not a less potent estrogen than BPA. In fact, multiple in vitro assays suggest that BPZ exhibits equal or greater estrogenic potency than BPA , particularly in its ability to activate the estrogen receptor alpha (ERα) and stimulate the proliferation of estrogen-responsive cells.[1][4][5]
Mechanistic Framework: The Estrogen Receptor Signaling Pathway
The biological effects of BPZ and BPA are initiated by their binding to estrogen receptors. As xenoestrogens, they compete with endogenous estradiol for the ligand-binding pocket of ERα and ERβ. This binding event triggers a conformational change in the receptor, causing it to dissociate from heat shock proteins, dimerize, and translocate into the nucleus. The receptor dimer then binds to specific DNA sequences called Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits a complex of co-regulatory proteins (coactivators or corepressors) that ultimately modulate the transcription of these genes, leading to a physiological response. The potency of a given compound is determined by its binding affinity for the receptor and its efficacy in promoting a conformation that favors the recruitment of coactivators for robust gene transcription.
Figure 1: A diagram illustrating the canonical signaling pathway for estrogenic compounds like BPA and BPZ via nuclear estrogen receptors.
Methodologies for Quantifying Estrogenic Potency
A tiered approach, combining in vitro and in vivo assays, is essential for a comprehensive assessment of estrogenic activity. The following protocols represent core methodologies cited in the comparative evaluation of BPZ and BPA.
Estrogen Receptor (ER) Transcriptional Activation Assay
This in vitro assay is a high-throughput method to quantify the ability of a chemical to activate the estrogen receptor and drive the expression of a reporter gene.
Principle: A host cell line (e.g., HeLa, HepG2) is transfected with two plasmids: one expressing the human ERα or ERβ, and another containing a reporter gene (e.g., luciferase) downstream of multiple EREs. When an estrogenic compound activates the ER, the complex binds to the EREs and drives the transcription of the reporter gene, producing a measurable light signal.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Plate host cells (e.g., HeLa 9903) in 96-well plates. Co-transfect the cells with an ER expression vector and an ERE-luciferase reporter vector.
-
Compound Preparation: Prepare serial dilutions of test compounds (BPZ, BPA) and a positive control (17β-estradiol) in an appropriate solvent (e.g., DMSO).
-
Cell Treatment: After an incubation period to allow for gene expression, replace the culture medium with medium containing the various concentrations of the test compounds or controls. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the treated cells for 20-24 hours to allow for receptor activation and luciferase expression.
-
Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the luminescence using a microplate luminometer.
-
Data Analysis: Normalize the luminescence data to a control for cell viability. Plot the concentration-response curves and calculate the EC50 (half-maximal effective concentration) for each compound. Relative potency can be calculated by comparing the EC50 of the test compound to that of the positive control.
MCF-7 Cell Proliferation Assay (E-Screen)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which endogenously expresses ERα.[8][9]
Principle: The growth of MCF-7 cells is stimulated by estrogenic compounds.[10] The increase in cell number, measured after several days of exposure, is proportional to the estrogenic activity of the test substance.
Step-by-Step Protocol:
-
Cell Maintenance: Culture MCF-7 cells in a complete growth medium.
-
Hormone Stripping: To reduce background estrogenic effects, switch the cells to a medium containing charcoal-stripped fetal bovine serum for 3-4 days prior to the experiment.
-
Seeding: Seed the hormone-deprived cells into 96-well plates and allow them to attach.
-
Compound Exposure: Replace the medium with experimental medium containing serial dilutions of BPZ, BPA, E2 (positive control), and a vehicle control.
-
Incubation: Incubate the plates for 6-7 days to allow for cell proliferation.
-
Quantification: Measure the final cell biomass. This is commonly done using the sulforhodamine B (SRB) assay, which stains total cellular protein. Read the absorbance on a plate reader.
-
Data Analysis: Generate dose-response curves. The proliferative effect (PE) is calculated by comparing the maximum proliferation induced by the test compound to that induced by E2.
Figure 2: A tiered workflow for the comprehensive evaluation of a compound's estrogenic potency.
Conclusion
The available scientific evidence indicates that this compound (BPZ) is an estrogenically active compound. Contrary to the desired outcome of finding a safer, non-hormonally active alternative to BPA, multiple independent in vitro studies demonstrate that BPZ possesses an estrogenic potency that is comparable to, and in some assays, greater than that of BPA.[1][4][5] It effectively binds to and activates estrogen receptors, leading to downstream effects such as the proliferation of hormone-dependent cancer cells.
For researchers, regulators, and industry professionals, these findings underscore a critical principle: structural similarity to a known endocrine disruptor warrants a comprehensive toxicological evaluation. The case of BPZ vs. BPA illustrates that seemingly minor modifications to the bisphenol backbone do not necessarily mitigate, and may even enhance, estrogenic activity. Therefore, a weight-of-evidence approach utilizing a battery of validated in vitro and in vivo assays is indispensable for the responsible development and regulation of BPA alternatives.
References
-
Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. Toxicological Sciences. [Link]
-
Estrogenic activity of BPA alternatives. Food Packaging Forum. [Link]
-
Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. Journal of Hazardous Materials. [Link]
-
Mixture Effects of Bisphenol A and Its Structural Analogs on Estrogen Receptor Transcriptional Activation. International Journal of Molecular Sciences. [Link]
-
Estrogenic activity of bis(4-hydroxyphenyl)methanes with cyclic hydrophobic structure. Bioorganic & Medicinal Chemistry. [Link]
-
Uterotrophic assay, Hershberger assay, and subacute oral toxicity study of 4,4'-[1-[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl]ethylidene]bis[phenol] based on the OECD draft protocols. Archives of Toxicology. [Link]
-
Receptor-binding affinities of bisphenol A and its next-generation analogs for human nuclear receptors. Journal of Applied Toxicology. [Link]
-
In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. Ecotoxicology and Environmental Safety. [Link]
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In vitro and in vivo estrogenic activity of chlorinated derivatives of bisphenol A. Reproductive Toxicology. [Link]
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Uterotrophic bioassay in immature rats - A MODEL FOR THE TESTING AND ASSESSMENT OF ENDOCRINE DISRUPTING CHEMICALS. Urosphere. [Link]
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The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology. Journal of Toxicological Sciences. [Link]
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Test No. 440: Uterotrophic Bioassay in Rodents. OECD. [Link]
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Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. Toxicology Research. [Link]
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Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences. [Link]
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In vivo and in silico analyses of estrogenic potential of bisphenol analogs in medaka (Oryzias latipes) and common carp (Cyprinus carpio). Ecotoxicology and Environmental Safety. [Link]
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Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. Toxicology Research. [Link]
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Bisphenol A derivatives act as novel coactivator-binding inhibitors for estrogen receptor β. Journal of Biological Chemistry. [Link]
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Story of the Uterotrophic Assay. Regulations.gov. [Link]
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Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. ResearchGate. [Link]
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In vivo screening evaluation of 12 chemicals as candidate endocrine disruptors using ovariectomized mouse uterotrophic bioassay. Regulatory Toxicology and Pharmacology. [Link]
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Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences. [Link]
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Molecular mechanism of action of bisphenol and bisphenol A mediated by oestrogen receptor alpha in growth and apoptosis of breast cancer cells. Journal of Molecular Endocrinology. [Link]
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Bisphenol-A modulates proliferation of human breast adenocarcinoma cells (MCF-7) by modulating apoptosis and cyclin-A. Endocrine Abstracts. [Link]
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Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ. Environmental Health Perspectives. [Link]
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Antiestrogenically active 1,1,2-tris(4-hydroxyphenyl)alkenes without basic side chain: synthesis and biological activity. Journal of Medicinal Chemistry. [Link]
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Cytotoxic esters of 1,1-bis-(4-hydroxyphenyl)-2-phenyl-but-1-ene with selective antitumor activity against estrogen receptor-containing mammary tumors. Journal of Cancer Research and Clinical Oncology. [Link]
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Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives. [Link]
-
Estrogenic activity of mixtures in the Salish Sea: The use of high throughput toxicity data with chemical information from fish bile and other matrices. PLOS ONE. [Link]
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Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives. [Link]
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- 2. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Influence of Endocrine Disrupting Chemicals on the Proliferation of ERα Knockdown-Human Breast Cancer Cell Line MCF-7; New Attempts by RNAi Technology - PMC [pmc.ncbi.nlm.nih.gov]
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Navigating the Post-BPA Landscape: A Comparative Toxicity Assessment of Bisphenol Z and Other Bisphenol Analogues
A Senior Application Scientist's Guide for Researchers
The widespread restriction of Bisphenol A (BPA) due to its well-documented endocrine-disrupting properties has led to the proliferation of numerous structural analogues, often marketed under the reassuring "BPA-free" label.[1][2] Among these substitutes, compounds like Bisphenol S (BPS), Bisphenol F (BPF), and the less-studied Bisphenol Z (BPZ) have become prevalent in consumer products, from plastics and resins to food packaging.[3][4] However, the structural similarity of these analogues to BPA raises significant concerns about their safety, suggesting that replacing one bisphenol with another may not mitigate the potential for adverse health effects.[2]
This guide provides a comparative toxicity assessment of Bisphenol Z and other common bisphenols, synthesizing experimental data to offer researchers, scientists, and drug development professionals a clear, evidence-based perspective. We will delve into the cytotoxic, genotoxic, and endocrine-disrupting potential of these compounds, supported by detailed experimental protocols and mechanistic insights to facilitate a deeper understanding of their toxicological profiles.
Comparative Toxicity: A Quantitative Overview
The assumption that BPA analogues are inherently safer is challenged by a growing body of scientific literature.[1] Different clinical and toxicological studies have shown that many of these bisphenols exhibit endocrine-disrupting effects, cytotoxicity, and genotoxicity.[1] The following tables summarize key experimental findings, providing a direct comparison of the toxicological potency of BPZ and other bisphenols.
Table 1: Comparative Cytotoxicity of Bisphenols in Human Cell Lines
Cytotoxicity assays measure the ability of a substance to cause cell death. The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a key metric, with lower values indicating higher toxicity.
| Bisphenol | Cell Line | Assay | IC50 / EC50 (µM) | Key Findings | Reference |
| BPZ | MCF-7 (Breast Cancer) | MTT | Lower than BPF and BPS | More cytotoxic than BPF and BPS, but less than BPA. | [5] |
| BPZ | HSeC (Sertoli Cells) | MTT | Lower than BPF and BPS | More cytotoxic than BPF and BPS, but less than BPA. | [5] |
| BPZ | Zebrafish (Embryo) | Acute Toxicity | LC50: 9.6 µM | More toxic than BPS, BPC, and BPF in this model. | [4] |
| BPA | MCF-7 (Breast Cancer) | MTT | Lower than BPZ, BPF, BPS | Higher cytotoxicity compared to several analogues in this study. | [5] |
| BPA | H295R (Adrenocortical) | MTT | > 100 µM | Significant decrease in mitochondrial activity at higher concentrations. | [6] |
| BPS | HepG2 (Liver Cancer) | IC30 | 191.52 µM | Found to have immunotoxic effects at its IC30 dose. | [7] |
| BPS | H295R (Adrenocortical) | MTT | > 100 µM | Least toxic among BPA, BPB, BPF, and BPS in this study. | [6] |
| BPF | HepG2 (Liver Cancer) | IC30 | 371.89 µM | Found to have apoptotic and immunotoxic effects at its IC30 dose. | [7] |
| BPF | Human Peripheral Blood Cells | Comet Assay | - | Induced cytotoxicity via oxidative stress and genotoxicity.[8] | [8] |
| BPAF | Multiple Cell Lines | - | EC50: 6-27.9 µM | Consistently low EC50 values, indicating elevated toxicity.[9] | [9] |
| BPE | Caco-2 (Intestinal) | - | EC50: ~0.2 µM | Manifested the highest cytotoxicity in Caco-2 cells.[9] | [9] |
| BPB | H295R (Adrenocortical) | MTT | ~25 µM | Most toxic bisphenol in this study, significantly reducing mitochondrial activity. | [6] |
Note: Direct comparison of IC50/EC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and exposure times.
Table 2: Comparative Genotoxicity of Bisphenols
Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, potentially leading to mutations and cancer.
| Bisphenol | Model System | Assay | Key Findings | Reference |
| BPZ | Mouse Oocytes | - | Induced severe DNA damage and triggered early apoptosis. | [10] |
| BPA | HepG2 Spheroids | Comet Assay | Induced DNA double-strand breaks.[11] | [11] |
| BPA | Human Peripheral Blood Cells | Micronucleus Assay | Significant genotoxic effect at concentrations of 0.025-0.1 µg/ml.[12] | [12] |
| BPS | HepG2 Spheroids | Comet Assay | Significantly increased DNA strand breaks after 96h exposure.[11] | [11] |
| BPS | Human Peripheral Blood Cells | Micronucleus Assay | Genotoxic properties at concentrations of 0.05-0.1 µg/ml.[12] | [12] |
| BPF | Human Peripheral Blood Cells | Comet Assay | Found to be genotoxic.[8] | [8] |
| BPF | Human Peripheral Blood Cells | Micronucleus Assay | Significant genotoxic effect at concentrations of 0.025-0.1 µg/ml.[12] | [12] |
| BPAP | HepG2 Spheroids | Comet Assay | Most effective at inducing DNA single-strand breaks among tested BPs.[11] | [11] |
Table 3: Comparative Endocrine-Disrupting Activity of Bisphenols
Endocrine-disrupting chemicals interfere with the body's hormonal systems. A primary mechanism for bisphenols is their interaction with estrogen and androgen receptors.
| Bisphenol | Receptor Target | Activity | Relative Potency | Reference |
| BPZ | Estrogen Receptor α (ERα) | Agonist | 3.0-fold more potent than BPA. | [13][14] |
| BPZ | Estrogen Receptor β (ERβ) | Agonist | Induced ERβ-mediated activity. | [13][15] |
| BPZ | Androgen Receptor (AR) | Antagonist | Exhibited anti-androgenic activity. | [13][15] |
| BPA | Estrogen Receptor α (ERα) | Agonist | Baseline for comparison. | [13][14] |
| BPA | Androgen Receptor (AR) | Antagonist | Exhibited anti-androgenic activity. | [13][15][16] |
| BPS | Estrogen Receptor α (ERα) | Agonist | Showed estrogenic activity. | [13][15] |
| BPS | Androgen Receptor (AR) | No Antagonistic Activity | Did not act as an AR antagonist in the study. | [13][15] |
| BPF | Estrogen Receptor α (ERα) | Agonist | Showed estrogenic activity. | [13][15] |
| BPF | Androgen Receptor (AR) | Antagonist | Exhibited anti-androgenic activity. | [13][15] |
| BPAF | Estrogen Receptor α (ERα) | Agonist | 9.2-fold more potent than BPA. | [13][14] |
Mechanistic Insights into Bisphenol Toxicity
Endocrine Disruption: A Common Pathway
Bisphenols exert their endocrine-disrupting effects primarily by mimicking the natural hormone 17β-estradiol and interacting with nuclear hormone receptors, particularly the estrogen receptors (ERα and ERβ) and the androgen receptor (AR).[16][17]
-
Estrogenic Activity : Upon binding to estrogen receptors, bisphenols can trigger a cascade of events, including receptor dimerization, translocation to the nucleus, and binding to Estrogen Response Elements (EREs) on DNA. This can improperly regulate the transcription of estrogen-responsive genes, leading to disruptions in reproductive health, development, and metabolism.[16][18] Studies show that BPZ, BPAF, and BPB are even more potent activators of ERα than BPA itself.[13][14]
-
Anti-Androgenic Activity : Many bisphenols, including BPZ, BPA, and BPF, also act as antagonists to the androgen receptor.[13][15] By blocking the action of androgens like testosterone, they can interfere with male reproductive development and function.[19]
Caption: Generalized signaling pathway for bisphenol-induced estrogenic activity.
Cytotoxicity and Genotoxicity: Beyond Hormonal Effects
The adverse effects of bisphenols are not limited to endocrine disruption. Many analogues induce direct cellular damage through cytotoxicity and genotoxicity.
-
Cytotoxicity : The cytotoxic potential of bisphenols varies significantly depending on the specific analogue and the cell type being tested.[9] For instance, BPE shows high toxicity in intestinal cells, while BPB is particularly potent against adrenocortical cells.[6][9] One proposed mechanism involves the induction of oxidative stress, leading to an increase in reactive oxygen species (ROS) that damage cellular components and compromise cell viability.[8]
-
Genotoxicity : Bisphenols have been shown to cause DNA damage, including single and double-strand breaks, as detected by the Comet assay.[8][11] Compounds like BPA and BPF can also increase the frequency of micronuclei, a marker of chromosomal damage.[12] This DNA damage can disrupt the cell cycle and, if not repaired, lead to apoptosis or potentially carcinogenic mutations.[10]
Key Experimental Protocols
To ensure reproducibility and facilitate further research, this section provides detailed, step-by-step protocols for standard assays used in the toxicological assessment of bisphenols.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20]
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[21][22]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Exposure:
-
Prepare serial dilutions of Bisphenol Z and other test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., DMSO).
-
Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Solubilization:
-
Data Acquisition:
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Protocol 2: Alkaline Comet Assay for DNA Damage
The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage at the level of individual cells.[24]
Principle: Cells are embedded in agarose gel on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis. Damaged DNA fragments migrate away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.[25][26]
Step-by-Step Methodology:
-
Cell Preparation:
-
Expose cells in suspension or culture to test bisphenols for a defined period.
-
Harvest the cells and resuspend them in ice-cold PBS at a concentration of 1-2 x 10⁵ cells/mL.
-
-
Slide Preparation:
-
Mix the cell suspension with low melting point (LMP) agarose (typically 0.5% to 1%) at a 1:10 (v/v) ratio.
-
Pipette 70-80 µL of the cell-agarose mixture onto a pre-coated slide.
-
Cover with a coverslip and allow the agarose to solidify at 4°C for 10-15 minutes.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in a cold, freshly prepared lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added just before use).
-
Incubate for at least 1 hour at 4°C, protected from light.[11]
-
-
Alkaline Unwinding and Electrophoresis:
-
Remove slides from the lysis buffer and place them in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13).
-
Let the DNA unwind for 20-40 minutes.[11]
-
Apply a voltage (e.g., 25 V, ~300 mA) for 20-30 minutes.[11] All steps should be performed at 4°C to prevent additional DNA damage.
-
-
Neutralization and Staining:
-
Gently remove the slides and immerse them in a neutralization buffer (e.g., 0.4 M Tris, pH 7.5) for 5-10 minutes. Repeat 2-3 times.
-
Stain the DNA with a fluorescent dye (e.g., SYBR Gold or propidium iodide) for 5-20 minutes.
-
-
Visualization and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify DNA damage (e.g., % DNA in the tail, tail length, tail moment).
-
Protocol 3: Estrogen Receptor (ER) Transcriptional Activation Assay
This reporter gene assay is used to quantify the estrogenic activity of compounds by measuring their ability to activate the estrogen receptor.[27]
Principle: Cells (e.g., T47D or MCF-7, which endogenously express ER) are transfected with a plasmid containing an estrogen-responsive element (ERE) linked to a reporter gene (e.g., luciferase).[18] When an estrogenic compound activates the ER, the ER-complex binds to the ERE, driving the expression of the reporter gene, which produces a measurable signal (light).[28]
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
Culture an appropriate cell line (e.g., T47D, MCF-7, HepG2) in a phenol red-free medium supplemented with charcoal-stripped serum to reduce background estrogenic activity.
-
Seed cells in a 96-well plate.
-
Transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization) using a suitable transfection reagent. Stablely transfected cell lines can also be used.[18]
-
-
Compound Exposure:
-
After 24 hours of transfection, replace the medium with fresh phenol red-free medium containing serial dilutions of the test bisphenols, a positive control (17β-estradiol), and a vehicle control.
-
Incubate for 18-24 hours.
-
-
Lysis and Luciferase Assay:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Transfer the cell lysate to a white, opaque 96-well plate.
-
-
Data Acquisition:
-
Add the luciferase assay substrate to the lysate and immediately measure the luminescence using a luminometer.
-
If a normalization control was used, add the appropriate substrate (e.g., Stop & Glo® reagent for Renilla) and measure the second signal.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the control (Renilla) luciferase signal.
-
Plot the normalized data as a function of compound concentration to generate dose-response curves and determine EC50 values.
-
Conclusion and Future Directions
The evidence strongly indicates that many "BPA-free" alternatives are not necessarily safe. Bisphenol Z, like many other analogues, demonstrates significant cytotoxic, genotoxic, and endocrine-disrupting activities, in some cases with greater potency than BPA.[4][10][13] Specifically, BPZ shows potent estrogenic and anti-androgenic effects, highlighting its potential to interfere with crucial hormonal pathways.[13][14]
This comparative guide underscores the critical need for a more thorough toxicological evaluation of all BPA analogues before their widespread adoption in consumer products. For researchers and drug development professionals, it is imperative to:
-
Adopt a Class-Based Approach: Regulators and scientists should consider bisphenols as a class of compounds with potentially similar toxicological properties, rather than evaluating them one by one.
-
Utilize a Battery of Assays: A comprehensive assessment requires multiple endpoints, including cytotoxicity, genotoxicity, and various forms of endocrine disruption, across different cell and animal models.
-
Prioritize Mechanistic Studies: Understanding the molecular mechanisms behind bisphenol toxicity is crucial for predicting the effects of new analogues and for developing safer alternatives.
The pursuit of safer materials must be guided by rigorous scientific inquiry. By employing the methodologies and data presented here, the scientific community can contribute to a more accurate risk assessment of bisphenol analogues and better protect human health.
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A Comparative Analysis of Receptor Binding Affinity: Bisphenol Z vs. Bisphenol A
An In-Depth Technical Guide for Researchers
The widespread industrial use of Bisphenol A (BPA) and the growing concern over its endocrine-disrupting properties have led to the development and adoption of numerous structural analogs, including Bisphenol Z (BPZ). This guide provides a comprehensive comparison of the receptor binding affinities of BPZ and BPA, offering experimental data and procedural insights for researchers in toxicology, pharmacology, and drug development. Understanding the nuanced interactions of these compounds with nuclear and other receptors is critical for assessing their potential health risks and guiding the development of safer alternatives.
Comparative Receptor Binding Affinity: A Tabular Overview
The estrogenic activity of bisphenols is primarily mediated through their interaction with estrogen receptors (ERα and ERβ) and the G protein-coupled estrogen receptor (GPER). The following table summarizes key findings from various studies, comparing the binding affinities and estrogenic potencies of BPZ and BPA.
| Compound | Receptor | Assay Type | Metric | Value | Relative Potency/Efficacy | Source(s) |
| Bisphenol A (BPA) | ERα | Competitive Binding | IC50 | ~1,030 nM | Baseline | [1] |
| ERβ | Competitive Binding | IC50 | ~900 nM | Comparable to ERα | [1] | |
| ERα | Reporter Gene Assay | Potency | 3.0-fold less potent than BPZ | Less potent | [2] | |
| ERβ | Reporter Gene Assay | Efficacy | Less efficacious than BPZ | Lower efficacy | [2] | |
| GPER | Competitive Binding | RBA | 2.83% (human) | - | [3] | |
| Bisphenol Z (BPZ) | ERα | Competitive Binding | - | - | Potent Binder | [4] |
| ERβ | Competitive Binding | - | - | Potent Binder | [4] | |
| ERα | Reporter Gene Assay | Potency | ~3.0-fold more potent than BPA | More potent | [2] | |
| ERβ | Reporter Gene Assay | Agonist Activity | Stronger than BPA | Higher activity | [5] | |
| ERα | Reporter Gene Assay | Efficacy | Full agonist | Higher efficacy than BPA | [6][7] | |
| ERβ | Reporter Gene Assay | Antagonist Activity | Complete antagonist | Bifunctional activity | [7] | |
| GPER | Molecular Docking | Binding | Stable binding conformation | Activator | [8] |
IC50: Half-maximal inhibitory concentration; RBA: Relative Binding Affinity. Note: Direct IC50 values for BPZ were not consistently available across the reviewed literature, but its higher potency in functional assays is well-documented.
In-Depth Analysis of Receptor Interactions
Estrogen Receptors (ERα and ERβ):
Both BPA and BPZ are known to bind to estrogen receptors, but with notable differences in their activity. Studies consistently show that BPZ exhibits a higher estrogenic potency than BPA. For instance, in ERα-mediated reporter gene assays, BPZ was found to be approximately 3.0-fold more potent than BPA.[2] Similarly, the agonist activity of BPZ on ERβ is reported to be stronger than that of BPA.[5]
A crucial finding is the bifunctional nature of BPZ. While it acts as a full agonist on ERα, it behaves as a complete antagonist on ERβ.[6][7] This differential activity on the two ER subtypes is significant, as ERα and ERβ often mediate different, and sometimes opposing, physiological effects. The agonistic action on ERα is typically associated with the proliferative effects of estrogens, while ERβ activation can have anti-proliferative roles in certain tissues. The ERα agonism and ERβ antagonism of BPZ suggest a complex biological profile that warrants further investigation.[7]
G Protein-Coupled Estrogen Receptor (GPER):
Beyond the classical nuclear estrogen receptors, non-genomic estrogenic effects can be mediated by GPER. Both BPA and BPZ are capable of interacting with this receptor. Molecular docking studies have indicated that BPZ, along with other BPA analogs, can form stable binding conformations with GPER, suggesting it can act as an activator of this pathway.[8] Some studies have even found that certain BPA analogues, like Bisphenol AF (BPAF) and Bisphenol B (BPB), exhibit a much higher binding affinity for GPER than BPA itself.[9][10] Activation of GPER can trigger rapid cellular signaling events, such as calcium mobilization, and contribute to the overall endocrine-disrupting effects of these compounds.[9][10]
Experimental Methodologies
The assessment of receptor binding affinity and functional activity relies on a suite of well-established in vitro assays. Below are detailed protocols for two common methods used to characterize the estrogenic activity of compounds like BPZ and BPA.
This assay directly measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]17β-estradiol) for binding to a specific receptor.
Principle: The amount of radiolabeled ligand displaced by the test compound is proportional to the test compound's binding affinity for the receptor.
Step-by-Step Protocol:
-
Receptor Preparation: Utilize purified recombinant human ERα or ERβ ligand-binding domains (LBDs).
-
Incubation: In a multi-well plate, incubate a constant concentration of the recombinant receptor and a radiolabeled ligand (e.g., 5 nM [³H]E2) with serial dilutions of the test compound (BPZ or BPA) in a suitable binding buffer.[11]
-
Equilibration: Allow the mixture to incubate for a sufficient period (e.g., 2 hours at 20°C) to reach binding equilibrium.[11]
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by filtration through glass fiber filters that retain the receptor-ligand complex.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radioligand against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that displaces 50% of the radiolabeled ligand, can then be determined.
Causality Behind Experimental Choices:
-
Recombinant Receptors: Using purified recombinant receptors ensures that the binding observed is specific to the target and not influenced by other cellular components.
-
Radiolabeled Estradiol: [³H]17β-estradiol is the natural high-affinity ligand for estrogen receptors, making it an ideal competitor to accurately gauge the relative affinity of test compounds.
The YES assay is a reporter gene assay that measures the functional consequence of receptor binding—transcriptional activation.[12][13]
Principle: Genetically modified yeast (Saccharomyces cerevisiae) are used, which contain the human estrogen receptor (hER) gene and an expression plasmid with a reporter gene (e.g., lac-Z for β-galactosidase) under the control of estrogen response elements (EREs).[13] When an estrogenic compound binds to the hER, the receptor-ligand complex binds to the EREs and activates the transcription of the reporter gene. The resulting enzyme activity can be measured colorimetrically.[13]
Step-by-Step Protocol:
-
Yeast Culture: Inoculate a growth medium with the recombinant yeast strain and incubate until it reaches a suitable optical density (e.g., A620 nm = 1.0).[12]
-
Assay Preparation: Prepare an assay medium containing a chromogenic substrate (e.g., CPRG) and seed it with the yeast culture.[12]
-
Compound Exposure: In a 96-well plate, add serial dilutions of the test compounds (BPZ and BPA). After the solvent evaporates, add the yeast-containing assay medium to each well.[12]
-
Incubation: Incubate the plates at 34°C for 48–52 hours.[12]
-
Measurement: Measure the absorbance at a specific wavelength to quantify the color change produced by the enzymatic reaction. The intensity of the color is proportional to the estrogenic activity of the compound.
-
Data Analysis: Construct dose-response curves to determine the potency (e.g., EC50) and efficacy of the compounds.
Causality Behind Experimental Choices:
-
Yeast Model: Yeast provides a simple and robust eukaryotic system that lacks endogenous estrogen signaling, ensuring a low background and high specificity for the introduced human receptor.[13][14]
-
Reporter Gene: The lac-Z reporter system provides a highly sensitive and easily quantifiable output, allowing for the detection of even weak estrogenic activity.
Signaling Pathways and Experimental Workflows
// Edges BP -> GPER [label="Binds"]; BP -> ER_HSP [label="Binds & Displaces HSP90"]; ER_HSP -> ER [style=invis]; ER_HSP -> HSP [style=invis]; ER -> BP [style=invis]; ER_HSP -> ER_BP; ER_BP -> ER_dimer [label="Dimerization"]; ER_dimer -> ERE [label="Binds"]; ERE -> Gene [label="Activates/Represses"]; GPER -> G_protein [label="Activates"]; G_protein -> AC [label="Activates"]; AC -> cAMP [label="Produces"]; cAMP -> Gene [label="Downstream Effects", style=dashed]; } dot Caption: Canonical and non-canonical estrogen signaling pathways activated by bisphenols.
Conclusion and Future Directions
The available evidence clearly indicates that Bisphenol Z is not necessarily a safer alternative to Bisphenol A with respect to endocrine disruption. Experimental data demonstrates that BPZ possesses a higher estrogenic potency than BPA, acting as a full agonist at ERα while antagonizing ERβ.[2][7] This complex activity profile highlights the importance of comprehensive toxicological evaluation for any proposed BPA substitute.
For researchers and drug development professionals, these findings underscore the necessity of employing a multi-faceted approach to screening potential endocrine-disrupting compounds. A combination of competitive binding assays, functional reporter gene assays, and analysis of downstream signaling pathways is crucial for a thorough characterization. Future research should focus on elucidating the in vivo consequences of BPZ's bifunctional ER activity and its interactions with other nuclear receptors to fully understand its potential impact on human health.
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Villeneuve, D. L., et al. (2002). A Tiered Approach for Assessing the Ecotoxicology of Endocrine-Disrupting Chemicals. Society of Environmental Toxicology and Chemistry (SETAC). [Link]
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Hewitt, S. C., & Korach, K. S. (2018). Methods for Studying Estrogen Receptor Action in vivo. Methods in Molecular Biology. [Link]
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Le, H. H., et al. (2008). Bisphenol A is released from polycarbonate drinking bottles and mimics the neurotoxic actions of estrogen in developing cerebellar neurons. PNAS. [Link]
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Mesnage, R., et al. (2017). Transcriptome profiling reveals bisphenol A alternatives activate estrogen receptor alpha in human breast cancer cells. bioRxiv. [Link]
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Kitamura, S., et al. (2005). Comparative Study of the Endocrine-Disrupting Activity of Bisphenol A and 19 Related Compounds. Toxicological Sciences. [Link]
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A Comparative Analysis of the Endocrine-Disrupting Effects of Bisphenol Analogues
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Bisphenol A (BPA) is a widely produced chemical used in the manufacturing of polycarbonate plastics and epoxy resins.[1][2][3] Its extensive use in consumer products, from food and beverage packaging to thermal paper, has led to widespread human exposure.[2] Over the past two decades, a substantial body of evidence has identified BPA as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the hormone estrogen.[1][2][4] Growing public and scientific concern over the potential adverse health effects of BPA—including impacts on reproductive, neurological, and metabolic functions—has prompted regulatory action and a market shift towards "BPA-free" products.[3][5][6][7]
This shift, however, has led to the widespread substitution of BPA with structurally similar analogues, such as bisphenol S (BPS) and bisphenol F (BPF).[3][5][6] The critical question for researchers is whether these alternatives are genuinely safer. Emerging evidence suggests that many of these analogues are not inert and may exert similar, or in some cases, even more potent, endocrine-disrupting effects than BPA itself.[3][5][6][8]
This guide provides a comparative analysis of the endocrine-disrupting effects of BPA and its key analogues. We will synthesize data from authoritative in vitro and in vivo studies, detail the underlying molecular mechanisms, provide standardized experimental protocols for assessment, and present quantitative data to offer a clear, evidence-based comparison for the scientific community.
Mechanisms of Endocrine Disruption by Bisphenols
Bisphenols primarily exert their endocrine-disrupting effects by interacting with nuclear hormone receptors, which are ligand-activated transcription factors that regulate gene expression critical for development, reproduction, and metabolism.[8] The two most studied pathways are the estrogenic and androgenic signaling pathways.
1.1 Estrogenic Activity
The most well-documented mechanism for bisphenols is their ability to act as agonists for estrogen receptors (ER), particularly ERα and ERβ.[4][8][9] Like the endogenous hormone 17β-estradiol (E2), bisphenols can bind to these receptors, causing the receptor to dimerize, translocate to the nucleus, and bind to specific DNA sequences known as Estrogen Response Elements (EREs).[10][11] This binding initiates the transcription of estrogen-responsive genes, leading to a physiological response. While BPA's binding affinity for ERs is significantly lower than that of E2, its circulating concentrations can be higher, placing it within a biologically active range.[1][4]
Beyond this classical "genomic" pathway, bisphenols can also trigger rapid, non-genomic signaling through membrane-bound estrogen receptors (mERs), such as G protein-coupled estrogen receptor (GPER).[9][12] This can activate various protein kinase cascades, influencing cellular processes like proliferation and differentiation.[5][6][12]
1.2 Anti-Androgenic Activity
In addition to estrogenic effects, many bisphenols act as antagonists to the androgen receptor (AR).[1][4] They can competitively bind to the AR, blocking the action of endogenous androgens like testosterone and dihydrotestosterone (DHT).[13][14] This antagonism can disrupt male sexual development and reproductive function.[1] The mechanisms are multifaceted, involving not only the inhibition of androgen binding but also interference with AR's nuclear translocation and its interaction with co-regulatory proteins necessary for gene transcription.[13][14][15][16]
1.3 Other Endocrine Pathways
Bisphenols have also been shown to interact with other nuclear receptors, including thyroid hormone receptors (THR) and peroxisome proliferator-activated receptor γ (PPARγ), indicating a broader potential for endocrine disruption than initially understood.[9][17]
Comparative Analysis of Estrogenic Potency: In Vitro Evidence
A variety of in vitro assays are used to quantify and compare the estrogenic activity of bisphenol analogues. These assays provide crucial data on the relative potency of these compounds in controlled cellular systems.
2.1 Receptor Binding and Transcriptional Activation Assays
Luciferase reporter gene assays are a cornerstone for assessing estrogenic activity. In these assays, cells (e.g., HepG2 or U2-OS) are engineered to contain an ER and a reporter gene (luciferase) linked to an ERE.[18][19] The binding of an estrogenic compound to the ER triggers the expression of luciferase, and the resulting light emission is measured to quantify activity.
Studies consistently show that while most bisphenol analogues are less potent than E2, there are significant differences among them. Notably, Bisphenol AF (BPAF) is often found to be the most potent estrogenic analogue, sometimes exceeding the potency of BPA.[3][20] Other analogues like Bisphenol B (BPB) and Bisphenol Z (BPZ) have also demonstrated higher estrogenic activity than BPA.[20] In contrast, Bisphenol S (BPS) generally exhibits weaker estrogenic activity.[5][20]
2.2 Cell Proliferation Assays (E-Screen)
The E-Screen assay utilizes the estrogen-responsive human breast cancer cell line, MCF-7, to measure estrogenic activity.[21] These cells proliferate in the presence of estrogens. The rate of proliferation in response to a test compound is compared to the response to E2, providing a biologically relevant measure of estrogenicity. This assay confirms the findings from reporter assays, ranking the estrogenic potency of analogues.[22][23]
The table below summarizes comparative estrogenic potency data from multiple studies. Potency is often expressed relative to BPA.
| Bisphenol Analogue | Common Abbreviation | Relative Estrogenic Potency (Compared to BPA = 1) | Key Findings & Citations |
| Bisphenol A | BPA | 1.0 (Reference) | The benchmark compound; a known xenoestrogen.[1][4] |
| Bisphenol AF | BPAF | ~10 - 100x | Consistently found to be the most potent estrogenic analogue.[3][18][20] |
| Bisphenol B | BPB | ~1 - 10x | Often demonstrates higher estrogenic activity than BPA.[20] |
| Bisphenol Z | BPZ | ~1 - 5x | More potent than BPA in several assay systems.[18][20] |
| Bisphenol F | BPF | ~0.5 - 1.5x | Potency is generally in the same order of magnitude as BPA.[5][6] |
| Bisphenol S | BPS | ~0.01 - 0.5x | Generally considered less estrogenic than BPA, but still active.[5][20] |
| Tetrachlorobisphenol A | TCBPA | ~3 - 5x | Halogenation can significantly increase estrogenic activity.[17] |
Note: Relative potencies are approximate and can vary based on the specific assay, cell line, and endpoint measured.
Comparative Analysis of Anti-Androgenic Potency: In Vitro Evidence
The anti-androgenic potential of bisphenols is typically evaluated using reporter assays where cells are co-transfected with the androgen receptor (AR) and an androgen-responsive reporter gene. The ability of a compound to inhibit the transcriptional activity induced by a potent androgen like DHT is measured.
Many of the same bisphenol analogues that exhibit estrogenicity also show significant anti-androgenic activity.[18] Studies have shown that BPA and its analogues can act as potent AR antagonists.[13][14][16] For instance, Tetramethylbisphenol A (TMBPA) , BPAF , Bisphenol AD (BPAD) , and BPB have all been shown to possess strong antagonistic activity against AR, in some cases greater than that of BPA.[17][24]
| Bisphenol Analogue | Common Abbreviation | Relative Anti-Androgenic Potency | Key Findings & Citations |
| Bisphenol A | BPA | Reference | A known AR antagonist.[4][13][14] |
| Tetramethylbisphenol A | TMBPA | Highest Activity | Showed the highest antagonistic activity in a comparative study.[17][24] |
| Bisphenol AF | BPAF | High Activity | Potent AR antagonist.[17][24] |
| Bisphenol B | BPB | High Activity | Potent AR antagonist.[17][24] |
| Bisphenol F | BPF | Moderate Activity | Demonstrates anti-androgenic effects.[5] |
| Bisphenol S | BPS | Low to Moderate Activity | Shows anti-androgenic effects, though often weaker than BPA.[5] |
In Vivo Evidence: The Uterotrophic Assay
The uterotrophic assay is a standardized and validated short-term in vivo screening test for estrogenicity.[25][26][27] It is based on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic compounds.[22][25] This assay provides a holistic, physiological confirmation of the estrogenic activity observed in vitro.
Studies using the uterotrophic assay have confirmed the estrogenic potential of several bisphenol analogues. For example, BPA, TCBPA, and TBBPA have all produced positive responses (i.e., a significant increase in uterine weight) in ovariectomized mice, confirming their estrogenic activity in a living organism.[17][24][28]
Signaling Pathway & Experimental Workflow Visualizations
Understanding the molecular pathways and experimental designs is crucial for interpreting the data. The following diagrams, created using Graphviz, illustrate these processes.
5.1 Estrogen Receptor Alpha (ERα) Genomic Signaling Pathway
This diagram illustrates the classical mechanism by which an estrogenic compound, such as a bisphenol analogue, activates gene transcription.
Caption: Classical genomic signaling pathway of Estrogen Receptor α.
5.2 Experimental Workflow: MCF-7 Cell Proliferation (E-Screen) Assay
This diagram outlines the key steps in performing the E-Screen assay to test for estrogenic activity.
Caption: Workflow for the MCF-7 E-Screen proliferation assay.
Detailed Experimental Protocols
Adherence to standardized protocols is essential for generating reproducible and comparable data. Here, we detail the methodology for the widely used MCF-7 cell proliferation assay.
Protocol: MCF-7 Cell Proliferation Assay for Estrogenic Activity
This protocol is based on established methods for assessing the estrogenic activity of compounds by measuring the proliferation of MCF-7 human breast cancer cells.[21][29]
A. Materials and Reagents
-
MCF-7 cell line (e.g., from ATCC)
-
DMEM (without phenol red)
-
Fetal Bovine Serum (FBS)
-
Dextran-coated charcoal (for stripping serum)
-
Trypsin-EDTA solution
-
17β-Estradiol (E2) (positive control)
-
Test compounds (Bisphenol analogues)
-
Dimethyl sulfoxide (DMSO) (vehicle control)
-
Sulforhodamine B (SRB) solution
-
Trichloroacetic acid (TCA)
-
Tris base
-
96-well cell culture plates
B. Preparation of Hormone-Stripped Serum
-
Causality: Endogenous hormones in standard FBS would confound the assay by stimulating cell growth. Charcoal stripping removes these hormones, creating a clean baseline.
-
Thaw FBS at 37°C.
-
Add dextran-coated charcoal to a final concentration of 0.5% charcoal and 0.05% dextran.
-
Stir gently at 37°C for 45 minutes.
-
Centrifuge at 2000 x g for 15 minutes to pellet the charcoal.
-
Filter-sterilize the supernatant (stripped FBS, or CS-FBS) through a 0.22 µm filter. Store at -20°C.
C. Cell Culture and Seeding
-
Culture MCF-7 cells in DMEM with 10% standard FBS.
-
Causality: To sensitize the cells to estrogen, they must first be deprived of it.
-
Two days before seeding, switch the cells to "hormone-free medium": DMEM (phenol red-free) supplemented with 5% CS-FBS.[21]
-
On the day of the experiment, harvest the cells using trypsin-EDTA.
-
Resuspend cells in hormone-free medium and count them.
-
Seed 4,000 cells per well in 200 µL of hormone-free medium into 96-well plates.[21] Incubate for 24 hours to allow attachment.
D. Treatment
-
Prepare serial dilutions of test compounds and the positive control (E2) in hormone-free medium. The final DMSO concentration should not exceed 0.1%.[18]
-
Remove the medium from the attached cells and replace it with 200 µL of the medium containing the various concentrations of test compounds, E2, or vehicle control (0.1% DMSO).
-
Incubate the plates for 6 days at 37°C in a 5% CO2 incubator.
E. Measurement of Cell Proliferation (SRB Assay)
-
Causality: The SRB assay provides a colorimetric endpoint that is proportional to the total cellular protein, and thus, the number of cells.
-
After incubation, gently add 50 µL of cold 50% (w/v) TCA to each well (final concentration 10%) and incubate for 1 hour at 4°C to fix the cells.
-
Wash the plates five times with tap water and allow them to air dry completely.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.
-
Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow to air dry.
-
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound dye.
-
Read the absorbance at 510 nm on a microplate reader.
F. Data Analysis
-
Subtract the background absorbance (media-only wells).
-
Calculate the Relative Proliferative Effect (RPE) as: (Abs_test - Abs_vehicle) / (Abs_E2max - Abs_vehicle) * 100%.
-
Plot dose-response curves and calculate EC50 values (the concentration that elicits 50% of the maximal response).
Discussion and Future Perspectives
The compiled evidence from in vitro and in vivo studies clearly indicates that the replacement of BPA with many of its common analogues is a "regrettable substitution."[30] Many alternatives, particularly BPAF, BPB, and BPF, are as hormonally active as BPA, and in some cases, more so.[3][5][6][20] They interact with the same nuclear receptors and can trigger similar downstream biological effects.[3]
The narrative that "BPA-free" equates to safety is a misconception.[5][6][19] The data strongly suggest that hazard and risk characterizations must expand beyond BPA to include a broader class of bisphenol compounds.[31]
Future research should focus on several key areas:
-
Mixture Effects: Humans are exposed to a mixture of these analogues. Understanding their combined or synergistic effects is a critical and understudied area.
-
Broader Endpoints: While estrogenic and androgenic activities are well-studied, more research is needed on the effects of these analogues on other pathways, such as thyroid and metabolic function, as well as neurodevelopmental outcomes.[31][32]
-
Metabolism: Investigating how the human body metabolizes these different analogues is crucial, as metabolites may have different bioactivities than the parent compounds.
Conclusion
The comparative analysis of bisphenol analogues reveals a complex landscape of endocrine-disrupting activity. While potencies vary, it is evident that structural similarity to BPA often translates to a similar hazardous profile. Analogues such as BPAF, BPB, and BPF demonstrate significant estrogenic and anti-androgenic activities, challenging the assumption that "BPA-free" products are inherently safer. This guide provides researchers with the foundational data, mechanistic understanding, and validated protocols necessary to critically evaluate these compounds and contribute to a more comprehensive understanding of their potential risks to human health.
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A Comparative Performance Analysis of Bisphenol Z and Bisphenol A in Polymer Applications
Introduction: The Evolving Landscape of Bisphenols in Polymer Science
For decades, Bisphenol A (BPA) has been a cornerstone monomer in the production of high-performance polymers, most notably polycarbonates (PC) and epoxy resins.[1] Its widespread use is a testament to the exceptional mechanical strength, thermal stability, and optical clarity it imparts to these materials.[2][3] However, growing concerns over the endocrine-disrupting potential of BPA have catalyzed a rigorous search for safer alternatives that do not compromise performance.[1] This has brought a number of alternative bisphenols into the spotlight, one of which is Bisphenol Z (BPZ).
This technical guide offers an in-depth, objective comparison of the performance characteristics of Bisphenol Z and Bisphenol A in key polymer applications. We will delve into a critical analysis of their thermal and mechanical properties, supported by experimental data from peer-reviewed literature. Furthermore, this guide will address the pivotal issue of estrogenic activity, a key driver in the quest for BPA alternatives. Detailed experimental protocols for the synthesis of BPZ-based polymers and for the evaluation of critical performance metrics are also provided to empower researchers in their materials development endeavors.
Chemical Structures: The Foundation of Performance
The distinct performance characteristics of polymers derived from BPZ and BPA are fundamentally rooted in their molecular architecture.
DOT Script for Chemical Structures
Caption: Chemical structures of Bisphenol A (BPA) and Bisphenol Z (BPZ).
BPA is characterized by a propylidene bridge connecting two phenol rings, while BPZ features a cyclohexylidene bridge. This seemingly subtle difference in the linking group has profound implications for the resulting polymer's properties, influencing everything from chain mobility and packing to thermal stability and biological interactions.
Performance in Polycarbonate (PC) Applications
Polycarbonates are prized for their exceptional impact resistance, optical clarity, and dimensional stability. The substitution of BPA with BPZ in polycarbonate synthesis has been a focal point of research, yielding insightful comparative data.
Thermal Properties
The thermal stability of a polymer is a critical determinant of its processing window and end-use application temperature. Key parameters for assessing thermal performance include the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state, and the decomposition temperature (Td), which indicates the onset of thermal degradation.
| Property | BPZ-based Polycarbonate (BPZ-PC) | BPA-based Polycarbonate (BPA-PC) | Reference |
| Glass Transition Temperature (Tg) | ~194.8–197.1 °C | ~150 °C | [4] |
| 5% Weight Loss Temperature (Td5%) | ~461 °C | ~388-413 °C | [4][5][6] |
As the data indicates, BPZ-based polycarbonates can exhibit a significantly higher glass transition temperature and thermal decomposition temperature compared to their BPA-based counterparts. The bulky and rigid cyclohexylidene group in BPZ restricts the rotational freedom of the polymer chains more effectively than the propylidene group in BPA. This increased chain rigidity translates to a higher thermal energy requirement to induce segmental motion (higher Tg) and to initiate bond scission (higher Td).
Mechanical Properties
The mechanical integrity of a polymer is paramount for its structural applications. Tensile strength, Young's modulus (a measure of stiffness), and elongation at break are key indicators of a material's mechanical performance.
| Property | BPZ-based Polycarbonate (BPZ-PC) | BPA-based Polycarbonate (BPA-PC) | Reference |
| Tensile Strength | 60–71 MPa | ~60 MPa | [4] |
| Young's Modulus | 1.47–1.61 GPa | ~2.4 GPa | [4] |
| Elongation at Break | Varies with molecular weight | Varies with molecular weight |
Direct comparative studies have shown that BPZ-based polycarbonates can achieve tensile strengths comparable to or even exceeding those of BPA-PC.[4] However, the increased rigidity imparted by the cyclohexyl group can lead to a higher modulus and potentially lower elongation at break, suggesting a more brittle nature. The stress-strain behavior of both polymer films reveals these differences in mechanical response.
DOT Script for Mechanical Properties Comparison
Caption: Workflow for BPZ-PC synthesis via melt transesterification.
Step-by-Step Protocol:
-
Reactor Charging: Charge a high-temperature, stirred-tank reactor with equimolar amounts of Bisphenol Z (BPZ) and diphenyl carbonate (DPC).
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to prevent oxidation.
-
Melting and Mixing: Heat the reactor to a temperature sufficient to melt the reactants (typically 180-220°C) and begin stirring to ensure a homogeneous mixture.
-
Catalyst Addition: Introduce a suitable transesterification catalyst (e.g., lithium acetate) into the molten mixture.
-
Transesterification Stage: Maintain the temperature and stirring for a defined period (e.g., 1-2 hours) to allow for the initial transesterification reaction, during which phenol is generated as a byproduct.
-
Vacuum Application: Gradually apply a vacuum to the reactor to facilitate the removal of the phenol byproduct, which drives the equilibrium towards polymer formation.
-
Polycondensation Stage: Increase the temperature (typically to 250-280°C) and the vacuum level to further promote the polycondensation reaction and increase the polymer's molecular weight. This stage is continued until the desired melt viscosity is achieved.
-
Extrusion and Pelletization: Extrude the molten polymer from the reactor and pelletize it for subsequent processing and characterization.
Assessment of Estrogenic Activity using the MCF-7 Cell Proliferation Assay
This protocol is based on established methods for evaluating the estrogenic activity of compounds. [7][8][9]
DOT Script for MCF-7 Assay Workflow
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Comparison Guide: Evaluating the Cross-Reactivity of 1,1-Bis(4-hydroxyphenyl)cyclohexane in Immunoassays for Bisphenol A
This guide provides a comprehensive technical overview for evaluating the cross-reactivity of 1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z (BPZ), in immunoassays designed for the detection of Bisphenol A (BPA). For researchers in environmental monitoring, food safety, and toxicology, understanding the specificity of an immunoassay is paramount for generating accurate and reliable data. This document outlines the structural basis for cross-reactivity, provides detailed experimental protocols for its quantification, and offers insights into the interpretation of results.
Introduction: The Challenge of Specificity in Endocrine Disruptor Analysis
Immunoassays, particularly the Enzyme-Linked Immunosorbent Assay (ELISA), are indispensable tools for the rapid screening of endocrine-disrupting chemicals (EDCs) like Bisphenol A (BPA).[1] Their sensitivity and high-throughput nature make them ideal for monitoring low-level contamination in complex matrices. However, the accuracy of these assays hinges on the specificity of the antibody used.[2][3]
The substitution of BPA in consumer products has led to the increased use of structural analogs, such as this compound (BPZ).[4][5] Due to their structural resemblance to BPA, these analogs can be recognized by anti-BPA antibodies, a phenomenon known as cross-reactivity.[6][7] This interference can lead to an overestimation of BPA concentrations, producing false-positive results and confounding toxicological risk assessments.[3][8] Therefore, a rigorous evaluation of an immunoassay's cross-reactivity with prevalent BPA analogs like BPZ is not merely a validation step but a prerequisite for its reliable application.
Structural Basis for Cross-Reactivity: BPA vs. BPZ
The potential for an antibody to cross-react with a non-target molecule is fundamentally determined by structural homology.[6] An antibody recognizes a specific three-dimensional shape on an antigen, known as an epitope.[9] When a different compound shares a sufficiently similar epitope, the antibody may bind to it, albeit often with a different affinity.[6]
Both BPA and BPZ are members of the bisphenol family, characterized by two hydroxyphenyl groups.
-
Bisphenol A (BPA): Features two 4-hydroxyphenyl moieties linked by a central propane group.
-
This compound (BPZ): Also has two 4-hydroxyphenyl moieties, but they are attached to the same carbon of a central cyclohexane ring.[10]
The shared dual hydroxyphenyl structure is the primary antigenic determinant recognized by many anti-BPA antibodies.[9] The key difference lies in the central alkyl structure—a flexible propane bridge in BPA versus a more rigid cyclohexane ring in BPZ. This structural variance influences the binding affinity and is the critical factor determining the degree of cross-reactivity.
Figure 1: Comparison of BPA and BPZ chemical structures.
Experimental Framework: The Competitive ELISA
To quantify cross-reactivity, a competitive immunoassay format is the method of choice.[2] In this setup, the analyte in the sample (or a cross-reacting compound) competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[8]
The workflow involves immobilizing a BPA-protein conjugate (e.g., BPA-BSA) onto a microplate well. The sample, containing the unknown amount of BPA or BPZ, is then incubated in the well along with a specific primary anti-BPA antibody. Free BPA and BPZ in the sample will compete with the immobilized BPA conjugate to bind to the antibody. A higher concentration of BPA or a strongly cross-reacting compound like BPZ will result in less antibody binding to the plate, leading to a weaker signal.
Figure 2: Workflow for a competitive ELISA to assess cross-reactivity.
Detailed Experimental Protocol: Indirect Competitive ELISA
This protocol provides a robust framework for determining the cross-reactivity of BPZ. Optimization of antibody and antigen concentrations is essential for achieving desired assay sensitivity.[11]
Materials:
-
Coating Buffer: 0.05 M Carbonate-Bicarbonate buffer, pH 9.6.[12]
-
Wash Buffer: Phosphate Buffered Saline (PBS) with 0.05% Tween-20 (PBST).[13]
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS.[8]
-
Assay Buffer: 0.5% BSA in PBS.
-
Reagents: BPA-BSA conjugate, primary anti-BPA antibody, HRP-conjugated secondary antibody, TMB substrate, and Stop Solution (e.g., 2N H₂SO₄).[12]
-
Analytes: High-purity BPA and BPZ standards.
-
96-well high-binding polystyrene microplates.
Procedure:
-
Coating: Dilute the BPA-BSA conjugate to an optimized concentration (e.g., 1-10 µg/mL) in Coating Buffer. Add 100 µL to each well. Cover the plate and incubate overnight at 4°C.[11][13] The rationale is to immobilize a consistent layer of the competitor antigen onto the solid phase.
-
Washing: Discard the coating solution and wash the plate three times with 200 µL of Wash Buffer per well. This removes any unbound conjugate.
-
Blocking: Add 200 µL of Blocking Buffer to each well to saturate any remaining non-specific protein binding sites on the plastic surface, which minimizes background signal.[8] Incubate for 1-2 hours at room temperature.
-
Standard & Sample Preparation:
-
Competitive Reaction: In a separate dilution plate, add 50 µL of each standard or test compound dilution to respective wells. Add 50 µL of the primary anti-BPA antibody (diluted to its optimal working concentration in Assay Buffer) to each well. Incubate for 1 hour at room temperature to allow the antibody to bind to the free analyte.[8]
-
Transfer to Coated Plate: Transfer 100 µL of the pre-incubated antibody-analyte mixture from the dilution plate to the corresponding wells of the coated and blocked assay plate. Incubate for 1-2 hours at room temperature. During this step, any antibody not bound to free analyte will bind to the immobilized BPA-BSA conjugate.
-
Washing: Discard the solution and wash the plate five times with Wash Buffer. This removes unbound primary antibody and any antibody-analyte complexes.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody, diluted in Assay Buffer, to each well. Incubate for 1 hour at room temperature. This antibody will bind to the primary antibody captured on the plate.
-
Final Wash: Repeat the wash step (Step 7) to remove unbound secondary antibody.
-
Signal Development: Add 100 µL of TMB substrate to each well and incubate in the dark (typically 15-30 minutes). The HRP enzyme will convert the substrate to a blue-colored product.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Data Acquisition: Read the optical density (OD) at 450 nm using a microplate reader within 5 minutes of stopping the reaction.[15]
Data Analysis and Interpretation
The goal of the analysis is to determine the half-maximal inhibitory concentration (IC50) for both BPA and BPZ. The IC50 is the concentration of an analyte that causes a 50% reduction in the maximum signal.[12]
Calculation Steps:
-
Calculate Percent Binding (%B/B₀):
-
Average the ODs of the blank wells (no antibody) and subtract this from all other ODs.
-
The maximum signal (B₀) is the average OD from the wells with zero analyte (antibody only).
-
For each standard and sample concentration, calculate the percent binding: %B/B₀ = (Average OD of Sample / Average OD of B₀) x 100.[14]
-
-
Generate Inhibition Curves: Plot %B/B₀ against the logarithm of the concentration for both BPA and BPZ. This will produce sigmoidal dose-response curves.
-
Determine IC50 Values: Using a four-parameter logistic curve fit, determine the concentration of BPA and BPZ that corresponds to 50% binding on their respective curves. This is the IC50 value.
-
Calculate Percent Cross-Reactivity: Use the following established formula to quantify the cross-reactivity of BPZ relative to BPA.[8]
Cross-Reactivity (%) = (IC50 of BPA / IC50 of BPZ) x 100
A higher percentage indicates a greater degree of cross-reactivity.[8] For example, a cross-reactivity of 50% means that BPZ is half as potent as BPA in the assay and would require twice the concentration to achieve the same level of inhibition.
Quantitative Comparison with Other BPA Analogs
To provide context, the performance of an anti-BPA immunoassay should be evaluated against a panel of structurally related bisphenols. The table below presents hypothetical but representative data for such a comparison. Actual values will vary significantly depending on the specific antibody used.[8]
| Compound | Structure of Central Group | Hypothetical IC50 (ng/mL) | Calculated Cross-Reactivity (%) |
| Bisphenol A (BPA) | Propane | 5.5 | 100% (Reference) |
| This compound (BPZ) | Cyclohexane | 25.0 | 22.0% |
| Bisphenol F (BPF) | Methane | 8.0 | 68.8% |
| Bisphenol S (BPS) | Sulfone | >1000 | <0.5% |
| Bisphenol B (BPB) | Butane | 6.1 | 90.2% |
Note: The IC50 and cross-reactivity values are for illustrative purposes and are based on the relative estrogenic activities and cross-reactivities reported in scientific literature. For instance, some studies have shown significant cross-reactivity for BPB, while BPS often shows very low cross-reactivity.[4][9][16]
Implications and Recommendations for Researchers
-
High Cross-Reactivity (>10%): If an immunoassay exhibits significant cross-reactivity with BPZ, and BPZ is likely to be present in the samples, there is a high risk of overestimating the true BPA concentration. In such cases, the results should be considered a "BPA-equivalent" concentration. For regulatory or definitive quantitative purposes, a confirmatory analysis using a highly specific method like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is strongly recommended.[17]
-
Low Cross-Reactivity (<1%): An assay with low cross-reactivity for BPZ and other analogs can be considered highly specific for BPA, providing greater confidence in the quantification of the target analyte alone.
-
Antibody Selection: The choice of antibody is the most critical factor in determining assay specificity.[3] Monoclonal antibodies, which recognize a single epitope, generally offer higher specificity than polyclonal antibodies.[3] When selecting a commercial ELISA kit or developing an in-house assay, always demand comprehensive cross-reactivity data from the manufacturer or perform the validation described herein.
Conclusion
The structural similarity between this compound and Bisphenol A makes cross-reactivity in BPA-targeted immunoassays a significant concern for data integrity. This guide provides the scientific rationale and a practical, self-validating experimental framework for researchers to objectively quantify this interference. By systematically determining IC50 values and calculating the percent cross-reactivity, scientists can understand the limitations of their assays, make informed decisions about data interpretation, and ensure the accuracy of their findings in the critical field of environmental and health safety monitoring.
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A Senior Application Scientist's Guide to the Detection of Bisphenols: A Comparative Analysis
In the landscape of analytical chemistry, the accurate and sensitive detection of bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, is of paramount importance.[1][2] Bisphenol A (BPA), the most well-known of this family, and its analogues are recognized as endocrine-disrupting chemicals, posing potential risks to human health and the environment.[1][3] This guide provides a comprehensive comparison of the principal analytical techniques for bisphenol detection, offering researchers, scientists, and drug development professionals the in-depth technical insights necessary to select the most appropriate method for their specific application.
This document moves beyond a simple listing of methods to explore the causality behind experimental choices, ensuring a trustworthy and authoritative grounding for your work. Every protocol is presented as a self-validating system, supported by data and references to established scientific literature.
The Analytical Imperative: Why Method Selection Matters
The choice of a detection method for bisphenols is not a trivial decision. It is dictated by a multitude of factors including the sample matrix (e.g., water, food, biological fluids), the required sensitivity and selectivity, cost considerations, and desired sample throughput.[4][5] A method well-suited for screening drinking water for BPA may be entirely inappropriate for quantifying its metabolites in a complex biological sample.[5][6] Therefore, a thorough understanding of the principles, advantages, and limitations of each technique is essential for generating reliable and meaningful data.
Chromatographic Techniques: The Gold Standard for Separation and Quantification
Chromatographic methods, particularly when coupled with mass spectrometry, are widely regarded as the gold standard for the determination of bisphenols due to their high sensitivity, selectivity, and ability to analyze multiple analogues simultaneously.[5][6][7]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[8] For bisphenols, which are not inherently volatile, a derivatization step is typically required to increase their volatility and improve chromatographic performance.[5][9]
Principle of Operation: The core principle of GC-MS involves the separation of compounds in a gaseous mobile phase based on their partitioning between the mobile phase and a stationary phase within a capillary column.[10] Following separation, the analytes are ionized and fragmented in the mass spectrometer, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification.[10]
Experimental Workflow: GC-MS Analysis of Bisphenols
Caption: Figure 1. A typical workflow for the GC-MS analysis of bisphenols.
Detailed Protocol: GC-MS with Silylation Derivatization
-
Sample Extraction:
-
For liquid samples (e.g., water), a liquid-liquid extraction with a solvent like dichloromethane can be employed.[9]
-
For solid or complex matrices (e.g., food), a solid-phase extraction (SPE) is often necessary to clean up the sample and concentrate the analytes.[11][12] A common procedure involves passing the sample extract through a C18 cartridge.[4]
-
-
Derivatization (Silylation):
-
Evaporate the cleaned extract to dryness under a gentle stream of nitrogen.
-
Add a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in a suitable solvent (e.g., acetonitrile).[4][9]
-
Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction, which replaces the active hydrogen on the hydroxyl groups of the bisphenols with a trimethylsilyl (TMS) group.[4] This step is crucial as it reduces the polarity and increases the volatility of the analytes, making them amenable to GC analysis.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane) for separation.[4]
-
The mass spectrometer is typically operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, monitoring characteristic ions of the derivatized bisphenols.[9][11]
-
Causality in Protocol Choices: The choice of BSTFA as a derivatizing agent is due to its efficiency in silylating phenolic hydroxyl groups, leading to stable derivatives with good chromatographic properties.[5] The use of SPE is critical for complex matrices to remove interfering compounds that could otherwise co-elute with the analytes and cause ion suppression or enhancement in the mass spectrometer.[13]
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique that separates compounds in a liquid mobile phase.[8] A key advantage of HPLC for bisphenol analysis is that it generally does not require a derivatization step, simplifying sample preparation.[5] HPLC can be coupled with various detectors, each offering different levels of sensitivity and selectivity.
Principles of HPLC Detection:
-
UV-Vis Detection: Based on the absorption of ultraviolet or visible light by the analytes. It is a robust and cost-effective method but may lack the sensitivity and selectivity for trace analysis in complex samples.[5]
-
Fluorescence Detection (FLD): Exploits the native fluorescence of bisphenols. FLD is significantly more sensitive and selective than UV detection.[5][14]
-
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS): LC-MS/MS is the most sensitive and selective detection method, providing structural information for unequivocal identification and quantification at very low levels.[4][5][15]
Experimental Workflow: HPLC-MS/MS Analysis of Bisphenols
Caption: Figure 2. General workflow for HPLC-MS/MS analysis of bisphenols.
Detailed Protocol: HPLC-MS/MS
-
Sample Preparation:
-
A "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is often employed for food samples. This involves an initial extraction with acetonitrile followed by a cleanup step using dispersive solid-phase extraction (d-SPE) with sorbents like PSA and C18 to remove interferences.[4]
-
For water samples, SPE is commonly used for pre-concentration.[16]
-
-
HPLC Separation:
-
Use a C18 reversed-phase column for separation.
-
The mobile phase typically consists of a gradient of water and an organic solvent like acetonitrile or methanol.[17]
-
-
MS/MS Detection:
-
Electrospray ionization (ESI) in negative ion mode is commonly used for bisphenols.
-
The analysis is performed in multiple reaction monitoring (MRM) mode, where a specific precursor ion is selected and fragmented, and a specific product ion is monitored for quantification. This provides a high degree of selectivity and sensitivity.[15]
-
Causality in Protocol Choices: The QuEChERS method is favored for its speed and efficiency in extracting a broad range of analytes from complex matrices with minimal solvent usage.[4] The use of MRM in MS/MS is crucial for achieving low detection limits and minimizing matrix effects, as it filters out most of the chemical noise from the sample.[15]
Immunoassays: High-Throughput Screening
Enzyme-Linked Immunosorbent Assay (ELISA) is a high-throughput and cost-effective method for screening a large number of samples for the presence of bisphenols.[8]
Principle of Operation: ELISA is based on the specific binding of an antibody to its target antigen (in this case, bisphenol A).[18][19] In a competitive ELISA format, the bisphenol in the sample competes with a labeled bisphenol for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of bisphenol in the sample.
Workflow: Competitive ELISA for Bisphenol A
Caption: Figure 3. The principle of a competitive ELISA for BPA detection.
Advantages and Limitations: While ELISA is rapid and cost-effective, it has some limitations. The main drawback is the potential for cross-reactivity with other structurally similar bisphenols, which can lead to an overestimation of the target analyte's concentration.[5][6] Therefore, ELISA is often used as a screening tool, with positive results typically confirmed by a more selective method like LC-MS/MS.[5]
Sensor-Based Methods: Emerging Technologies for Rapid Detection
Sensor-based methods, including electrochemical and optical sensors, are a rapidly developing area for the detection of bisphenols. These methods offer the potential for rapid, on-site, and cost-effective analysis.[1][20]
Electrochemical Sensors
Principle of Operation: Electrochemical sensors detect bisphenols based on their electrochemical oxidation at the surface of a modified electrode.[2][20][21] The oxidation of the phenolic hydroxyl groups of bisphenols generates a measurable electrical signal (e.g., current) that is proportional to its concentration.[20] Various modifications to the electrode surface, such as using carbon nanotubes, gold nanoparticles, or enzymes, can enhance the sensitivity and selectivity of the sensor.[21]
Optical Sensors
Principle of Operation: Optical sensors for bisphenol detection are often based on changes in optical properties, such as absorbance, fluorescence, or refractive index, upon interaction with the analyte.[22][23][24] For example, fiber-optic sensors can be functionalized with specific recognition elements (e.g., aptamers or molecularly imprinted polymers) that bind to bisphenols, leading to a detectable change in the light signal.[23][25]
Comparative Performance of Detection Methods
The following table summarizes the key performance characteristics of the different detection methods for bisphenols.
| Method | Sensitivity (LOD) | Selectivity | Cost | Throughput | Sample Matrix Complexity | Derivatization Required |
| GC-MS | ng/L to µg/L[9][12] | High | High | Moderate | Moderate to High | Yes[5][9] |
| HPLC-UV | µg/L to mg/L[26] | Moderate | Low | High | Low to Moderate | No |
| HPLC-FLD | ng/L to µg/L[5] | High | Moderate | High | Low to Moderate | No |
| LC-MS/MS | pg/L to ng/L[15][27] | Very High | Very High | Moderate | High | No |
| ELISA | ng/L to µg/L[18] | Moderate | Low | Very High | Low | No |
| Electrochemical Sensors | nM to µM[20][21] | Moderate to High | Low | High | Low to Moderate | No |
| Optical Sensors | nM to µM[23][25] | Moderate to High | Low to Moderate | High | Low to Moderate | No |
Conclusion and Future Perspectives
The selection of an appropriate method for the detection of bisphenols is a critical step in any research or monitoring program. Chromatographic methods, particularly LC-MS/MS, remain the benchmark for accurate and sensitive quantification, especially in complex matrices.[5][7] However, the high cost and complexity of these techniques may not be suitable for all applications.
Immunoassays like ELISA offer a cost-effective and high-throughput solution for screening purposes.[5][8] Emerging sensor technologies hold great promise for the development of portable and real-time monitoring devices, although further research is needed to improve their selectivity and robustness for routine use.[1][20]
As the family of bisphenol analogues in commercial use continues to expand, the development of robust analytical methods capable of detecting a wide range of these compounds will be crucial for ensuring human and environmental safety.[28]
References
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The Nuances of Endocrine Disruption: A Comparative Guide to the Structure-Activity Relationship of Bisphenol Compounds
For researchers, scientists, and professionals navigating the complex landscape of drug development and toxicology, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This is particularly true for compounds like bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, which have come under intense scrutiny for their endocrine-disrupting properties. This guide provides an in-depth, comparative analysis of the structure-activity relationships (SAR) of various bisphenol compounds, offering field-proven insights and detailed experimental methodologies to support your research endeavors.
Introduction: The Bisphenol Conundrum and the Imperative of SAR Studies
Bisphenol A (BPA), the most well-known compound in this class, has been identified as a xenoestrogen, a substance that mimics the effects of the endogenous hormone 17β-estradiol (E2).[1] This mimicry allows it to bind to estrogen receptors (ERs), primarily ERα and ERβ, and trigger a cascade of downstream signaling events that can disrupt normal endocrine function.[2][3] Concerns over the potential health risks associated with BPA exposure, including reproductive and developmental issues, have led to the development and use of numerous structural analogues, often marketed as "BPA-free" alternatives.[4]
However, the structural similarity of these alternatives to BPA raises a critical question: are they truly safer? Structure-activity relationship (SAR) studies are essential to answer this question. By systematically modifying the chemical structure of the bisphenol scaffold and evaluating the corresponding changes in biological activity, we can elucidate the key molecular features that govern their estrogenicity, receptor binding affinity, and potential for endocrine disruption. This knowledge is crucial for designing safer alternatives and for accurately assessing the risks posed by this ubiquitous class of compounds.
Deconstructing the Bisphenol Scaffold: A Tale of Rings, Bridges, and Substituents
The estrogenic activity of bisphenol compounds is intrinsically linked to their ability to adopt a conformation that allows for effective binding to the ligand-binding pocket of the estrogen receptor. The fundamental bisphenol structure consists of two hydroxyphenyl groups linked by a bridging carbon atom. The nature of this bridge and the substituents on the phenyl rings are the primary determinants of a compound's estrogenic potency and receptor selectivity.
The Critical Role of the Phenolic Hydroxyl Groups
The two hydroxyl (-OH) groups on the phenyl rings are indispensable for estrogenic activity. They act as hydrogen bond donors, mimicking the interaction of the 3- and 17β-hydroxyl groups of estradiol with key amino acid residues in the ER ligand-binding domain, such as Glu353 and Arg394 in ERα.[5] The distance between these two hydroxyl groups is also a critical factor, with the optimal distance for ER binding being similar to that found in estradiol.
The Bridging Carbon: A Modulator of Potency and Conformation
The substituents on the central bridging carbon atom significantly influence the molecule's three-dimensional shape and, consequently, its binding affinity for the estrogen receptor.
-
Alkyl Substituents: In Bisphenol A, the two methyl groups on the bridging carbon are crucial. Replacing these with other alkyl groups can modulate activity. For instance, Bisphenol B (BPB), with one methyl and one ethyl group, often exhibits higher estrogenic potency than BPA.[4]
-
Fluorination: The introduction of fluorine atoms, as seen in Bisphenol AF (BPAF) where the methyl groups are replaced by trifluoromethyl (-CF3) groups, dramatically increases estrogenic activity.[6] The high electronegativity of fluorine can enhance binding interactions within the receptor pocket.
-
Absence of Substituents: Bisphenol F (BPF), which lacks any substituents on the bridging carbon, generally shows weaker estrogenic activity compared to BPA.[4]
Ring Substitutions: Fine-Tuning Receptor Affinity and Selectivity
Modifications to the phenyl rings themselves can also have a profound impact on the biological activity of bisphenols.
-
Halogenation: The addition of halogen atoms, such as chlorine or bromine, to the phenyl rings can increase the binding affinity for ERα. For example, chlorinated derivatives of BPA have been shown to compete more effectively for ERα binding than BPA itself.[7]
-
Alkyl Substitutions: The presence of bulky alkyl groups on the phenyl rings can sterically hinder the binding to the estrogen receptor, thereby reducing estrogenic activity.
The following diagram illustrates the key structural features of bisphenol compounds that influence their estrogenic activity.
Caption: Generalized Structure-Activity Relationships of Bisphenol Compounds.
Comparative Analysis of Estrogenic Activity: A Quantitative Look
To provide a clear and objective comparison of the estrogenic activity of various bisphenol compounds, the following tables summarize key experimental data from in vitro assays. These values represent the concentration of the compound required to elicit a half-maximal response (EC50) or inhibition (IC50), and the relative binding affinity (RBA) compared to 17β-estradiol. Lower EC50 and IC50 values indicate higher potency.
Table 1: Comparative Estrogenic Potency in Reporter Gene Assays
| Compound | Estrogen Receptor | EC50 (nM) | Relative Potency (BPA = 1) | Reference |
| 17β-Estradiol (E2) | ERα | ~0.01 - 0.1 | - | [6] |
| Bisphenol A (BPA) | ERα | ~317 | 1 | [6] |
| Bisphenol AF (BPAF) | ERα | ~58.7 | ~5.4 | [6] |
| Bisphenol B (BPB) | ERα | - | ~3.8 (more potent than BPA) | [4] |
| Bisphenol C (BPC) | ERα | - | More potent than BPA | [8] |
| Bisphenol E (BPE) | ERα | - | Similar to BPA | [4] |
| Bisphenol F (BPF) | ERα | - | Less potent than BPA | [4] |
| Bisphenol S (BPS) | ERα | - | Less efficacious than BPA | [4] |
| Bisphenol Z (BPZ) | ERα | - | ~3.0 (more potent than BPA) | [4] |
Table 2: Comparative Binding Affinity to Estrogen Receptors
| Compound | Estrogen Receptor | IC50 (nM) | Relative Binding Affinity (RBA) (%) (E2 = 100%) | Reference |
| 17β-Estradiol (E2) | ERα | ~0.88 | 100 | [6] |
| Bisphenol A (BPA) | ERα | ~1030 | ~0.09 | [6] |
| Bisphenol AF (BPAF) | ERα | ~53.4 | ~1.6 | [6] |
| 3-ClBPA | ERα | 24,800 | - | [7] |
| 3,3'-diClBPA | ERα | 12,800 | - | [7] |
| 17β-Estradiol (E2) | ERβ | ~0.5 | 100 | [9] |
| Bisphenol A (BPA) | ERβ | ~900 | ~0.06 | [6] |
| Bisphenol AF (BPAF) | ERβ | ~18.9 | ~2.6 | [6] |
| Bisphenol C (BPC) | ERβ | ~2.99 | ~16.7 | [9] |
Mechanisms of Action: Beyond Simple Receptor Binding
The interaction of bisphenols with estrogen receptors initiates a complex series of molecular events that can be broadly categorized into genomic and non-genomic pathways.
The Classical Genomic Pathway
In the classical or genomic pathway, the binding of a bisphenol ligand to the ER induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus.[3] This complex then binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[10] This can lead to the synthesis of proteins that influence cell proliferation, differentiation, and other physiological processes.
Non-Genomic Signaling Pathways
Bisphenols can also elicit rapid, non-genomic effects by activating membrane-associated estrogen receptors (mERs) and G protein-coupled estrogen receptor 1 (GPER1).[11] This activation triggers intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, which can influence cellular processes independently of gene transcription.[3] Some studies suggest that certain bisphenols, like BPS, may act as strong estrogens through these non-genomic pathways.[2]
The following diagram depicts the estrogen receptor signaling pathways activated by bisphenols.
Caption: Estrogen Receptor Signaling Pathways Activated by Bisphenols.
Experimental Protocols for Assessing Estrogenic Activity
The following section provides detailed, step-by-step methodologies for key in vitro assays used to evaluate the estrogenic activity of bisphenol compounds. The causality behind experimental choices is explained to provide a deeper understanding of the protocols.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay is based on the principle that the proliferation of the human breast cancer cell line MCF-7 is estrogen-dependent.[12] An increase in cell number in the presence of a test compound indicates estrogenic activity.
Experimental Workflow:
Caption: Experimental Workflow for the E-SCREEN Assay.
Detailed Protocol:
-
Cell Culture: Maintain MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Rationale: This provides the necessary nutrients and environment for optimal cell growth.
-
-
Seeding: Trypsinize the cells and seed them into 96-well plates at a density of approximately 2,000-4,000 cells per well in phenol red-free DMEM with 5% charcoal-dextran stripped FBS (CD-FBS) to remove endogenous steroids.[13]
-
Rationale: Phenol red is a weak estrogen mimic and must be removed. Charcoal-dextran stripping of the serum eliminates hormones that could interfere with the assay.
-
-
Attachment: Incubate the plates for 24 hours to allow the cells to attach to the bottom of the wells.
-
Treatment: Replace the medium with fresh phenol red-free DMEM containing 5% CD-FBS and the test compounds at various concentrations. Include a positive control (17β-estradiol) and a vehicle control (e.g., DMSO).
-
Rationale: A dose-response curve for the test compound is necessary to determine its EC50.
-
-
Incubation: Incubate the plates for 6 days.
-
Rationale: This allows sufficient time for the estrogenic compounds to induce a measurable proliferative response.
-
-
Fixation and Staining: After incubation, fix the cells with a solution such as 10% trichloroacetic acid and then stain with a protein-binding dye like sulforhodamine B (SRB).
-
Rationale: Fixation preserves the cellular structure, and the SRB dye binds to cellular proteins, providing a measure of cell biomass, which is proportional to cell number.
-
-
Quantification: Solubilize the bound dye and measure the absorbance at a specific wavelength (e.g., 510 nm) using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Estrogen Receptor Competitive Binding Assay
This assay measures the ability of a test compound to compete with a radiolabeled estrogen (e.g., [3H]-17β-estradiol) for binding to the estrogen receptor.
Detailed Protocol:
-
Receptor Preparation: Prepare a source of estrogen receptors, typically from the cytosol of rat uteri or from recombinant human ERα or ERβ.
-
Incubation: In a series of tubes, incubate a fixed concentration of the ER and the radiolabeled estradiol with increasing concentrations of the unlabeled test compound.
-
Rationale: The test compound will compete with the radiolabeled ligand for binding to the receptor.
-
-
Separation of Bound and Free Ligand: After incubation, separate the receptor-bound radiolabel from the free radiolabel. This can be achieved by methods such as hydroxylapatite (HAP) adsorption or dextran-coated charcoal (DCC) treatment.
-
Rationale: HAP binds the receptor-ligand complex, while DCC adsorbs the free ligand.
-
-
Quantification: Measure the amount of radioactivity in the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of bound radiolabel against the log of the competitor concentration. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol is the IC50 value.
Luciferase Reporter Gene Assay
This assay utilizes a cell line that has been genetically engineered to contain a reporter gene (e.g., luciferase) under the control of an ERE.
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HeLa or MCF-7) and transfect them with two plasmids: one expressing the estrogen receptor (ERα or ERβ) and another containing a luciferase reporter gene driven by an ERE-containing promoter.
-
Treatment: Seed the transfected cells in a multi-well plate and treat them with various concentrations of the test compound.
-
Incubation: Incubate the cells for 24-48 hours to allow for gene expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and add a luciferase substrate. The luciferase enzyme will catalyze a reaction that produces light.
-
Quantification: Measure the light output (luminescence) using a luminometer.
-
Data Analysis: The amount of light produced is proportional to the transcriptional activity of the estrogen receptor. Plot the luminescence against the log of the compound concentration to determine the EC50.
Conclusion: Navigating the Future of Bisphenol Research and Development
The structure-activity relationships of bisphenol compounds are a testament to the profound impact that subtle changes in molecular architecture can have on biological function. While the two phenolic hydroxyl groups are the primary anchors for estrogen receptor binding, the nature of the bridging carbon and the substituents on the phenyl rings act as critical modulators of potency, efficacy, and receptor selectivity.
The comparative data presented in this guide underscore the fact that many "BPA-free" alternatives are not necessarily inert and can exhibit significant, and in some cases, even greater estrogenic activity than BPA itself.[4] This highlights the necessity of comprehensive SAR studies and robust in vitro and in vivo testing for any new bisphenol analogue being considered for commercial use.
As researchers and drug development professionals, it is our responsibility to move beyond simplistic labels and delve into the nuanced science of endocrine disruption. By applying the principles of SAR and utilizing the detailed experimental protocols outlined in this guide, we can make more informed decisions in the design of safer chemicals and the assessment of potential health risks, ultimately contributing to a healthier future.
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A Comparative Analysis of Bisphenol Z and Classical ER Modulators: Unraveling a Complex Antiestrogenic Profile
For Immediate Release: A Technical Guide for Researchers
Fremont, CA – December 31, 2025 – In the intricate landscape of endocrine disruption and therapeutic development, a nuanced understanding of how novel compounds interact with the estrogen receptor (ER) is paramount. This guide offers a comprehensive comparison of the antiestrogenic effects of Bisphenol Z (BPZ), a lesser-studied bisphenol analog, against well-established ER modulators: the selective estrogen receptor modulators (SERMs) Tamoxifen and Raloxifene, and the selective estrogen receptor degrader (SERD) Fulvestrant. Synthesizing data from a range of in vitro assays, this document provides researchers, scientists, and drug development professionals with a critical evaluation of BPZ's bioactivity, supported by detailed experimental protocols.
Introduction: The Spectrum of Estrogen Receptor Modulation
The estrogen receptor exists in two primary isoforms, ERα and ERβ, which mediate the physiological effects of the endogenous ligand 17β-estradiol (E2). ER modulators are a class of compounds that bind to these receptors and can elicit a spectrum of responses, from mimicking the effects of estrogen (agonism) to blocking them (antagonism). This tissue-specific action is the hallmark of SERMs like Tamoxifen and Raloxifene, which exhibit antagonistic effects in breast tissue, making them crucial in breast cancer therapy, while having agonistic effects in other tissues like bone. In contrast, SERDs like Fulvestrant are pure antagonists that promote the degradation of the estrogen receptor, offering another therapeutic avenue for hormone-sensitive cancers.
Bisphenols, a class of chemicals widely used in the manufacturing of plastics, have come under scrutiny for their endocrine-disrupting properties. While Bisphenol A (BPA) is a well-known weak estrogen agonist, the bioactivity of its numerous analogs, such as Bisphenol Z (BPZ), is less characterized. This guide delves into the antiestrogenic profile of BPZ, revealing a complex mechanism of action that deviates significantly from classical ER modulators.
Comparative Antiestrogenic Profile: Bisphenol Z vs. Standard ER Modulators
Recent studies have illuminated a surprising characteristic of Bisphenol Z: a lack of significant antiestrogenic activity at the ERα, the primary driver of proliferation in many breast cancers. In fact, evidence points towards BPZ acting as a full agonist at ERα, while simultaneously exhibiting antagonistic behavior at ERβ[1][2]. This dual activity profile distinguishes it starkly from the targeted antiestrogenic effects of Tamoxifen, Raloxifene, and Fulvestrant in ERα-positive breast cancer cells.
One study directly assessing the antagonistic potential of various bisphenol compounds found that BPZ, along with BPA, BPAF, BPB, BPC, and BPE, did not inhibit ERα transcription activated by 17β-estradiol[2]. This is in contrast to other bisphenol analogs like BPS-MPE and 2,4-BPS which did show antagonistic activity[2]. Furthermore, other research has categorized BPZ as being more estrogenic than BPA[3][4].
The following table summarizes the comparative antiestrogenic and ER binding properties of BPZ and the selected ER modulators.
| Compound | Class | Primary Mechanism of Antiestrogenic Action (on ERα) | ER Binding Affinity (IC50/Ki) | Potency in Inhibiting E2-Induced MCF-7 Cell Proliferation (IC50) |
| Bisphenol Z (BPZ) | Bisphenol Analog | No significant antagonistic activity on ERα; acts as a full agonist. Antagonistic on ERβ.[1][2] | ERα: Stronger binding than BPA.[5] ERβ: Stronger binding than BPA.[5] | Not applicable (acts as an agonist). |
| 4-Hydroxytamoxifen | SERM | Competitive antagonist in breast tissue.[6] | ERα: High affinity.[6] | ~20-30 µM[7][8] |
| Raloxifene | SERM | Competitive antagonist in breast tissue.[9] | ERα: High affinity.[9] | Effective inhibitor, specific IC50 varies.[9][10] |
| Fulvestrant (ICI 182,780) | SERD | Pure antagonist; promotes ER degradation.[11] | 9.4 nM (for ER)[11] | 0.29 nM [11] |
Signaling Pathways and Mechanisms of Action
The differential effects of these compounds can be understood by examining their impact on ER signaling pathways.
Classical ER Signaling Pathway
Upon binding to its ligand, the estrogen receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription.
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate ER-mediated gene transcription.
Principle: A cell line (e.g., MCF-7 or HeLa) is transfected with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE). In antagonist mode, the cells are treated with a known estrogen agonist (like E2) to induce luciferase expression, along with the test compound. A decrease in luciferase activity indicates an antiestrogenic effect.
Step-by-Step Protocol: [12][13][14][15]
-
Cell Culture and Transfection: Culture an appropriate cell line (e.g., MCF-7) and stably or transiently transfect with an ERE-luciferase reporter plasmid and an ER expression plasmid (if the cell line does not endogenously express the desired ER isoform).
-
Treatment: Seed the transfected cells in a multi-well plate. For antagonist testing, treat the cells with a fixed concentration of 17β-estradiol (typically at its EC50 or EC80 for inducing luciferase expression) and co-treat with a range of concentrations of the test compound.
-
Cell Lysis and Luciferase Assay: After an incubation period (e.g., 24 hours), lyse the cells and measure the luciferase activity using a luminometer and a luciferase assay reagent kit.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number. Plot the percentage of E2-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 for antagonism.
MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay assesses the effect of a compound on the proliferation of the estrogen-dependent human breast cancer cell line, MCF-7.
Principle: MCF-7 cells proliferate in response to estrogens. To test for antiestrogenic activity, the cells are cultured in a medium containing a known concentration of 17β-estradiol to stimulate proliferation, along with varying concentrations of the test compound. Inhibition of E2-induced proliferation indicates an antiestrogenic effect.
Step-by-Step Protocol: [16][17][18]
-
Cell Seeding: Plate MCF-7 cells in a multi-well plate in their regular growth medium.
-
Hormone Deprivation: After cell attachment, replace the growth medium with a phenol red-free medium containing charcoal-stripped serum for a period (e.g., 48-72 hours) to deplete endogenous estrogens and synchronize the cells.
-
Treatment: Treat the cells with a fixed concentration of 17β-estradiol (e.g., 1 nM) to induce proliferation, in the presence or absence of a range of concentrations of the test compound. Include appropriate controls (vehicle control, E2 alone, test compound alone).
-
Proliferation Assessment: After a set incubation period (e.g., 6 days), quantify cell proliferation using a suitable method such as the Sulforhodamine B (SRB) assay, MTT assay, or by direct cell counting. It is important to note that some assays like the MTS assay can be misleading for compounds that affect mitochondrial activity.[17]
-
Data Analysis: Calculate the percentage of inhibition of E2-induced proliferation for each concentration of the test compound and plot this against the log of the concentration to determine the IC50 value.
Conclusion and Future Directions
The evidence to date suggests that Bisphenol Z does not exhibit the classical antiestrogenic profile of established ER modulators like Tamoxifen, Raloxifene, and Fulvestrant at the ERα. Instead, it appears to act as a full agonist at ERα and an antagonist at ERβ. This complex activity profile underscores the importance of comprehensive characterization of BPA analogs and other potential endocrine-disrupting chemicals.
For researchers in drug development, BPZ's bifunctional nature might offer avenues for investigating the differential roles of ERα and ERβ in various tissues. However, its estrogenic activity at ERα raises concerns about its safety as a BPA substitute in consumer products, particularly in the context of hormone-sensitive cancers.
Future research should focus on in vivo studies to confirm the physiological relevance of these in vitro findings and to further elucidate the downstream consequences of BPZ's dual ER modulation. A deeper understanding of the structure-activity relationships of bisphenol analogs will be crucial in designing safer alternatives and novel therapeutics.
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A Comparative Evaluation of 1,1-Bis(4-hydroxyphenyl)cyclohexane (BPZ) as a Safer Alternative to Bisphenol A (BPA)
Introduction
Bisphenol A (BPA) is a foundational chemical in the production of polycarbonate plastics and epoxy resins, valued for its ability to impart strength and clarity. However, its structural similarity to estrogen has led to its classification as an endocrine-disrupting chemical (EDC), raising significant health concerns.[1] This has propelled the search for safer alternatives that retain the desirable material properties of BPA without its adverse biological effects. One such alternative is 1,1-Bis(4-hydroxyphenyl)cyclohexane, also known as Bisphenol Z (BPZ). This guide provides an in-depth, objective comparison of BPZ and BPA, synthesizing available experimental data to evaluate its suitability as a safer substitute for researchers, scientists, and drug development professionals.
Chemical Structures and Properties
BPA and BPZ are structurally similar, each possessing two hydroxyphenyl groups, a key feature for polymerization. The primary structural difference lies in the bridging alkyl group: BPA has a propane bridge with two methyl groups, while BPZ features a cyclohexane ring. This seemingly minor alteration can significantly influence the molecule's interaction with biological receptors and its performance in material applications.
| Property | Bisphenol A (BPA) | This compound (BPZ) |
| Chemical Structure | 2,2-Bis(4-hydroxyphenyl)propane | 4,4'-Cyclohexylidenebisphenol |
| CAS Number | 80-05-7 | 843-55-0[2] |
| Molecular Formula | C₁₅H₁₆O₂ | C₁₈H₂₀O₂[3] |
| Molecular Weight | 228.29 g/mol | 268.3 g/mol [3] |
Comparative Analysis of Estrogenic Activity
The primary concern with BPA is its ability to mimic estrogen and interact with estrogen receptors (ERs), potentially leading to adverse health outcomes.[4] A crucial aspect of evaluating any BPA alternative is to quantify its estrogenic activity relative to BPA.
Mechanism of Estrogen Receptor Activation
Estrogenic compounds typically function by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the receptor-ligand complex dimerizes, translocates to the nucleus, and binds to specific DNA sequences known as Estrogen Response Elements (EREs). This initiates the transcription of target genes, leading to a physiological response.
Caption: Estrogen Receptor (ER) Signaling Pathway.
In Vitro Evidence
A range of in vitro assays are employed to determine the estrogenic potential of a compound. These assays provide a controlled environment to measure specific molecular interactions and cellular responses.
Recent studies have shown that many structurally similar BPA alternatives, including BPZ, are not necessarily safer and can exhibit comparable or even higher estrogenic activity.[5][6] Research has indicated that BPZ can be as potent or even more potent than BPA in activating the estrogen receptor α (ERα).[5][6]
Comparative Estrogenic Potency of Bisphenols
| Compound | Relative Estrogenic Potency (Compared to BPA) | Key Findings | Source |
| Bisphenol A (BPA) | Baseline | Weakly estrogenic. | [7][8] |
| This compound (BPZ) | ~ Equal to or Greater than BPA | Found to be comparably potent in activating ERα. Some studies suggest it is more estrogenic than BPA. | [5][6] |
| Bisphenol AF (BPAF) | More Potent | Consistently shown to be more estrogenic than BPA. | [5][6] |
| Bisphenol B (BPB) | More Potent | Shown to be more estrogenic than BPA. | [6] |
| Bisphenol S (BPS) | Less Potent | Generally exhibits lower estrogenic activity than BPA. | [6][9] |
| Bisphenol F (BPF) | ~ Equal to BPA | Shows estrogenic activity in a similar range to BPA. | [9][10] |
Note: Potency can vary depending on the specific assay and cell line used.
In Vivo Evidence
The uterotrophic assay is a standard in vivo short-term screening test used to identify substances with estrogenic activity.[11][12] It relies on the principle that the uterus of an immature or ovariectomized female rat will increase in weight in response to estrogenic compounds.[12][13] While direct comparative uterotrophic data for BPZ is less common in publicly available literature than for BPS or BPF, the potent in vitro estrogenicity of BPZ suggests a high likelihood of a positive response in this assay. For context, BPA at doses of 100 mg/kg/day has been shown to significantly increase uterine weight in rats.[7]
Performance in Material Applications
Beyond safety, a viable BPA alternative must offer comparable or superior performance in its end-use applications, primarily in the production of polycarbonates and epoxy resins.
Polycarbonates: Polycarbonates (PCs) are valued for their high impact resistance, optical clarity, and thermal stability. Research into BPZ-based polycarbonates (BPZ-PC) has shown promising results. Studies indicate that BPZ-PC can exhibit favorable thermal stability and mechanical properties.[14] Some research even suggests that polymers synthesized from BPZ derivatives can have excellent properties, including good solubility and flexibility.[15]
Polyamides and Other Polymers: BPZ and its derivatives have also been explored for the synthesis of other high-performance polymers like polyamides. These materials have shown good solubility in organic solvents and high thermal stability, with glass transition temperatures ranging from 188-240°C.[16] Similarly, copolysulfonates incorporating BPZ derivatives have demonstrated good hydrolytic and thermal stability.[17]
Experimental Protocols
To ensure scientific integrity and reproducibility, this section details standardized protocols for key assays used to evaluate estrogenic activity.
Protocol 1: MCF-7 Cell Proliferation Assay (E-SCREEN)
This assay measures the estrogen-dependent proliferation of the human breast cancer cell line MCF-7, which expresses endogenous estrogen receptors.[18]
Objective: To determine if a test compound can induce cell proliferation, indicating estrogenic activity.
Methodology:
-
Cell Culture: MCF-7 cells are cultured in a suitable growth medium.[18] For the assay, they are transferred to a steroid-free medium for a period (e.g., 72 hours) to deprive them of estrogens and synchronize their growth.[19]
-
Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1.5 x 10⁴ cells/ml).[20]
-
Treatment: Cells are exposed to a range of concentrations of the test compound (e.g., BPZ), a positive control (17β-estradiol), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a set period, typically 72 hours, to allow for cell proliferation.[20]
-
Quantification: Cell proliferation is measured. A common method is using a luminescence-based assay that quantifies ATP, which is proportional to the number of viable cells.[18]
-
Data Analysis: The proliferation in response to the test compound is compared to the vehicle control and expressed relative to the maximum proliferation induced by the positive control.
Protocol 2: Estrogen Receptor-Mediated Luciferase Reporter Gene Assay
This is a highly specific and sensitive in vitro bioassay for assessing estrogenic activity.[21] It utilizes a cell line that has been genetically modified to produce the enzyme luciferase in response to ER activation.[22]
Objective: To quantify the ability of a test compound to activate the estrogen receptor and induce gene transcription from an estrogen-responsive element.
Caption: Luciferase Reporter Gene Assay Workflow.
Methodology:
-
Cell Line: Use a cell line, such as T47D or HEK293, that is stably transfected with a plasmid containing an ERE sequence upstream of a luciferase reporter gene.[22][23]
-
Plating and Treatment: Plate the cells in a 96- or 384-well format and treat them with various concentrations of the test compound.[23]
-
Incubation: Incubate the cells for a sufficient period (e.g., 24 hours) to allow for the activation of the ER, transcription of the luciferase gene, and translation of the luciferase protein.
-
Lysis and Substrate Addition: Lyse the cells to release their contents. Add a solution containing luciferin, the substrate for the luciferase enzyme, and necessary cofactors like ATP.[22]
-
Measurement: Measure the light output (luminescence) using a luminometer. The amount of light produced is directly proportional to the level of estrogenic activity of the test compound.[22]
Objective Evaluation and Conclusion
The available scientific evidence presents a complex picture of this compound (BPZ) as a BPA alternative.
On the side of safety concerns, multiple in vitro studies strongly indicate that BPZ is not an inert substitute. It demonstrates significant estrogenic activity, with a potency comparable to, and in some cases greater than, that of BPA.[5][6] This suggests that replacing BPA with BPZ could be a "regrettable substitution," where one harmful chemical is replaced by another with a similar hazard profile.[5] The structural similarity that makes it a functional replacement for BPA in polymerization also contributes to its ability to bind to and activate estrogen receptors.
From a materials performance perspective, BPZ shows promise. Polymers derived from BPZ exhibit good thermal and mechanical properties, making it a potentially viable drop-in replacement for BPA in the manufacturing of polycarbonates and other high-performance plastics.[14][15][16]
Overall Assessment: Based on the current body of evidence, BPZ cannot be broadly recommended as a "safer" alternative to BPA, particularly concerning its endocrine-disrupting potential. Its estrogenic activity is a significant red flag. While it may offer desirable material characteristics, the primary driver for replacing BPA is to reduce potential health risks. BPZ does not appear to achieve this goal. The scientific community should continue to investigate BPA alternatives, focusing on those with dissimilar chemical structures that are less likely to interact with biological receptors while still providing the necessary functional properties for industrial applications.[5]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,1-Bis(4-hydroxyphenyl)cyclohexane
As researchers and scientists at the forefront of drug development, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The proper handling and disposal of chemical reagents are paramount to this commitment. This guide provides essential, step-by-step procedures for the safe disposal of 1,1-Bis(4-hydroxyphenyl)cyclohexane (CAS No. 843-55-0), also known as Bisphenol Z. Our aim is to equip you with the necessary knowledge to manage this chemical waste stream confidently and in compliance with the highest safety standards, thereby fostering a culture of safety and trust within the laboratory.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, a thorough understanding of the associated hazards is crucial. This compound is classified with the following hazards:
-
Suspected of damaging fertility or the unborn child (H361)[3]
-
Toxic to aquatic life with long-lasting effects (H411)[3]
Given its classification, this compound must not be disposed of with household garbage or discharged into sewer systems.[1] Improper disposal poses a significant risk to human health and the environment.
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound in any form, including for disposal, the following personal protective equipment is mandatory:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin irritation upon contact.[1][4] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. | To protect against serious eye irritation from splashes or dust.[1][4] |
| Skin and Body Protection | Laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if handling large quantities or if dust is generated. | To prevent respiratory tract irritation.[1] |
Always inspect PPE for integrity before use and ensure proper fit. Contaminated PPE should be disposed of as hazardous waste.
Step-by-Step Disposal Protocol
This protocol outlines the procedure for the safe disposal of this compound from the point of generation to its final collection.
Step 1: Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, immediately segregate waste containing this compound from non-hazardous waste streams.
-
Designated Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. The container must be in good condition with a secure, tight-fitting lid.
-
Labeling: The waste container must be labeled with the following information:
-
"Hazardous Waste"
-
The full chemical name: "this compound" and CAS number: "843-55-0"
-
The associated hazard pictograms (e.g., irritant, health hazard, environmentally hazardous).
-
The date the waste was first added to the container.
-
Step 2: Laboratory Storage of Waste
-
Secure Storage: Store the waste container in a designated, well-ventilated, and secure area within the laboratory, away from incompatible materials.
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of potential spills or leaks.
-
Container Integrity: Keep the container closed at all times, except when adding waste. Regularly inspect the container for any signs of degradation or leakage.
Step 3: Final Disposal
-
Licensed Waste Disposal: The ultimate disposal of this compound must be carried out by a licensed and approved chemical waste disposal company.[3][4]
-
Regulatory Compliance: Disposal procedures must adhere to all local, regional, and national environmental regulations.[1][5]
-
Incineration: For phenolic compounds like this compound, incineration at a licensed facility is a recommended and safe disposal method as it ensures complete destruction of the compound.[6]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and appropriate action is critical.
Small Spill Cleanup:
-
Ensure Safety: Wear the appropriate PPE as detailed in Section 2.
-
Containment: Prevent the spill from spreading. For solid spills, carefully sweep or scoop the material. For liquid spills, use an inert absorbent material like sand or vermiculite.[6]
-
Collection: Place the spilled material and any contaminated absorbent into a labeled hazardous waste container.
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Ventilation: Ensure the area is well-ventilated during and after cleanup.
Accidental Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.[4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for this compound waste management.
Conclusion
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental protection. By adhering to the procedures outlined in this guide for the disposal of this compound, you are not only ensuring your personal safety and that of your colleagues but also upholding the integrity of our scientific community. Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the chemical.
References
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Safety data sheet - this compound. (n.d.). CPAChem. Retrieved from [Link]
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How Do You Dispose Of Phenol Safely? - Chemistry For Everyone. (2023, August 3). YouTube. Retrieved from [Link]
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This compound, 500g, Each. (n.d.). CP Lab Safety. Retrieved from [Link]
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Degradation of Phenolic Compounds and Organic Matter from Real Winery Wastewater by Fenton and Photo-Fenton Processes Combined with Ultrasound. (n.d.). MDPI. Retrieved from [Link]
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Removal of Phenolic Compounds From Wood Preserving Wastewaters. (n.d.). EPA NEIPS. Retrieved from [Link]
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This compound. (n.d.). PubChem. Retrieved from [Link]
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This compound. (n.d.). LookChem. Retrieved from [Link]
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Removing Highly Toxic Phenolic Compounds: Wastewater Treatment Options. (2020, April 24). Saltworks Technologies. Retrieved from [Link]
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SAFETY DATA SHEET - Bisphenol Z. (2018, February 27). Chem Service. Retrieved from [Link]
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Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. (2023, December 15). MDPI. Retrieved from [Link]
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Navigating the Safe Handling of 1,1-Bis(4-hydroxyphenyl)cyclohexane: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, in-depth information on the safe handling of 1,1-Bis(4-hydroxyphenyl)cyclohexane (CAS 843-55-0), a compound that, while valuable in research, requires meticulous safety protocols. Our goal is to empower you with the knowledge to not only use this chemical effectively but also to foster a culture of safety and responsibility within your laboratory.
Understanding the Hazard Profile
This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled as a dust or fume.[1][2]
-
Suspected Reproductive Toxicity (H361): There is evidence to suspect that this chemical may damage fertility or the unborn child.[3][4]
-
Aquatic Toxicity (H411): Toxic to aquatic life with long-lasting effects.[3][4]
Understanding these hazards is the foundational step in implementing effective safety measures. The subsequent sections will detail the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate these risks.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes and airborne particles, preventing serious eye irritation. |
| Hands | Chemical-resistant gloves (Neoprene or Butyl Rubber recommended) | Prevents skin contact, which can cause irritation and potential systemic effects. |
| Body | Laboratory coat or chemical-resistant apron | Provides a barrier against spills and contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator with a particulate filter (N95 or higher) | Prevents inhalation of the powdered chemical, which can cause respiratory irritation. |
In-Depth PPE Selection and Use
Eye and Face Protection: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory. When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn in conjunction with goggles for full facial protection.
Hand Protection: The selection of appropriate gloves is critical. While specific permeation data for this compound is limited, we can extrapolate from data for phenol, a structurally related compound.
| Glove Material | Breakthrough Time for Phenol | Degradation Rating for Phenol | Recommendation |
| Neoprene | > 480 minutes | Excellent | Recommended |
| Butyl Rubber | > 480 minutes | Excellent | Recommended |
| Nitrile | 60-120 minutes | Not Recommended | Use for splash protection only; double-gloving and immediate replacement upon contact are necessary. |
| Natural Rubber/Latex | 120-240 minutes | Excellent | Not a primary recommendation due to potential for allergic reactions and lower chemical resistance compared to Neoprene and Butyl Rubber. |
Data sourced from Ansell Chemical Resistance Guide.
Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing, before and during use. It is best practice to double-glove, especially when handling highly toxic substances.
Respiratory Protection: Due to the risk of respiratory irritation from the powdered form of this chemical, a NIOSH-approved respirator is essential. For most laboratory-scale operations, a half-mask respirator with N95 or P100 particulate filters will provide adequate protection. Ensure that all personnel are properly fit-tested for their respirators to guarantee a proper seal.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound will minimize the risk of exposure and contamination.
Pre-Handling Checklist:
-
Designated Area: All handling of this chemical should occur in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: A spill kit containing appropriate absorbent materials (e.g., sand or vermiculite), personal protective equipment, and waste disposal bags should be located in the immediate vicinity.
-
Review Safety Data Sheet (SDS): Before beginning any work, all personnel involved should review the SDS for this compound.
Handling Procedure:
-
Don PPE: Put on all required personal protective equipment before entering the designated handling area.
-
Weighing: If weighing the solid, do so within the fume hood or a powder weighing station to prevent dust from becoming airborne. Use anti-static weigh boats to minimize the dispersal of the powder.
-
Transfers: When transferring the chemical, use a spatula or other appropriate tool to avoid creating dust. Pouring the powder directly from the container should be avoided.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing. Ensure the vessel is appropriately sized to accommodate the addition without overflowing.
-
Labeling: All containers holding this compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.
Post-Handling Decontamination:
-
Surface Decontamination: All surfaces and equipment that may have come into contact with the chemical must be decontaminated. Wipe down surfaces with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should be treated as hazardous waste.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last, turning them inside out as you do so.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan: Ensuring Environmental Responsibility
Proper disposal of this compound and any associated waste is crucial to protect both human health and the environment.
Waste Segregation and Collection:
-
Solid Waste: Unused or expired this compound, as well as any grossly contaminated materials (e.g., weigh boats, paper towels from a spill), should be collected in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any sharps, such as needles or razor blades, that are contaminated with the chemical should be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
-
Contaminated PPE: Disposable gloves, aprons, and other contaminated PPE should be collected in a designated hazardous waste bag.
Disposal Procedure:
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
-
Storage: Store hazardous waste in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Never dispose of this compound down the drain or in the regular trash.
Visualizing the Workflow
To further clarify the safe handling process, the following diagram illustrates the key steps from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
By adhering to these detailed protocols, you can confidently and safely incorporate this compound into your research, ensuring the well-being of your team and the integrity of your scientific endeavors.
References
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CPAChem. (n.d.). Safety data sheet - this compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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TCI America. (n.d.). This compound, 500g, Each. CP Lab Safety. Retrieved from [Link]
-
PubChem. (n.d.). 1,1-Bis(3-cyclohexyl-4-hydroxyphenyl)cyclohexane. National Center for Biotechnology Information. Retrieved from [Link]
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Cole-Parmer. (n.d.). Safety Glove Chemical Compatibility Database. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
